tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Description
BenchChem offers high-quality tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-formyl-5-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYCNKLMGEYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654312 | |
| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-98-4 | |
| Record name | 1,1-Dimethylethyl 3-formyl-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Abstract
The functionalized indole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmacologically active compounds. Among these, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate stands out as a critical synthetic intermediate. Its unique arrangement of a protected hydroxyl group, a reactive aldehyde, and a protected nitrogen atom makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust and efficient three-step synthesis pathway for this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect each synthetic transformation, elucidating the underlying chemical principles, justifying experimental choices, and providing detailed, field-tested protocols.
Strategic Overview of the Synthesis
The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is most logically approached through a linear, three-step sequence starting from the commercially available 5-hydroxyindole. The strategy is designed to sequentially install the required functional groups while protecting reactive sites to ensure high regioselectivity and yield.
The core strategic decisions are:
-
Protection of the Phenolic Hydroxyl: The acidic proton of the 5-hydroxy group must be protected to prevent unwanted side reactions in subsequent steps. A benzyl ether is an ideal choice due to its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation when desired.
-
Protection of the Indole Nitrogen: The indole N-H is also acidic and nucleophilic. Protecting it with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it prevents N-acylation during the formylation step and deactivates the benzene portion of the indole system, further enhancing the innate reactivity of the C3 position for electrophilic substitution.
-
Regioselective Formylation: With both the C5 oxygen and N1 nitrogen protected, the C3 position is highly activated for electrophilic attack. The Vilsmeier-Haack reaction is the classic and most efficient method for introducing a formyl group at this position on an indole ring.[1][2]
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the three-step synthesis.
Detailed Synthesis Pathway & Mechanistic Analysis
This section provides a step-by-step guide to the synthesis, complete with detailed protocols and an exploration of the underlying reaction mechanisms.
Step 1: Synthesis of 5-(Benzyloxy)-1H-indole (Intermediate 1)
Principle & Causality: This transformation is a classic Williamson ether synthesis. The phenolic proton of 5-hydroxyindole is sufficiently acidic to be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide (BnBr) in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent choice of solvent as its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide, and it has a high boiling point, allowing the reaction to be heated to ensure completion.
Experimental Protocol: 5-(Benzyloxy)-1H-indole
-
To a stirred solution of 5-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq) in one portion.
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 5-(benzyloxy)-1H-indole as a crystalline solid.[3]
Quantitative Data Summary (Step 1)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Hydroxyindole | 133.15 | 1.0 | User Defined |
| Potassium Carbonate | 138.21 | 2.5 | Calculated |
| Benzyl Bromide | 171.04 | 1.2 | Calculated |
| DMF | 73.09 | Solvent | User Defined |
| Product | 223.27 | - | Expected Yield: 85-95% |
Step 2: Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (Intermediate 2)
Principle & Causality: This step involves the protection of the indole nitrogen with a Boc group. The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate,
Experimental Protocol: tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate
-
Dissolve 5-(benzyloxy)-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (
, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. -
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate as a pure solid or viscous oil.
Quantitative Data Summary (Step 2)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-(Benzyloxy)-1H-indole | 223.27 | 1.0 | User Defined |
| Di-tert-butyl dicarbonate | 218.25 | 1.2 | Calculated |
| DMAP | 122.17 | 0.1 | Calculated |
| THF | 72.11 | Solvent | User Defined |
| Product | 323.39 | - | Expected Yield: 90-98% |
Step 3: Vilsmeier-Haack Formylation of Intermediate 2
Principle & Causality: This is the key C-C bond-forming reaction to install the aldehyde functionality. The reaction of DMF with phosphorus oxychloride (POCl₃) at low temperature generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] The Boc-protected indole is an electron-rich heterocycle, and the C3 position is the most nucleophilic site. The π-system of the indole attacks the Vilsmeier reagent in an electrophilic aromatic substitution-type mechanism. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final 3-formyl indole product.[2] The reaction is initiated at 0 °C to control the exothermic formation of the Vilsmeier reagent and then allowed to warm to ensure the substitution reaction proceeds to completion.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
Experimental Protocol: tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Cool the DMF to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick white solid may form.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated aqueous sodium acetate or sodium bicarbonate solution. This step is exothermic and should be done slowly in a large beaker.
-
Stir the resulting mixture vigorously for 1-2 hours until the hydrolysis is complete and the product precipitates.
-
Collect the solid product by vacuum filtration, washing extensively with water.
-
Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography to yield the final product.
Quantitative Data Summary (Step 3)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Intermediate 2 | 323.39 | 1.0 | User Defined |
| Phosphorus Oxychloride | 153.33 | 1.5 | Calculated |
| DMF | 73.09 | Solvent/Reagent | User Defined |
| Product | 351.40 | - | Expected Yield: 80-90% |
Conclusion
This guide has detailed a reliable and high-yielding three-step synthetic pathway to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. By employing strategic protection of the hydroxyl and indole nitrogen functionalities, the synthesis achieves excellent control over regioselectivity in the final Vilsmeier-Haack formylation step. The protocols described are robust and scalable, providing medicinal chemists and drug development professionals with a dependable method for accessing this valuable and versatile synthetic intermediate.
References
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]
-
AB Enterprises. 5-benzyloxy-1-BOC-indole-2-boronic acid. AB Enterprises. [Link]
- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
ResearchGate. Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]
-
ResearchGate. Indole N-Boc deprotection method development. ResearchGate. [Link]
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikimedia Foundation. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
Sources
A Technical Guide to the Physicochemical Properties and Synthetic Strategy of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the compound's core physicochemical properties, presents a detailed, rationalized synthetic methodology, and discusses its strategic applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex indole-based therapeutics. Particular emphasis is placed on the causality behind experimental choices, ensuring protocols are not merely prescriptive but also instructive.
Molecular Identity and Core Physicochemical Properties
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 914348-98-4) is a trifunctionalized indole derivative. Its structure is characterized by three key features that enable its utility in multi-step synthesis:
-
An N-Boc (tert-butoxycarbonyl) group , which protects the indole nitrogen, modulating its reactivity and preventing unwanted side reactions.
-
A C3-formyl (-CHO) group , a versatile chemical handle for chain extension and functional group interconversion.
-
A C5-benzyloxy group , a stable protecting group for the 5-hydroxyl functionality.
This strategic arrangement of functional groups makes it a valuable intermediate for constructing complex molecules, particularly serotonin receptor modulators and other agents targeting the central nervous system.[1]
Chemical Structure
Caption: Chemical structure of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Physicochemical Data Summary
The properties of this compound are dictated by its relatively large, non-polar structure, leading to low aqueous solubility and a high boiling point.
| Property | Value | Source |
| CAS Number | 914348-98-4 | [1] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| Boiling Point | 511.7 ± 58.0 °C (Predicted) | [1] |
| XLogP3 | 4.4 (Predicted) | N/A (Calculated based on structure) |
| Appearance | White to off-white solid (Expected) | N/A |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in water. | N/A (Inferred from structure) |
| Storage | 2-8°C, under inert gas atmosphere | [1] |
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is typically achieved through a two-step sequence starting from 5-benzyloxyindole. This strategic approach ensures high yields and regioselectivity by carefully managing the reactivity of the indole core.
Overall Synthetic Strategy
The synthetic workflow is designed to first protect the nucleophilic indole nitrogen and then introduce the formyl group at the electron-rich C3 position.
Caption: High-level synthetic workflow from starting material to the final product.
Step 1: N-Boc Protection of the Indole Core
Expertise & Rationale: The indole N-H proton is acidic and the nitrogen atom is nucleophilic. Direct subjection of 5-benzyloxyindole to Vilsmeier-Haack conditions could lead to undesired N-formylation or other side reactions. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context.[2] It is electronically withdrawing, which slightly tempers the exceptional nucleophilicity of the indole ring, leading to cleaner subsequent reactions. Its steric bulk also helps direct electrophiles to the C3 position. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method for this transformation.[3]
Self-Validating Protocol:
-
Setup: To a solution of 5-benzyloxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an argon atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Scientist's Note: While indoles can be poorly nucleophilic for this reaction, the use of a catalytic amount of DMAP significantly accelerates the acylation of the indole nitrogen.[2]
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should have a higher Rf than the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel or recrystallization from a hexane/ethyl acetate mixture to yield a white solid.
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The indole ring system is exceptionally activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic site. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophilic species is then readily attacked by the N-Boc protected indole intermediate.
Authoritative Grounding (Mechanism):
Caption: Mechanism of the Vilsmeier-Haack formylation of the protected indole.
Self-Validating Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Scientist's Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with careful temperature control.
-
-
Substrate Addition: Dissolve the tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up & Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Applications in Drug Discovery
The title compound is not an end-product but a sophisticated intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.
Caption: Derivatization pathways enabled by the compound's functional groups.
-
The Aldehyde: Serves as an electrophilic site for nucleophilic additions, reductive aminations to form tryptamine derivatives, and Wittig reactions to install vinyl groups.
-
The N-Boc Group: Can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the indole N-H for further functionalization, such as N-alkylation.[6]
-
The O-Benzyl Group: Can be removed via catalytic hydrogenation (H₂, Pd/C) to unmask the 5-hydroxyl group, a common feature in serotonin-related compounds.
This multi-faceted reactivity allows chemists to rapidly build a library of complex indole alkaloids and pharmaceutical candidates from a single, well-designed intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- ChemBK. (2024). Indole, N-BOC protected.
- Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles.
- ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram.
- ResearchGate. (2023). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
Sources
A Technical Guide to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate: Synthesis, Applications, and Experimental Protocols
Abstract: This document provides a comprehensive technical overview of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, and detailed synthetic pathways, with a focus on the underlying chemical principles that guide the experimental choices. The guide elucidates the strategic importance of its protecting groups—the N-tert-butoxycarbonyl (Boc) and O-benzyl (Bn)—and the versatility of the C3-formyl group in the synthesis of complex molecules. Particular emphasis is placed on its application as a precursor for serotonin receptor modulators and other central nervous system (CNS) agents.[1] Detailed, field-proven experimental protocols, safety guidelines, and visual diagrams are provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Compound Identification and Physicochemical Properties
The precise identification and understanding of a compound's properties are foundational to its successful application in synthesis. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a multi-functionalized indole derivative designed for multi-step synthetic sequences.
Chemical Identifiers
A summary of the key registry numbers and nomenclature for this compound is presented below.
| Identifier | Value |
| CAS Number | 914348-98-4[1] |
| IUPAC Name | tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate |
| Molecular Formula | C₂₁H₂₁NO₄[1] |
| Molecular Weight | 351.4 g/mol [1] |
| MDL Number | MFCD05864701[1] |
Physicochemical Properties
The physical and chemical characteristics dictate the compound's handling, storage, and reaction conditions.
| Property | Value |
| Appearance | White to yellow crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and chloroform. Insoluble in water. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Strategic Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a prime example of strategic chemical protection and regioselective functionalization. The process involves two key transformations: protection of the indole nitrogen and subsequent formylation of the C3 position.
Synthetic Strategy Overview
The overall synthetic workflow is designed to introduce the required functional groups while preventing unwanted side reactions. The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This step is crucial as it deactivates the nitrogen, preventing it from interfering with subsequent electrophilic substitution, and enhances the nucleophilicity of the C3 position. The subsequent formylation is achieved via the Vilsmeier-Haack reaction, a reliable method for introducing aldehyde groups onto electron-rich aromatic rings.[2]
Sources
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] With a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol , this compound's structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate contains several key functional groups that give rise to characteristic spectroscopic signals: an N-Boc protected indole ring, a formyl group at the 3-position, and a benzyloxy group at the 5-position. A thorough spectroscopic analysis is crucial for confirming the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: Operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
¹H NMR Spectral Interpretation: A Predictive Analysis
While experimental data for the specific title compound is not publicly available, we can predict the ¹H NMR spectrum based on the analysis of its constituent parts and data from similar structures.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| Indole H-2 | 8.2 - 8.4 | Singlet (s) | N/A | This proton is adjacent to the electron-withdrawing carbamate and is deshielded. |
| Aromatic (indole & benzyl) | 7.0 - 7.8 | Multiplet (m) | Various | The protons on the indole and benzyl rings will appear in this region, with their exact shifts depending on their electronic environment. |
| Benzylic (-CH₂-) | 5.0 - 5.2 | Singlet (s) | N/A | The methylene protons of the benzyloxy group are adjacent to an oxygen and a phenyl ring. |
| tert-Butyl (-C(CH₃)₃) | 1.6 - 1.8 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region. |
¹³C NMR Spectral Interpretation: A Predictive Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| Aldehyde (CHO) | 185 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded. |
| Carbamate (C=O) | 148 - 152 | The carbonyl carbon of the Boc protecting group. |
| Aromatic & Indole | 110 - 158 | A complex region containing the signals for the carbons of the indole and benzyl rings. The carbon bearing the benzyloxy group (C-5) will be shifted downfield. |
| Quaternary (C(CH₃)₃) | 82 - 86 | The quaternary carbon of the tert-butyl group. |
| Benzylic (-CH₂-) | 69 - 72 | The methylene carbon of the benzyloxy group. |
| tert-Butyl (-C(CH₃)₃) | 27 - 29 | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Interpretation: Key Absorption Bands
The IR spectrum of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is expected to show the following characteristic absorption bands, with insights drawn from related indole structures.[2][3]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic (tert-butyl) |
| ~2870, ~2770 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1730 | C=O stretch | Carbamate |
| ~1680 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Ether |
| ~1150 | C-N stretch | Carbamate |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it is likely to keep the molecular ion intact.
Instrument Parameters:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Mode: Positive ion mode is likely to yield the protonated molecule [M+H]⁺.
-
Mass Range: m/z 50 - 500.
Mass Spectrum Interpretation: Expected Ions
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule. Fragmentation patterns can also be predicted. Data from similar compounds can provide a reference for expected adducts.[4]
| m/z | Ion | Interpretation |
| 352.15 | [M+H]⁺ | Protonated molecular ion (C₂₁H₂₂NO₄⁺) |
| 374.13 | [M+Na]⁺ | Sodium adduct |
| 296.13 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |
| 252.09 | [M-Boc+H]⁺ | Loss of the entire Boc group |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Data Integration and Structural Confirmation
The definitive structural confirmation of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integrated workflow for spectroscopic structural confirmation.
Conclusion
This technical guide has outlined the comprehensive spectroscopic characterization of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. By employing a multi-technique approach (NMR, IR, and MS), researchers can unequivocally confirm the structure and purity of this vital pharmaceutical intermediate. The provided protocols and predictive interpretations serve as a robust framework for the analysis of this and structurally related molecules, ensuring the integrity of the synthetic process in drug discovery and development.
References
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. Available at: [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]
-
PubChemLite. Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3). Available at: [Link]
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
SpectraBase. 5-Benzyloxyindole. Available at: [Link]
Sources
molecular structure and conformation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational landscape of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. While a definitive crystal structure is not publicly available, this document synthesizes information from analogous compounds and theoretical principles to predict its structural features. We will explore the influence of the N-Boc, 3-formyl, and 5-benzyloxy substituents on the indole core's geometry and electronic properties. Furthermore, a comprehensive experimental and computational workflow is proposed for the definitive elucidation of its structure and preferred conformations.
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 914348-98-4) is a bespoke chemical entity pivotal in the multi-step synthesis of complex therapeutic agents. Its molecular formula is C₂₁H₂₁NO₄ with a molecular weight of 351.4 g/mol . The strategic placement of its functional groups—a protected indole nitrogen (N-Boc), a reactive aldehyde at the 3-position, and a protected hydroxyl group at the 5-position—renders it an invaluable intermediate for constructing elaborate molecular architectures, particularly in the development of serotonin receptor modulators and other central nervous system agents. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its reactivity and designing efficient synthetic pathways.
Dissecting the Molecular Architecture
The molecular structure of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate can be deconstructed into three key components: the N-Boc protected indole core, the 3-formyl group, and the 5-benzyloxy substituent. The interplay of these groups dictates the molecule's overall shape and electronic distribution.
The N-Boc Indole Core: Planarity and Electronic Perturbation
The indole ring system is inherently aromatic and thus largely planar. However, the introduction of the bulky tert-butoxycarbonyl (Boc) group at the N1 position introduces significant steric and electronic perturbations. The Boc group is known to be labile under acidic conditions, making it an excellent protecting group in organic synthesis.
-
Steric Influence: The tert-butyl group is sterically demanding and will influence the orientation of adjacent substituents.
-
Electronic Effect: The carbonyl moiety of the Boc group is electron-withdrawing, which can decrease the electron density of the indole nitrogen and influence the aromaticity of the ring system.
The 3-Formyl Group: A Key Reactive Handle
The aldehyde (formyl) group at the C3 position is a versatile functional group for further chemical transformations. Its orientation relative to the indole ring is a key conformational question.
-
Conjugation: The formyl group is conjugated with the indole π-system, which favors a co-planar arrangement with the ring to maximize orbital overlap.
-
Rotational Barrier: There is a rotational barrier around the C3-CHO bond. The two likely planar conformations would have the aldehyde oxygen pointing towards either the C2 or C4 position of the indole ring. The preferred conformation will be a balance between steric hindrance and electronic interactions.
The 5-Benzyloxy Substituent: Flexibility and Shielding
The benzyloxy group at the C5 position consists of a benzyl group linked to the indole ring via an ether oxygen. This substituent introduces several degrees of rotational freedom.
-
Rotational Freedom: The key rotational bonds are the C5-O bond and the O-CH₂ bond. The rotation around these bonds will determine the spatial orientation of the phenyl ring relative to the indole core. The rotational barriers of benzyl groups can be significant and are influenced by steric and electronic effects.
-
Conformational Preference: The preferred conformation will likely seek to minimize steric clashes between the benzyl group and the indole ring system. Studies on benzyl alcohol have shown a preference for a gauche conformation.
The Conformational Landscape: A Puzzle of Rotational Isomers
The overall conformation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is determined by the combination of the preferred orientations of its flexible substituents. The key dihedral angles to consider are:
-
τ₁ (C2-N1-C=O of Boc): Defines the orientation of the Boc group.
-
τ₂ (C2-C3-C=O of formyl): Defines the orientation of the formyl group.
-
τ₃ (C4-C5-O-CH₂): Defines the orientation of the ether linkage.
-
τ₄ (C5-O-CH₂-C of phenyl): Defines the orientation of the benzyl group.
The global minimum energy conformation will be the one that best balances the competing steric and electronic interactions between these groups.
Proposed Workflow for Structural Elucidation
A combined experimental and computational approach is essential for a definitive understanding of the molecular structure and conformation.
Experimental Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity. The chemical shifts will provide information about the electronic environment of the nuclei.
-
2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space correlations between protons, which will provide crucial information about the spatial proximity of different parts of the molecule and help to define the preferred conformation in solution.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the characteristic vibrational frequencies of the functional groups (C=O of the aldehyde and Boc group, C-O-C of the ether). This can provide insights into the electronic delocalization and potential intramolecular interactions.
-
-
Single-Crystal X-ray Diffraction:
-
This is the gold standard for determining the three-dimensional structure in the solid state. The process involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This will provide precise bond lengths, bond angles, and dihedral angles, revealing the solid-state conformation.
-
Computational Chemistry Workflow
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using molecular mechanics (MM) or semi-empirical methods to explore the potential energy surface and identify low-energy conformers.
-
-
Quantum Mechanical Optimization:
-
The low-energy conformers identified in the initial search should be re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)). This will provide accurate geometries and relative energies of the stable conformers.
-
-
Spectroscopic Property Prediction:
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted values can then be compared with the experimental NMR data to validate the computationally determined conformations.
-
-
Natural Bond Orbital (NBO) Analysis:
-
To investigate intramolecular interactions, such as hyperconjugation and steric repulsion, that stabilize or destabilize different conformations.
-
Visualizations and Data
Molecular Structure and Key Rotational Bonds
An In-depth Technical Guide on the Solubility of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring reliable formulation. This document synthesizes theoretical principles with practical, actionable protocols to offer researchers, chemists, and drug development professionals a complete framework for handling this compound. We will explore its molecular structure, predict its behavior in various organic solvents, provide a qualitative solubility summary, and detail a rigorous experimental protocol for quantitative determination.
Introduction: The Significance of Solubility
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (Molecular Weight: 351.4 g/mol , CAS Number: 914348-98-4) is a pivotal building block in the synthesis of complex indole-based pharmaceuticals, particularly those targeting serotonin receptors and other central nervous system agents.[1] The strategic placement of the tert-butoxycarbonyl (Boc) and benzyloxy protecting groups, along with the reactive formyl group, allows for precise and selective chemical modifications.[1]
Effective utilization of this intermediate is fundamentally dependent on its solubility. Proper solvent selection impacts:
-
Reaction Kinetics: Ensuring reagents are in the same phase for optimal reaction rates.
-
Process Scalability: Preventing precipitation and handling issues in large-scale synthesis.
-
Purification Efficiency: Selecting appropriate solvent systems for chromatography and recrystallization.
-
Analytical Characterization: Preparing homogenous solutions for techniques like NMR and HPLC.
This guide provides the foundational knowledge to make informed decisions regarding solvent choice, thereby accelerating research and development timelines.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." A detailed analysis of the functional groups within tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate allows for a robust prediction of its behavior.
Key Structural Features:
-
Indole Core: A bicyclic aromatic system that is moderately polar.
-
N-Boc Group (tert-butoxycarbonyl): A large, sterically bulky, and non-polar protecting group. It significantly increases the lipophilicity of the molecule and shields the indole nitrogen.
-
Benzyloxy Group: Contains a non-polar benzene ring and a polar ether linkage. This group contributes to the overall non-polar character.
-
Formyl (Aldehyde) Group: A polar group capable of acting as a hydrogen bond acceptor.
Causality of Predicted Solubility: The molecule possesses a large, predominantly non-polar surface area due to the Boc and benzyloxy groups. However, the presence of the polar indole ring, formyl group, and ether oxygen introduces polar characteristics. This duality dictates its solubility profile.
-
High Solubility Predicted in: Moderately polar aprotic solvents that can solvate both the non-polar and polar regions of the molecule. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone.
-
Moderate Solubility Predicted in: Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). While these solvents are excellent at solvating the polar functionalities, the large non-polar groups may limit miscibility at very high concentrations.
-
Low to Insoluble Predicted in:
-
Polar Protic Solvents: Water, Methanol, and Ethanol. The large hydrophobic structure cannot overcome the strong hydrogen-bonding network of these solvents.
-
Non-polar Aliphatic Solvents: Hexanes and Pentane. These solvents lack the polarity required to effectively solvate the formyl and indole portions of the molecule.
-
Qualitative Solubility Data Summary
While precise quantitative data is best determined experimentally, a qualitative understanding based on common laboratory use and theoretical analysis provides a valuable starting point. The following table summarizes the expected solubility at ambient temperature (~20-25°C).
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM) | Soluble | Excellent balance of polarity to dissolve the entire molecule. |
| Chloroform | Soluble | Similar to DCM, effective at solvating moderately polar compounds. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Polar ether functionality and non-polar ring solvate the molecule well. |
| Diethyl Ether | Moderately Soluble | Less polar than THF, may have lower capacity. | |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Common solvent for reactions and chromatography involving such intermediates. |
| Ketones | Acetone | Soluble | Aprotic polar solvent capable of dissolving a wide range of compounds. |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong polar solvent, effective for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very strong polar solvent, often used for compounds with poor solubility. | |
| Aromatics | Toluene | Slightly Soluble | Primarily non-polar, may struggle to solvate the polar functionalities. |
| Alcohols (Protic) | Methanol, Ethanol | Sparingly Soluble | Strong hydrogen bonding network of solvent disfavors dissolution. |
| Non-polar | Hexanes, Heptane | Insoluble | Lacks sufficient polarity to interact with the molecule's polar groups. |
| Aqueous | Water | Insoluble | Highly polar, protic nature is incompatible with the large hydrophobic molecule. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a robust and validated experimental method is essential. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic solubility and is highly recommended.[2][3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Isothermal Shake-Flask Method
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation:
-
Causality: Add an excess of solid tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate to a glass vial. "Excess" is critical to ensure that the solution reaches saturation. A good starting point is 5-10 mg of solid per 1 mL of solvent.
-
Accurately add a known volume of the desired organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Causality: Place the vial in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitation ensures continuous interaction between the solid and the solvent, accelerating the approach to equilibrium.[3]
-
Equilibrate for a minimum of 24 hours. For compounds that may be slow to dissolve or exist in different polymorphic forms, extending this to 48 or 72 hours is advisable.
-
Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The measured concentration should be consistent.[5]
-
-
Phase Separation & Sampling:
-
Causality: After equilibration, remove the vial and allow it to stand undisturbed for at least 30 minutes to let undissolved solids settle. Alternatively, centrifuge the vial at a low speed to pellet the solid. This step is crucial to avoid aspirating solid particles during sampling.
-
Carefully withdraw an aliquot of the clear supernatant using a clean syringe.
-
-
Filtration:
-
Causality: Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed vial. This step removes any fine, suspended microparticles, ensuring only the dissolved compound is analyzed.
-
-
Quantification:
-
Causality: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.
-
Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
-
Practical Applications and Strategic Implications
The solubility data gathered informs several key decisions in the drug development pipeline:
-
Reaction Optimization: For reactions involving this intermediate, choosing a solvent in which it is highly soluble (e.g., DCM, THF) ensures a homogeneous reaction mixture, leading to more predictable outcomes and easier monitoring.
-
Purification Strategy: Knowledge of solubility is paramount for purification.
-
Chromatography: A common mobile phase for silica gel chromatography would involve a solvent system where the compound is soluble but retains well, such as a gradient of Ethyl Acetate in Hexanes.
-
Recrystallization: To effectively recrystallize the compound, one would select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Stock Solution Preparation: For screening and analytical purposes, preparing a concentrated stock solution requires a solvent in which the compound is highly soluble and stable, such as DMSO or DMF.
Conclusion
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a molecule with a dual nature—possessing both large non-polar domains and key polar functionalities. This structure leads to high solubility in moderately polar aprotic solvents like DCM, THF, and EtOAc, and low solubility in highly polar protic or non-polar aliphatic solvents. While theoretical predictions provide a strong foundation, this guide emphasizes the necessity of rigorous, quantitative measurement using validated protocols like the isothermal shake-flask method. By applying the principles and procedures outlined herein, researchers can confidently handle this valuable intermediate, optimizing its use in the synthesis of next-generation therapeutics.
References
- MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
- Chemistry LibreTexts. Experiment 1: Determination of Solubility Class.
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. Experiment 1. Solubility of Organic Compounds.
- Smolecule. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Enamine. Shake-Flask Solubility Assay.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Sources
A Comprehensive Technical Guide to the Stability, Storage, and Handling of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Introduction
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No: 914348-98-4) is a pivotal intermediate in contemporary medicinal chemistry and pharmaceutical development.[1] Its unique trifunctional structure, featuring a Boc-protected indole nitrogen, a benzyloxy ether, and a reactive formyl group, makes it an exceptionally valuable building block for synthesizing complex heterocyclic systems, including serotonin receptor modulators and other agents targeting the central nervous system.[1]
The integrity of this reagent is paramount to the success of multi-step synthetic campaigns, where impurities or degradation can lead to significant downstream challenges, including complex purifications, reduced yields, and the introduction of unwanted side products. This guide provides an in-depth analysis of the compound's stability profile, outlines scientifically-grounded protocols for its storage and handling, and offers a framework for its empirical stability assessment.
Section 1: Physicochemical and Molecular Profile
A foundational understanding of the molecule's properties is essential for predicting its behavior and designing appropriate handling strategies. The structure incorporates functional groups with distinct chemical liabilities, which collectively dictate its stability.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 914348-98-4 | [1] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| Boiling Point | 511.7±58.0°C (Predicted) | [1] |
| Appearance | Typically an off-white to yellow solid | General Supplier Data |
Structural Analysis of Stability-Influencing Moieties
The stability of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is not monolithic; it is a direct consequence of the interplay between its constituent functional groups. Understanding each group's role is critical to mitigating degradation.
Caption: Key functional groups influencing the compound's stability.
-
tert-Butoxycarbonyl (Boc) Group: This bulky protecting group on the indole nitrogen serves to increase the compound's stability by reducing the electron-rich nature and nucleophilicity of the indole ring system.[2][3] However, its primary liability is its susceptibility to cleavage under acidic conditions. This acid-lability is the most significant intrinsic factor governing the compound's chemical compatibility.
-
Formyl (Aldehyde) Group: Positioned at the C-3 position, the aldehyde is the key site for synthetic elaboration. It is also the most susceptible to oxidation, a common degradation pathway for aldehydes, which converts it to the corresponding carboxylic acid. This reaction can be initiated by atmospheric oxygen, particularly under the influence of light or trace metal catalysts.
-
Benzyloxy Group: As a benzyl ether, this group is relatively stable under a wide range of conditions. Its primary mode of cleavage is through catalytic hydrogenation (debenzylation), a condition not typically encountered during storage but relevant for chemical compatibility in reaction planning.
Section 2: Primary Degradation Pathways
Based on the structural analysis, two degradation pathways represent the most probable routes for the loss of compound integrity during storage and handling.
Caption: The two most significant degradation pathways for the title compound.
-
Acid-Catalyzed Deprotection: Exposure to even trace amounts of acid (e.g., from atmospheric moisture interacting with acidic surfaces or impurities) can catalyze the hydrolysis of the Boc group, yielding 5-(benzyloxy)-1H-indole-3-carbaldehyde, along with isobutylene and carbon dioxide. This represents a critical failure mode, as the resulting unprotected indole has significantly different reactivity.
-
Oxidation of the Formyl Group: The aldehyde moiety is readily oxidized to a carboxylic acid. This process can be slow but is accelerated by exposure to air (O₂) and light. The presence of this acidic impurity can, in turn, potentially accelerate the acid-catalyzed deprotection of other molecules, creating a feedback loop of degradation.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term purity and viability of the reagent. The following recommendations are synthesized from supplier data sheets and an understanding of the compound's chemical nature.[1][4][5][6]
Optimal Storage Conditions
To mitigate the degradation pathways described above, the following conditions are mandatory for long-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Refrigeration slows the rate of all potential degradation reactions, particularly oxidation.[1][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen and moisture, directly inhibiting the oxidation of the aldehyde and preventing the ingress of water that could lead to acid formation.[1][6] |
| Light | Store in an amber or opaque vial | Protection from light, especially UV, is crucial to prevent photochemical degradation pathways. |
| Container | Tightly sealed, clean glass vial | A tight seal prevents exchange with the laboratory atmosphere.[4] Glass is preferred over plastic to avoid potential leaching of acidic plasticizers. |
| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. [4][5] | Direct contact with these materials will cause rapid decomposition. |
Protocol for Handling and Use
Proper technique when accessing the compound is as important as long-term storage.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and risk acid formation.
-
Inert Atmosphere Handling: Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere. If this is not feasible, work quickly and efficiently in a fume hood.[4]
-
Dispensing: Use a clean, dry spatula for dispensing. Avoid using spatulas that may have trace acidic or oxidizing contaminants.
-
Resealing: After dispensing, flush the vial headspace with a gentle stream of inert gas (argon or nitrogen) before tightly resealing the cap.
-
Solution Storage: If preparing stock solutions, use anhydrous solvents and store the solution under an inert atmosphere at 2–8°C. The stability in solution is solvent-dependent and should be empirically determined if stored for extended periods.
Section 4: Experimental Workflow for Stability Assessment
For critical applications, such as in GMP environments or long-term studies, it is prudent to empirically validate the stability of a specific batch of the compound. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, capable of separating the parent compound from its potential degradants.[7]
The following workflow provides a robust framework for a stress-testing study.
Caption: A logical workflow for conducting a forced degradation study.
Methodology Details:
-
Step 1: Preparation: Dissolve a precisely weighed amount of the compound in an anhydrous aprotic solvent like acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL). Distribute this solution into several amber HPLC vials.
-
Step 2: Stress Conditions:
-
Control: Store one set of vials under the recommended conditions (2–8°C, protected from light).
-
Forced Degradation: Subject other sets of vials to accelerated degradation conditions, such as elevated temperature (e.g., 40°C), exposure to ambient light and air, or even spiking with dilute acid or oxidant to confirm degradation pathways.
-
-
Step 3: Time-Point Analysis: At specified intervals (e.g., T=0, 1 day, 3 days, 1 week), retrieve one vial from each condition. Analyze the sample immediately using a validated reverse-phase HPLC method. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA for peak shaping) is a typical starting point. Monitor the elution profile with a UV detector at a wavelength where the indole chromophore absorbs (e.g., ~254 nm).
-
Step 4: Data Interpretation: For each time point and condition, calculate the percentage of the parent compound remaining relative to T=0. The appearance of new peaks, particularly those with shorter (more polar) or longer retention times, indicates degradation. This data will provide a clear, quantitative measure of the compound's stability under various stresses.
Conclusion
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a stable compound when stored and handled correctly. Its primary vulnerabilities are the acid-labile Boc group and the oxidizable formyl group. By strictly adhering to storage conditions of 2–8°C under an inert atmosphere and protected from light , and by employing careful handling techniques to exclude moisture and air, researchers can ensure the compound's integrity. For critical applications, a systematic stability study using HPLC provides the ultimate assurance of reagent quality, safeguarding the outcomes of complex and valuable research endeavors.
References
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]
-
Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]
-
Lead Sciences. tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]
-
Journal of Chemical and Pharmaceutical Research. Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Cholewiński, G., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]
-
International Journal of Pharmaceutical Sciences. Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]
Sources
- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate - Lead Sciences [lead-sciences.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate: Sourcing, Quality Control, and Synthetic Applications
Introduction: The Strategic Value of a Doubly Protected Indole Scaffold
In the landscape of medicinal chemistry and drug development, indole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of indole-based building blocks, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS Number: 914348-98-4) emerges as a highly strategic intermediate. Its utility lies in the orthogonal protection scheme employed: a tert-butoxycarbonyl (Boc) group on the indole nitrogen and a benzyl (Bn) group protecting the 5-hydroxy functionality. This design allows for selective chemical manipulation at the C3-formyl position, while preserving the integrity of the indole core and the phenolic hydroxyl for later-stage transformations.
This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, quality assessment, and key synthetic applications of this versatile compound.
Section 1: Commercial Sourcing and Supplier Evaluation
Key suppliers often list this compound as a key intermediate for pharmaceuticals, particularly for agents targeting the central nervous system like serotonin receptor modulators.[1] When sourcing, it is critical to request and scrutinize the Certificate of Analysis (CoA) for each batch.
Table 1: Summary of Commercial Availability
| Supplier Attribute | Typical Specification | Importance for Researchers |
| CAS Number | 914348-98-4 | Ensures correct compound identification. |
| Molecular Formula | C₂₁H₂₁NO₄ | Confirms elemental composition.[1] |
| Molecular Weight | 351.4 g/mol | Essential for stoichiometric calculations.[1] |
| Purity | ≥95% (typically by HPLC or NMR) | Critical for avoiding side reactions and ensuring reproducibility. |
| Appearance | White to off-white or light-yellow solid | A significant color deviation may indicate impurities. |
| Storage | 2-8°C, under inert gas atmosphere | Essential for long-term stability and preventing degradation.[1] |
Section 2: Physicochemical Properties and Safe Handling
Understanding the physical properties and safety protocols is non-negotiable for laboratory practice. While comprehensive data can be sparse, information can be compiled from supplier Safety Data Sheets (SDS) and related indole structures.
Table 2: Key Physicochemical and Safety Data
| Property | Value | Source / Note |
| Melting Point | 119-121°C | For a related compound, tert-butyl 3-formyl-1H-indole-1-carboxylate.[2] |
| Boiling Point | ~511.7°C (predicted) | [1] |
| Flash Point | ~183.6°C (predicted) | For a related compound.[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Based on typical indole ester properties. |
| Hazard Statements | May cause skin, eye, and respiratory irritation.[3][4] | Standard for aldehyde-containing aromatic compounds. |
| Precautionary Measures | Wear protective gloves, eye protection, and use in a well-ventilated area.[2][3] | Standard laboratory practice. |
Safe Handling and Storage: This compound should be handled in a fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[2] For long-term stability, it is recommended to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation of the aldehyde functionality.[1]
Section 3: The Strategic Role in Multi-Step Synthesis
The true value of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate lies in its design for multi-step synthesis. The protecting groups are not arbitrary; they are chosen for their distinct cleavage conditions, which is a cornerstone of modern synthetic strategy.
-
Boc (tert-butoxycarbonyl) Group: This group protects the indole nitrogen (N1), reducing its nucleophilicity and preventing unwanted side reactions. It is robust under many reaction conditions but can be cleanly removed with mild to strong acids (e.g., trifluoroacetic acid (TFA) in dichloromethane).
-
Benzyl (Bn) Group: Protecting the 5-hydroxyl group, the benzyl ether is stable to a wide range of reagents. Its primary advantage is its removal via catalytic hydrogenation (e.g., H₂, Pd/C), conditions that typically do not affect the Boc group or many other functionalities.
-
Formyl (Aldehyde) Group: Positioned at C3, this group is the primary reactive handle for elaboration. It is a versatile electrophile for C-C bond formation through reactions like Wittig olefination, aldol condensations, Grignard additions, and reductive aminations.
This strategic arrangement allows for a predictable and controlled synthetic sequence, as illustrated in the workflow below.
Caption: A typical quality control workflow for incoming reagents.
Experimental Protocol: ¹H NMR Verification
Objective: To confirm the chemical structure and estimate the purity of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Materials:
-
Sample of the compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (300-600 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire a standard proton (¹H) NMR spectrum.
Data Interpretation (Expected Chemical Shifts): While a specific spectrum for this exact molecule is not publicly available, researchers can infer the expected peaks based on its constituent parts and data from highly analogous structures. [5]
-
~10.0 ppm (singlet, 1H): Aldehyde proton (-CHO). This is a key diagnostic peak.
-
~8.2-7.2 ppm (multiplets): Aromatic protons from the indole ring and the benzyl protecting group.
-
~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~1.6 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector. The integration of this peak to 9H is a strong indicator of the Boc group's presence.
A clean spectrum with peaks integrating to the expected proton counts and minimal signals in the baseline is a strong indicator of high purity.
Conclusion
Tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is more than just a chemical; it is a tool for precise molecular construction. Its dual-protection strategy provides synthetic chemists with the flexibility required to build complex, biologically active molecules. By carefully selecting suppliers, rigorously verifying compound identity and purity through straightforward analytical methods like ¹H NMR, and leveraging its designed reactivity, researchers can confidently and efficiently advance their drug discovery programs.
References
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the safety protocols and handling precautions for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 1007316-88-4), a key intermediate in complex organic synthesis. As a Senior Application Scientist, the following content is structured not as a rigid template, but as a logical workflow, prioritizing the causality behind each recommendation to ensure both safety and experimental integrity.
Compound Identity and Hazard Profile
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a multi-functionalized indole derivative. Its chemical behavior and, consequently, its hazard profile are dictated by the interplay of its core structure and protecting groups.
| Structural Feature | Role & Implication for Handling |
| Indole-3-carboxaldehyde Core | The indole nucleus is common in biologically active molecules. The aldehyde group is a reactive site for nucleophilic attack and can be an irritant. Indole derivatives themselves can cause skin and eye irritation.[1][2] |
| N-tert-Butoxycarbonyl (Boc) Group | A common amine protecting group, it is notably acid-labile.[3][4] This dictates that the compound must be stored away from acids to prevent unintended deprotection and generation of byproducts. The cleavage of the Boc group can produce t-butyl cations, which may lead to alkylation of other nucleophiles.[5] |
| 5-Benzyloxy (Bn) Group | A stable ether protecting group for the hydroxyl function.[6] Its primary route of cleavage is catalytic hydrogenation.[6] While generally stable, its presence adds to the compound's lipophilicity. |
While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally related compounds allows for a robust hazard assessment. The primary hazards are associated with irritation and potential acute toxicity if ingested.
GHS Hazard Classification (Inferred): Based on data for tert-butyl 3-formyl-1H-indole-1-carboxylate and similar structures, the following classifications are prudent[7][8]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][8]
The Self-Validating Safety Workflow: From Receipt to Disposal
The core principle of laboratory safety is a self-validating system where each step confirms the integrity of the next. This workflow is designed to minimize exposure and preserve the chemical's purity.
Caption: Workflow for Safe Handling of Indole Intermediate.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is the first line of defense against chemical exposure.
-
Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The workspace should be well-ventilated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[9]
-
Skin Protection: Wear a laboratory coat and chemical-resistant gloves (nitrile is a suitable choice).[9] Gloves must be inspected before use and disposed of properly after handling.[10] Contaminated clothing should be removed immediately and washed before reuse.[7]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of generating significant dust in an open environment.[9][10]
Step-by-Step Handling and Storage Protocol
This protocol is designed to mitigate the primary risks of irritation and ingestion.
Protocol: Weighing and Aliquoting
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Lay down absorbent bench paper to contain any minor spills.
-
Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.[9]
-
Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Use an anti-static weigh boat or paper. Gently tap the spatula to transfer the solid; avoid creating airborne dust. Do not use a brush to sweep up spills; instead, gently wipe with a damp paper towel.
-
Dissolution: If preparing a solution, add the weighed solid slowly to the solvent in the flask. This prevents splashing.
-
Cleanup: Immediately after weighing, clean the balance and surrounding area. Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[11]
Storage Conditions: To maintain the compound's integrity, store it in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Crucially, it must be stored away from strong oxidizing agents and acids, which could cause decomposition or unwanted deprotection of the Boc group.[1][3] Recommended storage temperature is often refrigerated (2-8 °C) under an inert atmosphere, as some indole derivatives can be sensitive to air and light.[12]
Emergency Procedures: A Validated Response Plan
Spill Response:
-
Evacuate: Keep personnel away from and upwind of the spill.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, avoid creating dust.[7] Gently cover with an inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[11] Do not add water to the spill area unless it is to wipe down the final surface.
-
Decontaminate: Clean the spill area thoroughly with a solvent like ethanol or acetone, followed by soap and water.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Considerations
All waste materials must be handled as hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated gloves, weigh papers, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound and solvents from decontamination should be collected in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[10][12]
References
- Indole Detection Reagent - Safety Data Sheet. (n.d.).
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.).
- Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine - Benchchem. (n.d.).
- TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet. (2025, July 26).
- SAFETY DATA SHEET - Fisher Scientific. (2010, August 30).
- INDOLE (EHRLICH'S) - Thermo Fisher Scientific. (n.d.).
- Indole (Kovacs'). (n.d.).
- Indole-3-carboxaldehyde - Safety Data Sheet. (2025, October 6).
- tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519. (n.d.).
- tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 31).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (2023, July 4).
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April).
- SAFETY DATA SHEET - Fisher Scientific. (2009, October 21).
- BOC Deprotection. (n.d.). Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- SAFETY DATA SHEET. (2017, November 27).
- tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. (n.d.).
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. (n.d.).
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25).
- POLYETHYLENE AS - CAMEO Chemicals - NOAA. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, March 4).
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.).
- Spot Indole Reagent - Pro-Lab Diagnostics. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protected Compounds [pt.bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. nbinno.com [nbinno.com]
- 7. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 8. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. edvotek.com [edvotek.com]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Utility of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics targeting a wide array of biological targets. Its inherent structural features and rich chemical reactivity make it a privileged starting point for the synthesis of complex molecules with significant pharmacological activity. Within this context, tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate emerges as a highly versatile and strategically important building block. This technical guide delves into the core applications of this intermediate, providing insights into its synthesis, reactivity, and its pivotal role in the development of innovative drug candidates, with a particular focus on serotonin receptor modulators.
Unveiling the Molecular Architecture and Strategic Advantages
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a trifunctionalized indole derivative, the structure of which is meticulously designed for controlled, sequential chemical transformations.
Key Structural Features and Their Implications:
-
N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group at the indole nitrogen serves as a robust protecting group. It deactivates the otherwise reactive N-H bond, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. The Boc group can be readily removed under acidic conditions, a process that is orthogonal to the deprotection of the benzyl ether.[1]
-
C5-Benzyloxy Group: The benzyloxy group at the 5-position acts as a protecting group for the hydroxyl functionality. This is particularly crucial in the synthesis of serotonin receptor modulators, as the 5-hydroxyindole moiety is a key pharmacophore for binding to various serotonin receptors. The benzyl group is stable to a wide range of reaction conditions but can be selectively cleaved via catalytic hydrogenolysis.[1]
-
C3-Formyl Group: The aldehyde functionality at the 3-position is a versatile handle for a plethora of chemical transformations. It can participate in reactions such as Wittig olefinations, reductive aminations, and condensations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.
The strategic placement of these three functional groups provides researchers with exceptional control over the synthetic route, enabling the selective modification of the indole core to achieve desired pharmacological profiles.
Synthesis and Physicochemical Properties
The synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is typically achieved through a multi-step sequence starting from commercially available 5-benzyloxyindole. A common synthetic route involves the protection of the indole nitrogen with a Boc group, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the C3 position.
| Property | Value |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.40 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
| Storage | Store in a cool, dry place away from light |
Core Application: A Gateway to Potent Serotonin Receptor Modulators
A primary and well-documented application of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is its use as a key intermediate in the synthesis of potent and selective serotonin (5-HT) receptor modulators.[2][3] The serotonergic system is implicated in a vast range of physiological and pathological processes, making 5-HT receptors attractive targets for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and migraine.[4][5]
Rationale for Use in Serotonin Agonist Synthesis
The 5-hydroxy-tryptamine (serotonin) backbone is a fundamental structural motif for agonism at several 5-HT receptor subtypes, notably the 5-HT₁D receptor, which is a validated target for the treatment of migraine.[6] The subject compound provides an ideal starting point for the construction of tryptamine derivatives, where the C3-formyl group can be elaborated into the characteristic aminoethyl side chain.
Illustrative Synthetic Workflow: Synthesis of a 5-HT₁D Receptor Agonist Precursor
The following workflow illustrates the strategic use of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in the synthesis of a key tryptamine intermediate.
Caption: Synthetic workflow for a 5-HT₁D receptor agonist.
Detailed Experimental Protocol: Wittig Reaction
The Wittig reaction is a powerful method for converting the C3-formyl group into a vinyl group, which can then be further functionalized.
Step-by-step Methodology:
-
Preparation of the Ylide: A phosphonium salt (e.g., nitromethyltriphenylphosphonium bromide) is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C to generate the corresponding ylide in situ.
-
Reaction with the Aldehyde: A solution of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in the same solvent is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene intermediate.
The Critical Step of Deprotection: Unmasking the Pharmacophore
A key advantage of using tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is the ability to perform orthogonal deprotection of the Boc and benzyl groups. This allows for the selective unmasking of the indole N-H and the 5-hydroxyl group at different stages of the synthesis, providing flexibility in the introduction of further functionalities.
Boc Deprotection
The Boc group is typically removed under acidic conditions.
Protocol:
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, diethyl ether).
-
Procedure: The Boc-protected indole is dissolved in the chosen solvent, and the acid is added at 0 °C. The reaction is typically stirred at room temperature for a few hours.
-
Work-up: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free indole.
Benzyl Deprotection
The benzyl group is cleaved by catalytic hydrogenolysis.
Protocol:
-
Catalyst: Palladium on carbon (Pd/C) is the most commonly used catalyst.
-
Procedure: The benzyl-protected indole is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and the catalyst is added. The mixture is then stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated pressure) until the reaction is complete.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the deprotected product.
Caption: Orthogonal deprotection strategy.
Future Perspectives and Broader Applications
While the synthesis of serotonin receptor modulators represents a major application, the utility of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is by no means limited to this area. The versatile C3-formyl group can be a precursor for the synthesis of a wide range of indole-based compounds with potential therapeutic applications, including:
-
Anticancer Agents: The indole nucleus is a common feature in many natural and synthetic anticancer compounds.
-
Antiviral and Antimicrobial Agents: Functionalized indoles have shown promising activity against various viral and microbial pathogens.
-
Kinase Inhibitors: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases involved in cell signaling pathways.[7]
Conclusion
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate stands out as a strategically designed and highly valuable intermediate for modern organic synthesis and drug discovery. Its unique combination of orthogonally protected functional groups at key positions of the indole ring provides chemists with a powerful tool for the efficient and controlled synthesis of complex, biologically active molecules. The continued exploration of the reactivity of this versatile building block is expected to pave the way for the discovery of novel therapeutics for a wide range of diseases.
References
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764519, tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved January 15, 2026 from [Link].
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. [Link]
-
Xu, Y. C., Schaus, J. M., Walker, C., Krushinski, J., Adham, N., Zgombick, J. M., Liang, S. X., Kohlman, D. T., & Audia, J. E. (1999). N-Methyl-5-tert-butyltryptamine: a novel, highly potent 5-HT1D receptor agonist. Journal of medicinal chemistry, 42(3), 526–531. [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. [Link]
-
PubChemLite. Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10663688, tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. Retrieved January 15, 2026 from [Link].
- Google Patents. Serotonin 5-ht2b receptor inhibitors.
- Google Patents. Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
- Google Patents. Novel heterocyclic compounds as serotonin (5-ht)
- Google Patents. Serotonin 5-ht3 receptor agonist.
-
Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., James, J., Zarrinkar, P. P., Patel, H. K., & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
Frontiers in Pharmacology. A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer's Disease. [Link]
-
International Association for the Study of Pain (IASP). Discovery of a functionally selective serotonin receptor (5-HTR) agonist for the treatment of pain. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate [myskinrecipes.com]
- 4. Frontiers | A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer’s Disease [frontiersin.org]
- 5. iasp-pain.org [iasp-pain.org]
- 6. N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Abstract
Indole-3-carboxaldehyde derivatives are foundational scaffolds in medicinal chemistry, serving as crucial intermediates for a wide array of pharmacologically active compounds.[1][2][3] This application note provides a detailed, field-proven synthetic protocol for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, starting from commercially available 5-benzyloxyindole. The synthesis is efficiently executed in two sequential steps: (1) Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to enhance stability and direct regioselectivity, followed by (2) a Vilsmeier-Haack formylation to install the aldehyde functionality at the C3 position. This guide offers in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters to ensure high yield and purity, empowering researchers in their drug discovery and development endeavors.
Synthetic Strategy Overview
The conversion of 5-benzyloxyindole to the target compound is achieved through a protection-formylation sequence. The initial step involves the protection of the indole N-H proton using di-tert-butyl dicarbonate (Boc₂O). This is a critical maneuver for two primary reasons: first, it prevents potential side reactions at the nitrogen atom during the subsequent electrophilic substitution; second, the electron-withdrawing nature of the Boc group deactivates the indole ring slightly, which helps to ensure a clean and highly regioselective formylation at the electron-rich C3 position.
The second step is the classic Vilsmeier-Haack reaction, which employs a potent electrophile, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] This reagent selectively attacks the C3 position of the Boc-protected indole, leading to an iminium salt intermediate that is subsequently hydrolyzed during aqueous workup to yield the desired 3-formyl product.
Caption: Overall two-step synthetic pathway.
Part A: N-Boc Protection of 5-Benzyloxyindole
Principle and Rationale
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the indole nitrogen. Its installation is straightforward, and the resulting N-Boc carbamate is stable under the conditions of the Vilsmeier-Haack reaction.[7][8] The protection is typically catalyzed by a nucleophilic base like 4-(dimethylamino)pyridine (DMAP), which activates the Boc anhydride (Boc₂O), making it more susceptible to attack by the indole nitrogen. The reaction is generally clean, with high conversion rates and straightforward purification.[8][9]
Detailed Experimental Protocol
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-benzyloxyindole (1.0 eq).
-
Dissolve the starting material in anhydrous Tetrahydrofuran (THF).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate as a white solid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 5-Benzyloxyindole | 223.27 | 10.0 mmol | 1.0 | 2.23 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 mmol | 1.2 | 2.62 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.0 mmol | 0.1 | 122 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
Typical Yield: 90-98%
Workflow Visualization
Caption: Workflow for N-Boc protection.
Part B: Vilsmeier-Haack Formylation
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from POCl₃ and DMF.[4][5]
Mechanism:
-
The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃.
-
Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation (the Vilsmeier reagent).
-
The electron-rich C3 position of the Boc-protected indole attacks the Vilsmeier reagent.
-
Aromatization is restored by the loss of a proton, forming an iminium salt intermediate attached to the indole ring.
-
During aqueous workup, this iminium salt is hydrolyzed to yield the final aldehyde product.[12]
The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
Detailed Experimental Protocol
CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of 10-20% Ethyl Acetate in Hexane) to yield tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Boc-5-Benzyloxyindole | 323.39 | 5.0 mmol | 1.0 | 1.62 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 7.5 mmol | 1.5 | 0.68 mL |
| Anhydrous DMF | 73.09 | - | - | 20 mL |
Typical Yield: 75-85%
Workflow Visualization
Caption: Workflow for Vilsmeier-Haack Formylation.
Conclusion
This application note details a reliable and scalable two-step protocol for the synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. The procedure leverages a strategic N-Boc protection followed by a regioselective Vilsmeier-Haack formylation to produce the target compound in high yield and purity. The provided rationale and step-by-step instructions serve as a robust guide for researchers engaged in the synthesis of complex indole-based molecules for pharmaceutical and scientific applications.
References
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Available at: [Link]
-
Al-Hourani, B. J., et al. (2010). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Advanced Research. Available at: [Link]
-
Kumar, K. A., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Murakami, Y., et al. (1993). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Heterocycles. Available at: [Link]
-
Pasala, V. K., et al. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Gati, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
Sources
- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Application Note & Detailed Protocol: Vilsmeier-Haack Formylation of N-Boc-5-benzyloxyindole
Abstract
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of N-Boc-5-benzyloxyindole, a critical transformation for the synthesis of functionalized indole building blocks. Indole-3-carboxaldehydes are pivotal intermediates in the development of numerous pharmacologically active compounds. This application note details the underlying reaction mechanism, provides a field-tested, step-by-step laboratory protocol, and offers insights into process optimization and troubleshooting. The protocol is designed for researchers in synthetic organic chemistry and drug development, ensuring reproducibility and high-yield synthesis of N-Boc-5-benzyloxyindole-3-carboxaldehyde.
Introduction and Scientific Context
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the realm of medicinal chemistry, this reaction is particularly indispensable for the C3-functionalization of the indole nucleus, a privileged scaffold found in a vast array of natural products and synthetic drugs. The resulting indole-3-carboxaldehyde serves as a versatile synthetic handle, enabling further molecular elaboration through reactions such as Wittig olefination, reductive amination, and oxidation to the corresponding carboxylic acid.
The substrate, N-Boc-5-benzyloxyindole, is a strategically protected indole derivative.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the nitrogen, preventing side reactions, and enhances the solubility of the indole in common organic solvents.
-
5-Benzyloxy Group: The benzyloxy group at the 5-position is a common protecting group for the phenol functionality, stable to the reaction conditions and readily removable in later synthetic steps.
This guide provides a robust protocol for the selective formylation at the C3 position, the most nucleophilic carbon in the indole ring system, to yield N-Boc-5-benzyloxyindole-3-carboxaldehyde.
Reaction Mechanism: The Electrophilic Substitution Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphoryl chloride (POCl₃). This forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
Stage 2: Electrophilic Attack and Formylation The electron-rich C3 position of the N-Boc-5-benzyloxyindole attacks the electrophilic carbon of the Vilsmeier reagent. This generates a cationic intermediate which, after a series of steps involving the elimination of the chlorine atom and subsequent hydrolysis during aqueous workup, yields the final aldehyde product. The hydrolysis step is crucial for converting the intermediate iminium salt into the desired carbonyl group.
Below is a diagram illustrating the mechanistic pathway.
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of similar indole substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Density (g/mL) | Notes |
| N-Boc-5-benzyloxyindole | C₂₀H₂₁NO₃ | 323.39 | 1.0 | 5.00 g | - | Starting Material |
| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 | 1.2 | 1.70 mL | 1.645 | Reagent, handle in fume hood |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL | 0.944 | Anhydrous, Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | 1.326 | Anhydrous, Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 50 mL | - | Aqueous, for workup |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | 30 mL | - | Aqueous, for workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. | - | Drying agent |
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
-
Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (25 mL). Cool the flask to 0 °C using an ice-water bath.
-
Causality Note: Pre-cooling DMF is essential to control the exothermic reaction upon the addition of POCl₃, preventing the decomposition of the Vilsmeier reagent.
-
-
Slow Addition of POCl₃: Add phosphoryl chloride (1.70 mL, 1.2 eq) dropwise to the cooled DMF over 15 minutes using a syringe. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may become a pale yellow solid or slurry.
-
Addition of the Indole Substrate: Dissolve N-Boc-5-benzyloxyindole (5.00 g, 1.0 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The consumption of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
-
Reaction Quench: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of crushed ice and water.
-
Trustworthiness Note: This hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive species. This step is highly exothermic and should be performed cautiously.
-
-
Basification and Work-up: Stir the aqueous mixture for 30 minutes. Slowly add a saturated solution of sodium bicarbonate (approx. 50 mL) until the pH is basic (pH ~8-9). This neutralizes the acidic medium.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), then dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Product Characterization: The pure product, N-Boc-5-benzyloxyindole-3-carboxaldehyde, should be obtained as a white or pale yellow solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 80-95%.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. POCl₃ is highly sensitive to moisture. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently heat to 40 °C if necessary, while monitoring by TLC. | |
| Formation of Multiple Byproducts | Reaction temperature was too high. | Maintain strict temperature control (0 °C) during the addition of POCl₃ and the indole substrate. |
| Non-selective formylation. | While C3 is highly favored, ensure the N-Boc group is intact. If deprotection occurs, C1 or other positions could react. | |
| Difficult Work-up / Emulsion | Incomplete hydrolysis of the iminium salt. | Stir the quenched reaction mixture vigorously for at least 30 minutes before basification and extraction. |
References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction with Indoles. Journal of the American Chemical Society, 75(4), 989-991. [Link]
-
Lawrence, N. J. (1998). The Vilsmeier-Haack reaction. In Comprehensive Organic Functional Group Transformations (Vol. 3, pp. 207-227). Pergamon. [Link]
-
Wang, B., et al. (2006). Synthesis of novel C5-substituted-3-indole-carboxamides as potent D3 dopamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(15), 4117-4121. [Link]
Application Notes & Protocols: The Strategic Use of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in Multi-Step Organic Synthesis
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and bioactive natural products.[1][2] Strategic functionalization of the indole scaffold is therefore of paramount importance in drug discovery. This guide details the synthesis and versatile application of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key trifunctional intermediate designed for complex, multi-step synthetic campaigns. The strategic placement of an N-Boc protecting group, a C5-benzyloxy ether, and a C3-formyl handle allows for orthogonal chemical manipulations, providing researchers with precise control over molecular architecture. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent elaboration via key transformations including reductive amination, olefination, and selective deprotection, enabling the rapid generation of diverse compound libraries for therapeutic development.[3][4]
Intermediate Profile: Physicochemical Properties and Handling
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a stable, crystalline solid at room temperature. Its structure incorporates three key functional groups, each with a distinct role in synthetic strategy. The Boc group protects the indole nitrogen, the formyl group at the electron-rich C3 position serves as a versatile synthetic handle, and the C5-benzyloxy group is a masked phenol, allowing for late-stage functionalization.[2][3]
| Property | Value | Source |
| CAS Number | 914348-98-4 | [3] |
| Molecular Formula | C₂₁H₂₁NO₄ | [3] |
| Molecular Weight | 351.4 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Storage | 2-8°C, under an inert gas atmosphere | [3] |
| Boiling Point | 511.7±58.0°C (Predicted) | [3] |
Synthesis of the Core Intermediate
The preparation of the title compound is a multi-step process that begins with the protection of a commercially available 5-(benzyloxy)-1H-indole, followed by formylation of the C3 position. The Vilsmeier-Haack reaction is the method of choice for this formylation, as it is highly effective for electron-rich heterocycles like N-protected indoles.[5][6][7]
Workflow for Synthesis of the Core Intermediate
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
reactions of the formyl group in tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
An In-Depth Guide to the Synthetic Utility of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Prepared by a Senior Application Scientist
This document provides a detailed exploration of the chemical reactivity centered on the C3-formyl group of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. This versatile intermediate is a valuable building block in medicinal chemistry and drug development, particularly for synthesizing complex indole alkaloids and targeted therapeutic agents.[1][2] The strategic placement of protecting groups—a tert-butoxycarbonyl (Boc) group on the indole nitrogen and a benzyl (Bn) group on the 5-hydroxyl—allows for precise and selective manipulation of the aldehyde functionality.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization strategies, and potential challenges. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
The Starting Material: A Strategically Protected Indole
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is engineered for controlled, multi-step synthesis.
-
The N-Boc Group: This bulky carbamate protects the indole nitrogen from participating in reactions (e.g., as a nucleophile) and prevents unwanted side reactions under both acidic and basic conditions. It can be readily removed with trifluoroacetic acid (TFA).
-
The C5-O-Benzyl Group: The benzyl ether is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reagents used to modify the formyl group. It is typically removed under reductive conditions, such as catalytic hydrogenation.
-
The C3-Formyl Group: As the primary reactive center, this aromatic aldehyde is an electrophilic hub, susceptible to nucleophilic attack. Its reactivity is the focus of this guide and allows for extensive molecular elaboration.[2][3]
Caption: Structure and key functional groups of the title compound.
Carbon-Carbon Bond Forming Reactions at the Formyl Group
The aldehyde functionality is an ideal handle for constructing complex carbon skeletons. The following sections detail key transformations that leverage this reactivity.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration, to yield a conjugated α,β-unsaturated product.[4] This reaction is fundamental for creating vinylogous indole systems, which are common motifs in pharmacologically active molecules.[5]
Mechanism Insight: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of water affords the final condensed product.
Sources
deprotection of the Boc group from tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
An In-Depth Guide to the Deprotection of the Boc Group from tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate to yield the valuable synthetic intermediate, 5-(benzyloxy)-1H-indole-3-carbaldehyde. This process is a critical step in the synthesis of various biologically active compounds and pharmaceutical agents.[1][2]
The Boc group is one of the most widely used protecting groups for the indole nitrogen due to its stability under a range of conditions and its relatively straightforward removal.[3][4][5] This document will delve into the mechanistic underpinnings of the deprotection reaction, offer a detailed, field-proven protocol using trifluoroacetic acid (TFA), discuss critical process considerations, and provide a guide for troubleshooting common issues.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is most commonly achieved under acidic conditions.[6][7] The mechanism proceeds through a well-understood pathway involving protonation and the formation of a stable carbocation.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This activation step makes the carbonyl carbon more electrophilic.
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the deprotected indole nitrogen. This irreversible step drives the reaction to completion.
-
Byproduct Formation: The liberated tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.
The entire process is efficient and typically proceeds to completion under mild conditions.
Critical Process Considerations for the Substrate
The substrate, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, contains several functional groups. Understanding their stability is key to a successful deprotection.
-
Indole Nucleus: While robust, indole rings can be susceptible to polymerization under harsh acidic conditions. Therefore, using a controlled amount of acid and maintaining a moderate temperature is crucial.
-
Benzyloxy Group (OBn): This ether linkage is stable to the acidic conditions typically used for Boc removal. It is, however, sensitive to hydrogenolysis (e.g., H₂, Pd/C). This makes acidic deprotection a superior choice over catalytic hydrogenation for this specific molecule.
-
Formyl (Aldehyde) Group: The aldehyde at the C3 position is stable under acidic conditions and will not interfere with the reaction.
Experimental Protocol: TFA-Mediated Deprotection
This protocol is the industry-standard method, valued for its high yield, reliability, and simplicity.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | >95% Purity | N/A | Starting material. |
| Dichloromethane (DCM), Anhydrous | ACS Grade or higher | Fisher Scientific | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich | Deprotecting agent. Corrosive and requires care.[10] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Brine (Saturated NaCl Solution) | ACS Grade | N/A | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
Safety Precautions
-
Trifluoroacetic Acid (TFA) is extremely corrosive and can cause severe skin burns and eye damage.[10] It is also harmful if inhaled.[10] Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton recommended for larger volumes), safety goggles, and a lab coat.[11][12][13]
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution dropwise using a syringe. A common ratio is 20% TFA in DCM (v/v).[14]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 1-3 hours).
-
TLC System: A typical eluent is 30-40% Ethyl Acetate in Hexanes. The starting material will have a higher Rf value than the more polar product. Visualize spots using a UV lamp (254 nm).
-
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and excess TFA.[15][16][17] This step should be performed with an acid trap.
-
Dissolve the resulting residue in Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Carefully and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the remaining acid.[18] Caution: Vigorous CO₂ evolution will occur. Swirl the funnel gently without the stopper until gas evolution subsides, then stopper and shake, venting frequently.[19]
-
Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Separate the layers. Extract the aqueous layer one more time with Ethyl Acetate.
-
Combine all organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water from the organic phase.[18]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude material, 5-(benzyloxy)-1H-indole-3-carbaldehyde, can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Comparison of Deprotection Conditions
While TFA is standard, other methods exist, each with specific advantages and disadvantages.
| Method | Reagents / Conditions | Pros | Cons |
| Standard Acidic | 20-50% TFA in DCM, 0 °C to RT | Fast, reliable, high-yielding, simple procedure.[9][15] | Requires careful handling of corrosive TFA; not suitable for other acid-labile groups. |
| Alternative Acidic | 4M HCl in Dioxane or Ethyl Acetate, RT | Commercially available reagent, can precipitate product as HCl salt.[14][20] | Dioxane is a peroxide-former; may be slower than TFA. |
| Thermolytic | Heat in a high-boiling solvent (e.g., Toluene, Dioxane) or neat.[3] | Avoids strong acids, useful for highly acid-sensitive substrates. | Requires high temperatures; risk of thermal decomposition. |
| Microwave-Assisted | TFE or HFIP as solvent, microwave irradiation.[21] | Significantly reduces reaction times.[21] | Requires specialized microwave equipment. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient amount of acid. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Add another 1-2 equivalents of TFA. 2. Continue stirring and monitor by TLC. 3. Ensure the reaction has warmed to room temperature. |
| Low Yield | 1. Product loss during aqueous work-up (emulsion). 2. Incomplete extraction. 3. Degradation of product. | 1. Add more brine to break the emulsion. 2. Perform additional extractions of the aqueous layer. 3. Ensure the reaction is not overheated and the work-up is not delayed. |
| Streaking on TLC | The product is the free indole N-H, which can be acidic and interact strongly with the silica gel plate. | Add a small amount of acetic acid or TFA to the TLC eluent to improve the spot shape. |
| Difficult Purification | Byproducts from the reaction of the tert-butyl cation with the indole ring or solvent. | Ensure slow addition of TFA at 0 °C to minimize side reactions. Consider using a cation scavenger like triethylsilane (TES) if side products are a major issue. |
References
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]
-
Basak, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Hartwig, J., et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
- Y. Venkateswarlu, et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37:2, 281-287, DOI: 10.1080/00397910601033724
-
ResearchGate. Indole N-Boc deprotection method development. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837. Available from: [Link]
-
Varma, R. S., & Kumar, D. (2006). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 47(11), 1755-1758. Available from: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23837. Available from: [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, February 13). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride? Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23831-23837. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
BUCHI. Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
-
Reddit. (2023, January 21). Why are reactions quenched with aqueous solutions instead of solid analogs? r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
-
Root Sciences. Rotary Evaporator Guide: Setup, Process & Troubleshooting. Retrieved from [Link]
-
Reddit. (2022). Method to remove Boc in the presence of t-butylester. r/Chempros. Retrieved from [Link]
-
University of Washington. Trifluoroacetic Acid SOP. Retrieved from [Link]
-
WKIE LAB. Rotary Evaporator Procedure / Process - Rotovap. Retrieved from [Link]
-
YouTube. (2018, October 2). Equation for Sodium Carbonate Dissolving in Water (Na2CO3 + H2O). Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Quora. (2019, April 24). Do we use sodium hydrogen carbonate to quench this reaction H2+I2->2HI? Retrieved from [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available from: [Link]
-
Wang, L., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8459-8466. Available from: [Link]
-
Al-Karawi, A. J. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. International Journal of ChemTech Research, 10(10), 55-80. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rocker.com.tw [rocker.com.tw]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Cleavage of the Benzyl Ether in tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Introduction
In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount. The benzyl ether is a frequently employed protecting group for hydroxyl functionalities due to its robustness under a wide range of reaction conditions, including those that are acidic or basic.[1] However, the successful execution of a synthetic route often hinges on the selective and high-yielding removal of such protecting groups at a critical juncture. This application note provides a detailed guide to the cleavage of the benzyl ether in tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a substrate featuring multiple functional groups that necessitate a carefully considered deprotection strategy.
The target molecule presents a specific challenge: the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a formyl group at the 3-position. The Boc group is known to be labile under strongly acidic conditions, while the formyl group is susceptible to reduction.[2][3] Therefore, the chosen debenzylation method must exhibit high chemoselectivity to avoid unwanted side reactions.
This document will delve into the mechanistic underpinnings of the most effective method for this transformation—catalytic hydrogenation—and provide a validated, step-by-step protocol. We will explore both traditional hydrogenation with hydrogen gas and the increasingly popular catalytic transfer hydrogenation, offering insights into the selection of catalysts, hydrogen donors, and reaction conditions to ensure a successful and reproducible outcome.
Methodology and Mechanistic Rationale
The primary and most effective method for the cleavage of benzyl ethers is palladium-catalyzed hydrogenolysis.[4][5] This process involves the rupture of the C-O bond of the benzyl ether with the concomitant addition of hydrogen. The general transformation is depicted below:
Figure 1: General Scheme of Benzyl Ether Hydrogenolysis
Caption: Hydrogenolysis of a benzyl ether to the corresponding alcohol and toluene.
The reaction is heterogeneous, occurring on the surface of a solid catalyst, most commonly palladium on an activated carbon support (Pd/C).[6][7] The mechanism, while complex and not fully elucidated in all its details, is generally understood to involve the following key steps:
-
Adsorption: Both the benzyl ether and hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
C-O Bond Cleavage: The benzylic C-O bond of the ether is cleaved, often proposed to proceed through an oxidative addition of the C-O bond to the palladium surface.[8]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred to the resulting fragments.
-
Desorption: The final products, the deprotected alcohol and toluene, desorb from the catalyst surface, regenerating the active sites.
Choosing the Right Conditions for Selectivity
Given the functionalities present in tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, the choice of reaction conditions is critical to prevent unwanted side reactions such as de-Boc-ylation or reduction of the formyl group.
-
Catalyst Selection: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation.[5][6] Typically, 5% or 10% Pd/C is used. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, although for this particular substrate, standard Pd/C is generally sufficient.[7] Interestingly, some studies have shown that a combination of Pd/C and Pd(OH)₂/C can lead to significantly shorter reaction times.[6][9]
-
Hydrogen Source:
-
Hydrogen Gas (H₂): This is the most traditional hydrogen source. Reactions are typically run under a balloon of hydrogen or in a pressurized hydrogenation apparatus. While effective, the use of flammable hydrogen gas requires specific safety precautions.
-
Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more convenient alternative to using hydrogen gas.[1] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by the palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[1][4][10] The choice of hydrogen donor can influence the reaction rate and selectivity. For this substrate, ammonium formate is a good choice as it is generally mild and effective.
-
-
Solvent: The choice of solvent can significantly impact the reaction rate.[7] Protic solvents like ethanol and methanol are commonly used and are effective for this transformation. Tetrahydrofuran (THF) and ethyl acetate are also viable options.
-
Additives: In some cases, the addition of a mild acid, such as acetic acid, can facilitate the hydrogenolysis of benzyl ethers.[11][12] However, given the acid-lability of the Boc group, this should be approached with caution and may not be necessary for this substrate.
Experimental Protocols
Here we provide two detailed protocols for the debenzylation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol employs the traditional method of using hydrogen gas as the hydrogen source.
Materials:
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (1.0 eq).
-
Dissolve the starting material in a suitable amount of ethanol (e.g., 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
The flask is then evacuated and backfilled with hydrogen gas from a balloon three times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The flask and filter cake should be rinsed with additional ethanol to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Workflow for catalytic hydrogenation using H₂ gas.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol utilizes a hydrogen donor, offering a more convenient setup without the need for a hydrogen gas cylinder.
Materials:
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (1.0 eq).
-
Dissolve the starting material in a suitable amount of methanol (e.g., 10-20 mL per gram of substrate).
-
Add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
The reaction mixture is stirred at room temperature. The reaction is often exothermic, and gentle warming may be observed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The flask and filter cake should be rinsed with additional methanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Workflow for catalytic transfer hydrogenation.
Data Summary and Comparison
The following table summarizes typical reaction parameters and expected outcomes for both protocols. The values are illustrative and may require optimization for specific scales and purities of reagents.
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (CTH) |
| Hydrogen Source | H₂ gas (balloon) | Ammonium Formate |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 5-10 mol% |
| Solvent | Ethanol | Methanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Workup | Filtration and concentration | Filtration and aqueous workup |
| Expected Yield | >90% | >90% |
| Key Advantage | Well-established, clean | No H₂ gas required, often faster |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning. Ensure high-purity solvents and reagents are used. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Reduction of the Formyl Group: While generally stable under these mild conditions, over-reduction to the corresponding alcohol can occur, especially with prolonged reaction times or more active catalysts. Careful monitoring of the reaction is crucial.
-
De-Boc-ylation: The Boc group is generally stable to hydrogenolysis conditions. However, if acidic conditions are inadvertently introduced (e.g., by using formic acid as a hydrogen donor without a buffering agent), cleavage of the Boc group can occur.
-
Catalyst Handling: Pd/C is flammable, especially when dry and in the presence of organic solvents. It should be handled with care in a well-ventilated fume hood. The filtered catalyst should not be allowed to dry completely in the air.
Conclusion
The selective cleavage of the benzyl ether in tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate can be achieved in high yield using palladium-catalyzed hydrogenation. Both the traditional method with hydrogen gas and the more convenient catalytic transfer hydrogenation are effective. The choice between the two protocols will often depend on the available equipment and safety considerations. By carefully controlling the reaction conditions and monitoring the progress, this deprotection can be performed cleanly, preserving the sensitive Boc and formyl functionalities, and providing the desired 5-hydroxyindole derivative for subsequent synthetic transformations.
References
-
He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 206-215. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Qualitas, A. G. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of benzyl groups from indole derivatives. Retrieved from [Link]
-
He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis. [Link]
-
Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. [Link]
-
He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Y, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444. [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
Seeberger, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 890-895. [Link]
-
Seeberger, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]
-
PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4961-4966. [Link]
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. qualitas1998.net [qualitas1998.net]
- 6. tandfonline.com [tandfonline.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate as an intermediate for pharmaceutical synthesis
Application Note: tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
A Strategically Protected Intermediate for Advanced Pharmaceutical Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This application note provides a detailed guide to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate , a highly versatile and strategically protected intermediate. Its unique trifunctional nature—a Boc-protected nitrogen, a benzyl-protected 5-hydroxy group, and a reactive 3-formyl group—makes it an invaluable building block for complex drug targets, particularly in the development of serotonin receptor modulators and other central nervous system agents.[1] This document outlines its physicochemical properties, provides a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, demonstrates its application in downstream synthesis through a reductive amination protocol, and details its analytical characterization.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this reagent. The compound should be stored in a cool, dry place under an inert atmosphere.[1]
| Property | Value | Reference |
| CAS Number | 914348-98-4 | [1] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Typical |
| Boiling Point | 511.7 ± 58.0 °C (Predicted) | [1] |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate | General chemical knowledge |
| Storage | 2-8°C, under inert gas atmosphere | [1] |
The Strategic Importance of Orthogonal Protecting Groups
The synthetic utility of this intermediate is derived from its three key functional groups, each protected or designed for selective reactivity. This "orthogonal" protection scheme is a deliberate and powerful strategy in multi-step synthesis.
-
N-Boc Group (tert-Butoxycarbonyl): The Boc group serves two primary functions. First, it deactivates the indole ring towards unwanted side reactions, moderating the high nucleophilicity of the indole core. Second, it is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., TFA), leaving other protecting groups intact.
-
5-O-Bn Group (Benzyl Ether): The benzyl ether protects the C5 hydroxyl group, a common site for metabolic oxidation and a handle for modulating pharmacological activity. The benzyl group is stable to both acidic and basic conditions used for Boc deprotection or formyl group manipulation. It is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).
-
3-Formyl Group (-CHO): The aldehyde at the C3 position is the primary site for synthetic elaboration. It is a versatile electrophile, poised for a variety of C-C and C-N bond-forming reactions such as reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.
This strategic arrangement allows chemists to selectively unmask and react each functional group in a planned sequence, enabling the efficient construction of complex molecular architectures.
Synthesis of the Intermediate via Vilsmeier-Haack Formylation
The most direct and widely used method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction.[2][3][4][5] The reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which is then attacked by the nucleophilic indole ring.[5]
Sources
Application Notes and Protocols: tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate as a Strategic Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of a Multi-Functionalized Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets. Within the vast library of indole derivatives, tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate emerges as a particularly powerful and versatile building block for modern drug discovery.[4]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. Its value lies in the orthogonal arrangement of its functional groups:
-
N1-Boc Group: Protects the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. It can be readily removed under mild acidic conditions.[5][6]
-
C3-Formyl Group: A highly reactive aldehyde that serves as a versatile handle for a wide array of synthetic transformations, including carbon-carbon and carbon-nitrogen bond formations.[7][8][9]
-
C5-Benzyloxy Group: A stable protecting group for the 5-hydroxyl functionality, a key pharmacophoric feature in many bioactive molecules, particularly those targeting serotonin receptors.[10][11] This group can be selectively cleaved via hydrogenolysis.[12]
The presence of these distinct, selectively addressable functional groups makes this compound an ideal starting point for the systematic construction of complex molecular architectures, enabling the efficient exploration of chemical space in drug discovery programs.[4]
Section 1: Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of this key intermediate. The following table summarizes its essential properties.
| Property | Value | Reference |
| CAS Number | 914348-98-4 | [4] |
| Molecular Formula | C₂₁H₂₁NO₄ | [4] |
| Molecular Weight | 351.4 g/mol | [4] |
| Boiling Point | 511.7 ± 58.0 °C | [4] |
| Appearance | White to off-white solid | [10] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [4] |
Section 2: The Power of Orthogonal Protection in Synthesis Design
The primary strategic advantage of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is the orthogonal nature of its two protecting groups (Boc and Benzyl). This allows for a stepwise deprotection and functionalization strategy, which is fundamental to the efficient synthesis of complex target molecules.
-
N-Boc Deprotection: The tert-butoxycarbonyl group is labile to acidic conditions, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reveals the indole N-H, which can then be alkylated, arylated, or used in other coupling reactions.
-
O-Benzyl Deprotection: The benzyl ether is stable to the acidic conditions used for Boc removal but can be cleaved using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This unmasks the 5-hydroxyl group, a critical hydrogen bond donor/acceptor in many ligand-receptor interactions, especially in neuropharmacology.[11]
The ability to choose which group to remove first provides immense flexibility in synthetic planning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 5. tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate [myskinrecipes.com]
- 6. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Buy 5-Benzyloxyindole | 1215-59-4 [smolecule.com]
The Strategic Role of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in the Synthesis of Advanced Enzyme Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous pharmacologically active compounds. Among the vast array of functionalized indoles, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate has emerged as a particularly versatile and strategic starting material for the synthesis of potent and selective enzyme inhibitors. Its unique arrangement of protecting groups and a reactive aldehyde functionality provides a robust platform for constructing complex molecular architectures targeting critical enzymes implicated in a range of diseases, from viral infections to cancer.
This comprehensive guide provides an in-depth exploration of the application of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in the synthesis of enzyme inhibitors. We will delve into the rationale behind its molecular design, provide detailed protocols for its elaboration into key inhibitor classes, and discuss the strategic advantages it offers to researchers and drug development professionals.
The Rationale Behind the Starting Material: A Trifecta of Functionality
The efficacy of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate as a synthetic intermediate stems from the deliberate and strategic placement of three key functional groups: the N-Boc group, the 5-benzyloxy group, and the 3-formyl group.
-
N-tert-butyloxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the indole nitrogen. This is crucial as the indole nitrogen can otherwise interfere with various synthetic transformations. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, offering a convenient deprotection strategy.[1]
-
5-benzyloxy (BnO) Group: The benzyloxy group protects the hydroxyl functionality at the 5-position of the indole ring. This is particularly important in the synthesis of inhibitors that mimic the interactions of endogenous ligands with enzyme active sites. The benzyl group is stable to the acidic and basic conditions often used in synthesis but can be selectively removed via catalytic hydrogenolysis.[1] The orthogonal nature of the Boc and benzyl protecting groups allows for their independent removal, providing exceptional synthetic flexibility.[1]
-
3-formyl (Aldehyde) Group: The aldehyde at the C3 position is the primary reactive handle for synthetic elaboration. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse pharmacophores.
Caption: Strategic functional groups of the starting material.
Application in the Synthesis of HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[2][3] Indole-based structures have shown significant promise as allosteric inhibitors of this enzyme.[2][4] The following section outlines a synthetic pathway to a novel indole-based HIV-1 integrase inhibitor, starting from tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Synthetic Workflow:
Caption: Synthetic workflow for an HIV-1 Integrase Inhibitor.
Detailed Protocols:
Step 1: Wittig Olefination
This reaction extends the carbon chain at the 3-position, introducing a double bond that can be further functionalized.[5][6]
-
Materials:
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene intermediate.
-
| Reactant | Molar Ratio | Notes |
| Starting Indole | 1.0 | |
| Phosphonium Salt | 1.2 | Ensure anhydrous conditions. |
| Base | 1.2 | Add slowly to control exotherm. |
Step 2: Catalytic Hydrogenation and Deprotection
This step simultaneously reduces the double bond and removes the benzyl protecting group from the 5-hydroxyl position.[1]
-
Materials:
-
Alkene intermediate from Step 1
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the alkene intermediate in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alkane intermediate.
-
Step 3: Boc Deprotection and Amide Coupling
The final step involves deprotection of the indole nitrogen and coupling with a suitable carboxylic acid to furnish the final inhibitor.[1]
-
Materials:
-
Deprotected alkane intermediate from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the intermediate from Step 2 in DCM and add TFA (10-20% v/v).
-
Stir the solution at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
Dissolve the resulting crude amine in anhydrous DMF.
-
To this solution, add the substituted carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the final HIV-1 integrase inhibitor.
-
Application in the Synthesis of BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in transcriptional regulation. Inhibitors of BET bromodomains have shown significant therapeutic potential in oncology and inflammatory diseases.[7][8] The indole scaffold has been successfully employed in the design of potent BET inhibitors.[7]
Synthetic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Technical Support Center: Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
This guide provides in-depth technical support for researchers engaged in the synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical development.[1] The primary method discussed is the Vilsmeier-Haack reaction, a robust and widely used technique for the formylation of electron-rich heterocycles like indoles.[2][3]
The reaction proceeds in two main stages: first, the in situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] Second, the electron-rich C3 position of the N-Boc protected indole attacks this reagent, leading to an iminium intermediate that is subsequently hydrolyzed during aqueous workup to yield the desired 3-formylindole product.[6][7]
This document is structured to provide a standard protocol followed by a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during the experiment.
Optimized Experimental Protocol
This protocol is designed for the synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate from its corresponding 3-unsubstituted precursor.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 - 5.0 equiv.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 - 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes.[8] It is critical to maintain the internal temperature below 5 °C during this exothermic addition.[8]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve the starting material, tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 equiv.), in a minimal amount of anhydrous DMF or dichloromethane (CH₂Cl₂).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 2-8 hours. The reaction progress should be monitored diligently.
Step 3: Reaction Monitoring
-
Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes).
-
The product, being more polar, will have a lower Rf value than the starting material.[9] The reaction is considered complete when the starting material spot is no longer visible by TLC.
Step 4: Workup and Hydrolysis
-
Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and water.
-
Crucially , perform a "reverse quench" by slowly and carefully adding the reaction mixture to the ice-water.[4] This procedure safely dissipates the heat from the exothermic hydrolysis of excess POCl₃.[4]
-
Once the addition is complete, neutralize the acidic solution to a pH of 7-8 by the slow addition of a base, such as a saturated sodium acetate solution or cold 2 M sodium hydroxide (NaOH).[10]
Step 5: Product Isolation and Purification
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to afford the pure tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to water. 2. Inactive Reagents: POCl₃ or DMF may have degraded. | 1. Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere. 2. Use freshly opened or properly stored reagents. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reagent: Molar ratio of Vilsmeier reagent to substrate is too low. 2. Low Temperature/Short Time: Reaction kinetics are slow for the specific substrate. | 1. Increase the equivalents of POCl₃ and DMF (e.g., to 1.5 and 5.0 equiv., respectively).[8] 2. Extend the reaction time or gently warm the mixture (e.g., to 40-60 °C) while monitoring by TLC.[8][11] |
| Low Yield | 1. Product Degradation: The Boc protecting group can be sensitive to strong acid generated during workup if not neutralized promptly. 2. Inefficient Extraction: Product may have partial solubility in the aqueous phase. | 1. Ensure rapid and efficient neutralization after the quench. Avoid prolonged exposure to acidic conditions. 2. Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery. |
| Formation of Side Products | 1. Diformylation: Reaction conditions (temperature, time) are too harsh.[11] 2. Decomposition: The indole core or protecting groups may be unstable under the reaction conditions. | 1. Perform the reaction at a lower temperature and monitor carefully to stop it once the starting material is consumed. 2. If decomposition is suspected, consider milder formylation methods or ensure the workup is performed quickly and at low temperatures.[12] |
| Difficult Workup (Violent quench, poor separation) | 1. Improper Quenching Technique: Adding water to the reaction mixture instead of the reverse. 2. Formation of Emulsions: Phosphoric acid salts formed during neutralization can sometimes lead to emulsions. | 1. Always perform a reverse quench by adding the reaction mixture to vigorously stirred ice.[4] 2. Add brine during the workup to break up emulsions and aid phase separation. |
| Reagent Solidification | 1. High Concentration: The Vilsmeier reagent salt can precipitate if the concentration is too high. 2. Poor Temperature Control: Localized heating during POCl₃ addition can cause solidification. | 1. Use a co-solvent such as anhydrous dichloromethane (CH₂Cl₂) to maintain solubility.[8] 2. Ensure efficient stirring and very slow, dropwise addition of POCl₃ to maintain a low and consistent temperature.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction named Vilsmeier-Haack? A1: The reaction is named after chemists Anton Vilsmeier and Albrecht Haack, who first reported this formylation method in 1927.[3] It has since become a classic and indispensable tool in organic synthesis for introducing formyl groups to electron-rich aromatic systems.[5]
Q2: What is the precise role of POCl₃ in this reaction? A2: Phosphorus oxychloride (POCl₃) acts as an activating agent. It reacts with the oxygen atom of DMF, making the carbonyl carbon highly electrophilic. A subsequent elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent, which is the active formylating species.[4][6]
Q3: My starting material has other functional groups. Is this reaction compatible with them? A3: The Vilsmeier-Haack reaction is generally tolerant of many functional groups, such as esters, ethers (like the benzyloxy group in the substrate), and alkyl chains.[13] However, highly nucleophilic groups like unprotected amines or hydroxyls will react with the Vilsmeier reagent and should be protected. The N-Boc group is stable under these conditions but can be labile if exposed to strong acid for extended periods, especially at elevated temperatures.
Q4: Can I use a different amide besides DMF? A4: Yes, other N,N-disubstituted amides can be used, which would lead to the introduction of a ketone instead of an aldehyde. For example, using N,N-dimethylacetamide would result in an acetylation reaction. However, for formylation, DMF is the standard and most commonly used reagent.[11]
Q5: Why is formylation directed to the C3 position of the indole? A5: In the electrophilic aromatic substitution of indoles, attack at the C3 position is kinetically favored. The resulting intermediate (a sigma complex) is more stable because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[7]
Q6: What safety precautions are essential for this reaction? A6: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The exothermic nature of both the Vilsmeier reagent formation and the quenching step requires careful temperature control to prevent runaway reactions.[4][8]
References
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
- Enamine. Vilsmeier Reagent.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(11), 4145-4160.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27383.
- NROChemistry. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
- Current Chemistry Letters. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
- YouTube. (2020). Vilsmeier–Haack reaction of indole.
- Benchchem. common side reactions in indole-pyrrole synthesis.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 9(21), 23265–23277.
Sources
- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate by Column Chromatography
This guide provides in-depth technical assistance for the purification of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate via column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
I. Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, offering explanations and actionable solutions.
Q1: My compound is streaking or tailing excessively on the TLC plate and the column. What is causing this and how can I fix it?
A1: Tailing is often indicative of interactions between the analyte and the stationary phase, which in this case is likely silica gel. The indole nitrogen, even when protected with a Boc group, can exhibit some basicity, and the aldehyde can be slightly acidic, leading to strong interactions with the acidic silica gel.
-
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly adsorb basic or polar compounds, leading to poor elution profiles.
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a polar modifier to your eluent. For instance, adding 0.5-1% triethylamine (TEA) to your ethyl acetate/hexane mobile phase can neutralize the acidic sites on the silica gel, reducing tailing. Conversely, if the compound has acidic impurities, a small amount of acetic acid or formic acid can improve peak shape.
-
Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying compounds that are sensitive to acidic conditions.[1][2] Reversed-phase chromatography on C18-functionalized silica is another option if the compound and impurities have sufficiently different polarities.[3][4]
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of the initial mobile phase or a less polar solvent before loading it onto the column.[1] If solubility is an issue, consider dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column.
-
Q2: I'm seeing a significant loss of my product during purification. Where could it be going?
A2: Product loss during column chromatography can occur for several reasons, from decomposition on the stationary phase to incomplete elution.
-
Causality: The target compound, tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, contains a Boc protecting group which can be labile to acidic conditions. The silica gel itself can be acidic enough to cause partial deprotection.
-
Troubleshooting Steps:
-
Stability Check: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, it suggests decomposition on the silica.[1]
-
Deactivated Silica Gel: Use silica gel that has been deactivated. This can be done by treating the silica with a base like triethylamine in the solvent system, as mentioned previously.
-
Incomplete Elution: Your compound might be strongly adsorbed to the column and not eluting with the chosen solvent system. After your expected fractions have been collected, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to see if more of your product elutes.[1]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and apparent loss of product in mixed fractions. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Q3: The separation between my product and a closely-eluting impurity is poor. How can I improve the resolution?
A3: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Causality: The resolution in column chromatography is dependent on the selectivity of the mobile and stationary phases for the different components of the mixture.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The choice of eluent is critical.[5][6] Experiment with different solvent systems on a TLC plate to maximize the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf value for the target compound in flash chromatography is typically between 0.15 and 0.4.[7][8] Try solvent systems of different polarities and compositions, for example, dichloromethane/ethyl acetate or toluene/acetone.
-
Gradient Elution: A shallow solvent gradient can often improve the separation of closely eluting compounds. Start with a less polar solvent system and gradually increase the polarity. This will keep the bands tight and improve resolution.
-
Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and can enhance separation. However, this will also increase the elution time and the volume of solvent required.
-
Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on my analytical TLC before running the column?
A1: For flash column chromatography, the ideal retention factor (Rf) for the compound of interest is generally between 0.15 and 0.4.[7][8] An Rf in this range provides a good balance between resolution and the volume of solvent needed for elution.[7] The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[10][11][12]
Q2: What are the common impurities I might encounter from the synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate?
A2: The target compound is typically synthesized via a Vilsmeier-Haack formylation of the corresponding N-Boc protected 5-(benzyloxy)indole.[13][14] Common impurities could include:
-
Unreacted Starting Material: tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.
-
Bis(indolyl)methane derivatives: These can form from the reaction of the product with the starting material under acidic conditions.[15]
-
Over-formylated products: While less common for the 3-position, diformylation is a possibility under harsh conditions.[15]
-
Hydrolysis products: If the reaction is worked up under strongly acidic or basic conditions, hydrolysis of the Boc or benzyloxy groups can occur.
Q3: How do I properly pack a silica gel column for this purification?
A3: Proper column packing is crucial for good separation.[6] There are two common methods: dry packing and wet (slurry) packing.
-
Dry Packing: The dry silica gel is added to the column, and the initial, non-polar solvent is then passed through to pack the column.[16]
-
Wet (Slurry) Packing: The silica gel is mixed with the initial solvent to form a slurry, which is then poured into the column.[16] This method is often preferred as it can reduce the chances of air bubbles and channeling in the column bed. Regardless of the method, it is important to ensure the silica bed is well-compacted and the top surface is flat before loading the sample.[16]
III. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography, providing a good balance of resolution and flow rate.[16] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for compounds of moderate polarity. The gradient allows for the separation of a wider range of polarities. |
| Target Rf Value (TLC) | 0.15 - 0.4 | Optimizes separation and minimizes solvent usage.[7][8] |
| Sample Loading | 1-5% of silica gel weight | Prevents column overloading and ensures good separation. |
| Flow Rate | ~2 inches/minute solvent drop | A standard flow rate for flash chromatography, providing efficient separation.[16] |
IV. Experimental Protocol: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value for the product between 0.15 and 0.4 and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running several column volumes of the initial eluent through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
-
V. Visualization of the Workflow
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgsyn.org [orgsyn.org]
troubleshooting low yields in the formylation of N-Boc-5-benzyloxyindole
Prepared by: The Senior Application Scientist Team Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the formylation of N-Boc-5-benzyloxyindole. The target product, N-Boc-5-benzyloxyindole-3-carbaldehyde, is a valuable synthetic intermediate in medicinal chemistry and drug development. However, achieving high yields in this C3-formylation can be challenging due to competing side reactions and the sensitive nature of the indole nucleus and protecting groups.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you overcome common hurdles and optimize your reaction outcomes. We will focus primarily on the Vilsmeier-Haack reaction, the most common method for this transformation, while also addressing potential alternatives.[1]
Part 1: Core Troubleshooting Guide for the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like indoles.[2][3] It involves the in-situ formation of a chloroiminium ion (the Vilsmeier reagent) from a formamide (typically DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃), which then acts as the electrophile.[4][5] Despite its utility, low yields are a frequent complaint. The following table breaks down common symptoms, their underlying causes, and actionable solutions.
| Observation / Symptom | Potential Cause | Underlying Rationale (The 'Why') | Recommended Solution & Validation |
| No or minimal product formation; starting material largely recovered. | 1. Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, preventing formylation.[6] Similarly, aged or decomposed DMF (often containing dimethylamine) can lead to side reactions and lower the effective concentration of the active reagent. | Solution: Use freshly distilled, anhydrous DMF and POCl₃ under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried. Validation: A properly forming Vilsmeier reagent from DMF and POCl₃ often results in the formation of a solid or thick slurry. |
| 2. Insufficient Reaction Temperature/Time | The Vilsmeier reagent is a relatively weak electrophile.[5] The N-Boc group, being electron-withdrawing, slightly deactivates the indole ring compared to an unprotected indole, potentially requiring more forcing conditions for the reaction to proceed to completion. | Solution: Cautiously increase the reaction temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) or extend the reaction time. Validation: Monitor reaction progress by Thin Layer Chromatography (TLC). | |
| A complex mixture of products is observed on TLC, often with a highly polar spot. | 1. Deprotection of the N-Boc Group | The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[7][8] The Vilsmeier-Haack reaction generates an acidic environment that can be sufficient to cleave the Boc group, especially at elevated temperatures or with prolonged reaction times.[1][9] The resulting unprotected indole is also reactive and may lead to further side products. | Solution: Perform the reaction at the lowest possible temperature that allows for conversion (start at 0 °C). Reduce the reaction time. Consider using a milder formylating system if deprotection remains problematic. Validation: Isolate the polar byproduct and characterize by ¹H NMR and MS to confirm the absence of the t-butyl signal and a corresponding mass loss. |
| 2. Degradation or Side Reactions | Indoles can be unstable under strongly acidic conditions, leading to polymerization or the formation of undesired adducts.[10] The product aldehyde itself can also be sensitive. | Solution: Maintain strict temperature control. Ensure the aqueous workup is performed promptly upon reaction completion to neutralize acidic species. Validation: Use TLC to compare the reaction mixture against a reference spot of the starting material and, if available, the product. | |
| Product is observed by TLC/LC-MS, but yield is low after workup and purification. | 1. Incomplete Hydrolysis of Iminium Intermediate | The electrophilic attack forms an iminium salt intermediate. This must be hydrolyzed during the aqueous workup to liberate the final aldehyde.[4] Insufficient water or improper pH during workup can lead to incomplete hydrolysis. | Solution: After quenching the reaction with ice, add a sufficient amount of aqueous base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) and stir vigorously until the hydrolysis is complete.[11] Validation: Monitor the workup by TLC; the iminium salt will have a different Rf value than the final aldehyde. |
| 2. Product Adsorption on Silica Gel | The indole nitrogen and the aldehyde oxygen can chelate to the acidic sites on silica gel, leading to streaking on TLC plates and significant loss of material during column chromatography. | Solution: Deactivate the silica gel by pre-treating it with a small percentage (e.g., 1-2%) of triethylamine or ammonia in the eluent. Validation: Observe sharper spots and improved mass balance after chromatography. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I've used fresh, anhydrous reagents at 0 °C, but the reaction is incredibly slow. What should I do? A1: This indicates that the activation energy barrier is not being overcome, likely due to the deactivating effect of the N-Boc group. You should slowly and incrementally warm the reaction to room temperature, monitoring carefully by TLC every 30-60 minutes. If room temperature is insufficient after several hours, gentle heating (e.g., to 40 °C) may be required. The key is to find the "sweet spot" that enables formylation without causing significant Boc deprotection.
Q2: My TLC shows a new, more polar spot appearing over time, along with my desired product. What is it likely to be? A2: This is a classic sign of N-Boc deprotection.[12] The resulting free amine (5-benzyloxyindole-3-carbaldehyde) is significantly more polar than the N-Boc protected product, causing it to have a lower Rf on silica gel. To confirm, you can run a co-spot with your starting material; the deprotected product will be a new spot. The primary solution is to run the reaction at a lower temperature or for a shorter duration.
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and product (e.g., 20-30% Ethyl Acetate in Hexanes). Visualize the plate under UV light (254 nm). You can also use a staining agent. A p-anisaldehyde or cinnamaldehyde stain is excellent for visualizing indoles and aldehydes, often appearing as distinctly colored spots, which can help differentiate product from starting material.[13]
Q4: Are there alternatives to the POCl₃/DMF system for this formylation? A4: Yes. While the Vilsmeier-Haack is standard, other methods exist. The Duff reaction, which uses hexamethylenetetramine, is another classic formylation method, though it often requires harsh conditions and gives low yields with substrates other than phenols.[14][15] More modern, milder approaches include boron-catalyzed formylation with trimethyl orthoformate or iron-catalyzed methods.[1][16] These could be viable alternatives if the Vilsmeier-Haack reaction proves intractable due to side reactions.
Q5: During aqueous workup, my product seems to be precipitating but is difficult to handle. Any advice? A5: This can happen when the product crashes out of solution upon quenching. After neutralizing the reaction mixture, it is best to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. This will transfer your product to the organic phase, leaving inorganic salts in the aqueous layer. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and then concentrate to obtain the crude product for purification.[17]
Part 3: Optimized Experimental Protocol (Vilsmeier-Haack)
This protocol is a self-validating system designed to maximize yield while minimizing common pitfalls.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via syringe over 15 minutes. Causality: A slow addition at low temperature is critical to control the exothermic reaction and properly form the Vilsmeier reagent.
-
Stir the resulting mixture at 0 °C for 30-45 minutes. A white precipitate or thick slurry may form.
2. Formylation Reaction:
-
In a separate flame-dried flask, dissolve N-Boc-5-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Transfer the substrate solution via cannula into the flask containing the pre-formed Vilsmeier reagent at 0 °C.
-
Stir the reaction mixture at 0 °C, monitoring progress by TLC every 30 minutes. If no significant conversion is observed after 2 hours, allow the reaction to warm to room temperature and continue monitoring.
3. Workup and Hydrolysis:
-
Once the reaction is complete (or has reached optimal conversion), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH ~8-9). Causality: This step is crucial. It neutralizes the acid and hydrolyzes the intermediate iminium salt to the desired aldehyde product.[11]
-
Stir the mixture for 1-2 hours until a precipitate (the crude product) forms.
4. Purification:
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Air-dry the solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by flash column chromatography. Note: If using chromatography, consider pre-treating the silica with 1% triethylamine in your eluent to prevent product loss.
Part 4: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving issues related to low yields in the formylation reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- VILSMEIER HAACK REACTION. (2022, April 20). YouTube.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health.
- The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025, May 14). ACS Publications.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.
- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (n.d.). Organic Chemistry Portal.
- Benchchem. (2025, December). Troubleshooting guide for the formylation of aromatic amines. Benchchem.
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (n.d.). ACS Publications.
- Preparation of (S)-N-Boc-5-oxaproline. (2018, July 11). Organic Syntheses.
- INDOLE SPOT REAGENT (1% CINNAMALDEHYDE). (n.d.).
- Duff Reaction. (n.d.).
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020, June 23). UKnowledge.
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. dalynn.com [dalynn.com]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
Welcome to the technical support guide for the large-scale synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical experience.
I. Synthesis Overview
The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate typically proceeds in two key steps:
-
Vilsmeier-Haack Formylation: 5-(Benzyloxy)-1H-indole is formylated at the C3 position to yield 5-(benzyloxy)-1H-indole-3-carbaldehyde.
-
Boc Protection: The indole nitrogen is subsequently protected with a tert-butyloxycarbonyl (Boc) group to afford the final product.
This guide will address challenges associated with each of these stages, offering solutions to improve yield, purity, and scalability.
Reaction Pathway
Caption: Overall synthetic route to the target compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Vilsmeier-Haack Formylation Challenges
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like indoles.[1] However, its scale-up can present several challenges.
Q1: My Vilsmeier-Haack reaction is producing a significant amount of a dark, insoluble polymeric byproduct, leading to low yields of 5-(benzyloxy)-1H-indole-3-carbaldehyde. What's happening and how can I fix it?
A1: This is a very common issue on a larger scale. The byproduct is likely a bis(indolyl)methane derivative.[2] It forms when the desired 3-formylindole product reacts with another molecule of the starting indole under the acidic reaction conditions.
Causality & Prevention:
-
Temperature Control is Critical: The reaction is exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, which dramatically accelerate the formation of the bis(indolyl)methane byproduct.
-
Solution: Maintain a strict low temperature (0 °C to 5 °C) throughout the addition of the indole to the pre-formed Vilsmeier reagent. Use a reliable cooling bath and monitor the internal reaction temperature closely.[2]
-
-
Order and Rate of Addition: The way you combine the reactants matters significantly.
-
Solution: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the indole encounters a high concentration of the formylating agent, favoring the desired reaction over the subsequent byproduct formation.[2]
-
-
Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent can promote side reactions.
-
Solution: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents of POCl₃ and DMF).
-
Q2: I'm observing the formation of multiple formylated products by TLC analysis. How can I improve the regioselectivity for the C3 position?
A2: While the C3 position of indole is the most nucleophilic and generally favored, other positions can be formylated under certain conditions, especially if the C3 position is sterically hindered or if reaction temperatures are too high.
Causality & Prevention:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[3] The integrity of this reagent is key.
-
Solution: Ensure your DMF is anhydrous and your POCl₃ is of high purity and freshly distilled if necessary. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the indole.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to side reactions and decreased selectivity.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further reactions.
-
Part B: Boc Protection Challenges
The introduction of the Boc protecting group is generally straightforward, but issues can arise, particularly concerning reaction completion and purification on a large scale.
Q3: The Boc protection of 5-(benzyloxy)-1H-indole-3-carbaldehyde is sluggish and often incomplete, even with extended reaction times. What can I do to drive the reaction to completion?
A3: Incomplete reaction is a frequent hurdle in large-scale Boc protections, often due to issues with base strength, stoichiometry, or catalyst activity.
Causality & Prevention:
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for deprotonating the indole nitrogen, making it nucleophilic enough to react with di-tert-butyl dicarbonate ((Boc)₂O).
-
Solution: A strong, non-nucleophilic base like sodium hydride (NaH) is often effective. Ensure you use at least a stoichiometric amount (1.0-1.2 equivalents). For a milder alternative, bases like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a weaker base like triethylamine (TEA).
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants.
-
Solution: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common choices. Ensure your solvent is truly dry, as water will quench the base.
-
-
Reagent Quality: The quality of the (Boc)₂O is important.
-
Solution: Use fresh, high-purity (Boc)₂O. If it has been stored for a long time, its reactivity may be diminished.
-
Q4: During workup and purification of the final product, I'm experiencing significant product loss and difficulty removing impurities. Are there any tips for a more efficient large-scale purification?
A4: Large-scale purification requires a different approach than bench-scale chromatography. Minimizing handling steps and choosing the right crystallization solvent are key.
Causality & Prevention:
-
Workup Procedure: Emulsions can be a major problem during the aqueous workup of large-scale reactions.
-
Solution: Use a brine wash to help break emulsions. If necessary, a filtration through a pad of celite can remove fine particulates that stabilize emulsions.
-
-
Crystallization vs. Chromatography: Flash chromatography is often not practical for multi-kilogram scale purification.
-
Solution: Develop a robust crystallization procedure. A solvent system like ethyl acetate/hexanes or dichloromethane/hexanes often works well for this compound. Perform small-scale solvent screening to find the optimal conditions for high recovery and purity.
-
-
Residual Impurities: Unreacted starting material or byproducts from the Vilsmeier-Haack step can co-crystallize with the product.
-
Solution: Ensure the starting material for the Boc protection step, 5-(benzyloxy)-1H-indole-3-carbaldehyde, is of high purity. A preliminary purification of this intermediate by crystallization or a quick plug of silica gel can save significant effort later on.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
III. Experimental Protocols
Protocol 1: Large-Scale Vilsmeier-Haack Formylation of 5-(Benzyloxy)-1H-indole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Phosphorus oxychloride (POCl₃) | 153.33 | (Specify) | (Calculate) | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | (Specify) | (Calculate) | (As solvent & reagent) |
| 5-(Benzyloxy)-1H-indole | 223.28 | (Specify) | (Calculate) | 1.0 |
| Dichloromethane (DCM) | 84.93 | (Specify) | - | (As solvent) |
| Saturated Sodium Bicarbonate | - | (Specify) | - | - |
| Water | 18.02 | (Specify) | - | - |
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous DMF.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 5-(benzyloxy)-1H-indole in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and water.
-
Basify the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-(benzyloxy)-1H-indole-3-carbaldehyde.
Protocol 2: Large-Scale Boc Protection
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-(Benzyloxy)-1H-indole-3-carbaldehyde | 251.29 | (Specify) | (Calculate) | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | (Specify) | (Calculate) | 1.2 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | (Specify) | (Calculate) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (Specify) | - | (As solvent) |
| Saturated Ammonium Chloride | - | (Specify) | - | - |
| Ethyl Acetate | 88.11 | (Specify) | - | (For extraction) |
| Hexanes | - | (Specify) | - | (For crystallization) |
Procedure:
-
To a dry, inerted flask, add a 60% dispersion of sodium hydride (NaH) in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve 5-(benzyloxy)-1H-indole-3-carbaldehyde in anhydrous THF.
-
Slowly add the indole solution to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
IV. References
-
Benchchem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Available from:
-
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Available from:
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from:
-
Benchchem. Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles. Available from:
-
Sciencemadness.org. Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Available from:
-
ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Available from:
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from:
-
ResearchGate. Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available from:
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from:
-
ACS Publications. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Available from:
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from:
-
ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from:
Sources
Technical Support Center: Improving the Regioselectivity of Formylation Reactions
Welcome to the technical support center for aromatic formylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to regioselectivity in their formylation experiments. Here, we synthesize technical accuracy with field-proven insights to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about regioselectivity in aromatic formylation reactions.
Q1: What is regioselectivity and why is it critical in formylation reactions?
A: Regioselectivity is the preference for a chemical reaction to occur at one specific position or region of a molecule over others. In the context of aromatic formylation, it refers to the selective introduction of a formyl group (–CHO) onto a specific carbon of an aromatic ring (e.g., the ortho, para, or meta position relative to an existing substituent). Controlling regioselectivity is paramount because different constitutional isomers can have vastly different biological, chemical, and physical properties. For pharmaceutical synthesis, achieving high regioselectivity is essential to maximize the yield of the desired active ingredient and minimize costly and complex purification steps.
Q2: What are the primary factors that control regioselectivity in electrophilic aromatic formylation?
A: The outcome of an electrophilic aromatic substitution, such as formylation, is governed by a complex interplay of several factors:
-
Electronic Effects: Electron-donating groups (EDGs) like –OH, –OR, and –NR₂ activate the aromatic ring and direct the incoming electrophile to the ortho and para positions, where resonance stabilizes the positive charge of the reaction intermediate (the sigma complex). Conversely, electron-withdrawing groups (EWGs) like –NO₂, –CN, and –SO₃H deactivate the ring and direct incoming electrophiles to the meta position.[1]
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky formylating agent can physically block access to the ortho positions, leading to a preference for substitution at the less hindered para position.[1][2]
-
Directing Groups & Chelation: Specific functional groups can direct the formylating agent to an adjacent ortho position through coordination or chelation. For instance, the hydroxyl group of a phenol can coordinate with a Lewis acid, delivering the electrophile to the ortho position.[3][4] This is a powerful strategy for achieving high ortho-selectivity.
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst can significantly influence the regiochemical outcome. For example, lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over another.
Q3: Which are the most common formylation reactions, and what is their typical regioselectivity?
A: Several named reactions are staples in the synthetic chemist's toolbox, each with a characteristic regiochemical preference.[5]
| Reaction | Formylating Agent | Typical Substrates | General Regioselectivity |
| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich aromatics (anilines, phenols, heterocycles) | Para to activating groups, or at the most electron-rich, sterically accessible position.[6][7][8] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Highly ortho-selective due to a hydrogen-bond-directed mechanism.[9][10][11][12] |
| Gattermann | HCN/HCl (or Zn(CN)₂) + Lewis Acid | Phenols, phenol ethers, activated aromatics | Typically favors para substitution, but ortho can occur.[13][14][15] |
| Reimer-Tiemann | Chloroform (CHCl₃) + Base | Phenols | Primarily ortho-selective. |
| Rieche Formylation | Dichloromethyl methyl ether + Lewis Acid | Activated aromatics, phenols | Can provide high ortho-selectivity for phenols via chelation with a Lewis acid like TiCl₄.[3] |
Troubleshooting Guides & Optimization Protocols
This section provides detailed troubleshooting advice for specific challenges encountered during formylation experiments.
Issue 1: Poor Regioselectivity in Vilsmeier-Haack Reactions
Q: My Vilsmeier-Haack reaction on a substituted aniline is giving me a mixture of ortho and para isomers. How can I favor the para product?
A: Achieving high para-selectivity in the Vilsmeier-Haack reaction hinges on maximizing steric hindrance at the ortho position and exploiting electronic preference. The Vilsmeier reagent, a chloroiminium ion, is a relatively bulky electrophile, which inherently favors the less sterically crowded para position.[6][7]
Causality & Explanation: The Vilsmeier reagent attacks the position of highest electron density that is sterically accessible. While an amino group strongly activates both ortho and para positions, the ortho positions are sterically more hindered. By modifying the reaction conditions or the substrate, you can amplify this steric effect.
Troubleshooting Workflow & Protocol:
Caption: Chelation-controlled pathway for ortho-formylation.
Experimental Protocol: MgCl₂-Mediated ortho-Formylation of Phenols This protocol is adapted from the highly reliable method reported by Hofsløkken and Skattebøl. [4][16]
-
Reaction Setup: To a flame-dried round-bottom flask under N₂, add the substituted phenol (1 equivalent), anhydrous magnesium chloride (MgCl₂, 2.2 equivalents), and anhydrous triethylamine (Et₃N, 5 equivalents).
-
Add anhydrous tetrahydrofuran (THF) or acetonitrile as the solvent. [4]Stir the resulting slurry at room temperature for 20 minutes.
-
Reagent Addition: Add paraformaldehyde (2.5 equivalents) to the mixture in one portion.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 65-80 °C). Monitor the reaction by TLC. Reactions are often complete within 2-4 hours. Electron-releasing groups on the phenol accelerate the reaction. [4]5. Work-up: Cool the mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl (3 times) and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude salicylaldehyde is often of high purity but can be further purified by recrystallization or column chromatography. [4]
Issue 3: Suppressing Di-formylation and Polymerization
Q: My Duff reaction is producing a significant amount of di-formylated product and some polymeric resin. How can I improve the yield of the mono-formylated product?
A: Di-formylation and resin formation are common side reactions in formylations of highly activated substrates, especially under harsh acidic conditions or at high temperatures. [17][18]The key to suppression is precise control over stoichiometry and reaction conditions.
Causality & Explanation:
-
Di-formylation: The initial mono-formylated product (the salicylaldehyde) is still an activated aromatic ring and can undergo a second formylation if a sufficient excess of the formylating agent (HMTA) is present and the reaction time is prolonged. [18]* Polymerization: Phenols can react with the formylating agent (or the aldehyde product) to form phenol-formaldehyde-type resins, a process that is accelerated by strong acids and high heat. [18] Troubleshooting & Optimization Strategies:
| Parameter | Recommendation to Minimize Side Products | Rationale |
| Stoichiometry | Reduce the molar ratio of HMTA to the phenol. Start at 1.1-1.5 equivalents of HMTA. | This is the most direct way to limit the availability of the formylating agent for a second substitution. [18] |
| Temperature | Maintain the lowest effective temperature. For the Duff reaction, this is often between 70-100 °C. [5] | Higher temperatures accelerate the undesired condensation reactions that lead to resin formation. [18] |
| Acid Catalyst | Use trifluoroacetic acid (TFA) as the solvent/catalyst instead of harsher acids like H₂SO₄ or polyphosphoric acid. | TFA often provides a good balance of reactivity and mildness, promoting the desired reaction without excessive charring or polymerization. [10] |
| Reaction Time | Monitor the reaction closely using TLC or HPLC and quench it as soon as the maximum concentration of the desired mono-product is observed. | Over-reaction is a primary cause of both di-formylation and polymerization. [18] |
Protocol: General Guidelines to Minimize Resin Formation
-
Controlled Addition: Slowly add the formylating agent (e.g., paraformaldehyde or HMTA) to a solution of the phenol in the chosen acidic medium at a controlled temperature. [18]2. Temperature Management: Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed. Use an oil bath with a temperature controller for precision.
-
Vigilant Monitoring: Spot the reaction on a TLC plate every 15-30 minutes.
-
Prompt Quenching: As soon as the starting material spot has faded and the product spot is at its most intense, immediately quench the reaction by pouring it into cold water or onto ice to stop the reaction and precipitate the product. [17] By implementing these targeted troubleshooting strategies and understanding the chemical principles behind them, you can significantly improve the regioselectivity and overall success of your formylation reactions.
References
-
A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Formylation of Amines. National Institutes of Health (NIH). Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available at: [Link]
-
On the Regio and Stereo Selective Formylations of Acyclic Alpha Methylene Ketones towards Vilsmeier Haack Reagent. Taylor & Francis Online. Available at: [Link]
-
Duff reaction. Grokipedia. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Recent Advances On Direct Formylation Reactions. PubMed. Available at: [Link]
-
Duff reaction. Wikipedia. Available at: [Link]
-
Facile N-formylation of amines using Lewis acids as novel catalysts. ResearchGate. Available at: [Link]
-
Evidence for the Intracomplex Reaction in Gattermann−Koch Formylation in Superacids: Kinetic and Regioselectivity Studies. Journal of the American Chemical Society. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. National Institutes of Health (NIH). Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Formylation. Wikipedia. Available at: [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]
-
ortho-Formylation of phenols. Organic Syntheses Procedure. Available at: [Link]
-
Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing). Available at: [Link]
-
Formylation with Carbon Dioxide. ChemistryViews. Available at: [Link]
-
ortho-Formylation of oxygenated phenols. ResearchGate. Available at: [Link]
-
Aromatic formylation reaction. Purechemistry. Available at: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. Available at: [Link]
-
Unraveling the Origin of the Regioselectivity of a Supramolecular Hydroformylation Catalyst. Wiley Online Library. Available at: [Link]
-
Lewis acid catalysis. Wikipedia. Available at: [Link]
-
Gattermann reaction. Wikipedia. Available at: [Link]
-
Gattermann Reaction: Mechanism, Examples & Application. Collegedunia. Available at: [Link]
-
Gattermann Reaction. Unacademy. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
-
ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. Available at: [Link]
-
Gattermann Reaction: Learn Definition, Mechanism, Applications. Testbook. Available at: [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. Available at: [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Available at: [Link]
-
Directing Effects. ChemTalk. Available at: [Link]
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). OrgoSolver. Available at: [Link]
-
Studies of heterocyclic compounds. Part IX. Formylation of 6a-thiathiophthens. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partner. National Institutes of Health (NIH). Available at: [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Science.org. Available at: [Link]
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. American Chemical Society. Available at: [Link]
-
Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Indian Academy of Sciences. Available at: [Link]
-
Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]
-
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Formylation - Wikipedia [en.wikipedia.org]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 15. collegedunia.com [collegedunia.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate Synthesis
Welcome to the technical support guide for monitoring the synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who rely on precise reaction monitoring for successful synthetic outcomes. The formylation of the indole core, a critical step in the synthesis of many pharmaceutical intermediates, requires careful tracking to ensure complete conversion of the starting material and to minimize side-product formation.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, cost-effective, and provides immediate qualitative data on the reaction's progress.[2][3]
This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and the scientific rationale behind each step, empowering you to diagnose and resolve common issues encountered during TLC analysis of this specific transformation.
The Core Principle: TLC Monitoring of Indole Formylation
The synthesis involves the conversion of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (Starting Material, SM) to tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (Product, P). This is typically achieved through an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the electron-rich C3 position of the indole ring.[4][5][6][7]
The success of TLC monitoring hinges on the polarity difference between the reactant and the product.
-
Starting Material (SM): Moderately polar.
-
Product (P): Significantly more polar than the SM due to the introduction of the carbonyl group (C=O) in the formyl substituent.
In normal-phase TLC (using a polar stationary phase like silica gel), the more polar product will interact more strongly with the silica plate and thus travel a shorter distance up the plate compared to the less polar starting material. This difference in migration allows for clear visual tracking of the reaction: as the synthesis proceeds, the spot corresponding to the SM will diminish in intensity while the spot for the product appears and intensifies.[8][9]
Detailed Protocol for TLC Analysis
This protocol is a self-validating system designed for clarity and reproducibility.
Materials:
-
Silica gel 60 F254 TLC plates[10]
-
TLC developing chamber with a lid
-
Mobile Phase (Eluent): A starting recommendation is 20% Ethyl Acetate in Hexane (v/v) .
-
Capillary spotters
-
Pencil (never use ink, as it will chromatograph)[11]
-
UV lamp (254 nm)
-
Optional: Staining solution (e.g., p-anisaldehyde or potassium permanganate)
Step-by-Step Methodology:
-
Plate Preparation:
-
Using a pencil, gently draw a light "origin" line approximately 1 cm from the bottom of the TLC plate.[8]
-
Mark three small tick marks on this line for spotting: one for the Starting Material (SM), one for the Co-spot (Co), and one for the Reaction Mixture (RM).
-
-
Sample Preparation & Spotting:
-
SM Lane: Dissolve a minuscule amount of the starting material, tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate, in a few drops of a volatile solvent like ethyl acetate. Dip a capillary spotter into this solution and gently touch it to the "SM" mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[8][12]
-
RM Lane: Withdraw a small aliquot from your reaction vessel using a capillary. Dilute it with ethyl acetate in a small vial. Spot this diluted mixture on the "RM" mark.
-
Co-spot Lane: First, spot the SM solution on the "Co" mark. Let it dry completely. Then, carefully spot the RM solution directly on top of the SM spot. This co-spot is crucial for unambiguously distinguishing the SM from the product, especially if their Rf values are close.[13]
-
-
Development:
-
Pour the prepared eluent (e.g., 20% EtOAc/Hexane) into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[11][12]
-
To ensure the chamber atmosphere is saturated with solvent vapors (which prevents uneven solvent evaporation from the plate), you can line one side of the chamber with filter paper soaked in the eluent.[14]
-
Carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove it. Immediately mark the position of the solvent front with a pencil.[8]
-
-
Visualization:
-
Allow the solvent to fully evaporate from the plate.
-
View the plate under a short-wave UV lamp (254 nm). The indole rings are highly conjugated and will absorb UV light, appearing as dark spots against the green fluorescent background of the plate.[15][16]
-
Gently circle the visible spots with a pencil, as they will disappear once the lamp is turned off.[16]
-
(Optional) If spots are faint or for further confirmation, use a chemical stain. For aldehydes, a 2,4-Dinitrophenylhydrazine (DNPH) stain can be effective, producing yellow-to-red spots.[17] A general-purpose stain like p-anisaldehyde is also excellent for visualizing various functional groups.[18]
-
Data Interpretation & Expected Results
The Retention Factor (Rf) is a key metric, calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The reaction progress is monitored by observing the changes in the spotted lanes over time:
-
t = 0: A strong spot in the SM lane and only the SM spot visible in the RM and Co lanes.
-
Mid-reaction: In the RM lane, the SM spot is still present but a new, lower-Rf spot (the product) has appeared. The Co-spot lane will show two distinct spots.
-
Completion: In the RM lane, the SM spot has completely disappeared, leaving only the product spot. The Co-spot lane will show the SM spot and the lower product spot, confirming their different identities.
Quantitative Data Summary
The following table provides typical Rf values for the compounds in common eluent systems. Note that these values can vary slightly based on plate manufacturer, temperature, and chamber saturation.
| Compound | Eluent System (v/v) | Typical Rf Value | Polarity |
| tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (SM) | 20% EtOAc / 80% Hexane | ~ 0.5 - 0.6 | Less Polar |
| tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (P) | 20% EtOAc / 80% Hexane | ~ 0.3 - 0.4 | More Polar |
| tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (SM) | 30% EtOAc / 70% Hexane | ~ 0.65 - 0.75 | Less Polar |
| tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (P) | 30% EtOAc / 70% Hexane | ~ 0.45 - 0.55 | More Polar |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during TLC analysis of this synthesis.
Q1: My spots are streaking or "tailing" down the plate. What's wrong?
A1: Streaking is a common issue that obscures results.[19][20] The primary causes are:
-
Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, and the excess material travels up the plate improperly.[12][21]
-
Solution: Dilute your reaction mixture sample significantly before spotting. Aim for the faintest spot that is still clearly visible under UV light.
-
-
Highly Polar Compound: The product, an aldehyde, might interact very strongly with the acidic silica gel.
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF (common in Vilsmeier-Haack reactions), the solvent itself can cause streaking.[13]
-
Solution: After spotting the RM sample on the plate, place the plate under high vacuum for a few minutes to evaporate the residual DMF before developing the plate.[13]
-
Q2: I can't see any spots on my developed plate, even under the UV lamp.
A2: This can be frustrating but is usually simple to fix.
-
Sample Too Dilute: The concentration of your compound is below the detection limit of UV visualization.
-
Solvent Level Too High: If the eluent level in the chamber is above your origin line, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[11][12]
-
Solution: Always ensure the origin line is well above the solvent level. Prepare a new plate and chamber.
-
-
Reaction Failure: It is possible that no reaction has occurred, and the starting material concentration is too low to be seen, or the product has not formed.
-
Solution: Re-check your reaction setup and conditions. Run a fresh TLC with a more concentrated sample of the reaction mixture.
-
Q3: My starting material and product spots are too close together (poor separation). How can I improve this?
A3: This indicates your chosen eluent is not optimal for this separation. The goal is to find a solvent system where the product Rf is between 0.15 and 0.35 for the best resolution.[23]
-
Cause: The eluent is likely too polar, causing both compounds to travel too far up the plate and reducing the relative distance between them.
Q4: All my spots are stuck on the origin line (Rf ≈ 0).
A4: This is the opposite of the previous problem.
-
Cause: The eluent is not polar enough to move the compounds from the origin. Your compounds have a much higher affinity for the stationary phase than the mobile phase.
-
Solution: Increase the polarity of the mobile phase. If you are using 10% EtOAc/Hexane, try 20% or 30%. This will increase the affinity of the compounds for the mobile phase, allowing them to travel up the plate.[9]
-
Q5: I see an unexpected third spot in my reaction mixture lane. What could it be?
A5: Unexpected spots can signify several things:
-
Impurities: The starting material may contain an impurity that is visible on the TLC.
-
Side Products: The reaction may be producing a byproduct. For Vilsmeier-Haack reactions, incomplete hydrolysis of the iminium intermediate can sometimes leave behind related species.
-
Decomposition: The product or starting material might be unstable on the acidic silica gel, causing it to decompose into a different compound during chromatography.[13][22]
-
Solution: To test for decomposition, run a 2D TLC. Spot the reaction mixture in one corner, run the plate, then rotate it 90 degrees and run it again in the same eluent. If all spots appear on the diagonal, no decomposition has occurred. If new spots appear "off-diagonal," it indicates decomposition on the plate.[13]
-
Visual Workflow: TLC Troubleshooting
The following diagram outlines the logical steps for troubleshooting common TLC issues.
Caption: A workflow diagram for diagnosing and solving common TLC problems.
References
-
University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28224-28256. DOI:10.1039/D3RA04309F. Retrieved from [Link]
-
Zhang, L., et al. (2024). Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst. Organic Chemistry Frontiers, 11, 2727-2733. Retrieved from [Link]
-
Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Retrieved from [Link]
-
Aladdin. (n.d.). tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved from [Link]
-
ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3). Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (n.d.). C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid access to 3-acyl indoles using ethyl acetate/triflic acid couple as acylium donor and Cu(OAc)2 catalyzed aerial oxidation. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51345. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Experiment 5: Thin Layer Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Retrieved from [Link]
-
Chemsrc. (2025). tert-butyl 1H-indole-3-carboxylate. Retrieved from [Link]
Sources
- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Content Not Available [sigmaaldrich.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography [chem.rochester.edu]
- 14. aga-analytical.com.pl [aga-analytical.com.pl]
- 15. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epfl.ch [epfl.ch]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. microbiozindia.com [microbiozindia.com]
- 20. youtube.com [youtube.com]
- 21. chembam.com [chembam.com]
- 22. researchgate.net [researchgate.net]
- 23. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 24. brainly.com [brainly.com]
characterization of byproducts in tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate synthesis
Technical Support Center: Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
A Guide to Byproduct Characterization and Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Introduction
The synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a critical step in the development of numerous pharmaceutical compounds. This intermediate, featuring a protected indole core with a versatile formyl group, serves as a cornerstone for building complex molecular architectures. The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, which formylates the electron-rich C3 position of the indole ring.[1][2]
While robust, this synthesis is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API). This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction, ensuring the highest purity and yield for your target compound.
Section 1: The Vilsmeier-Haack Synthesis Pathway
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[3] This reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4] The Boc-protected 5-(benzyloxy)-1H-indole-1-carboxylate is sufficiently electron-rich to undergo electrophilic substitution at the C3 position, leading to the desired product after aqueous workup.
Caption: Overall synthetic scheme for the target molecule.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a practical question-and-answer format.
Q1: My reaction is incomplete, and I observe a significant amount of unreacted starting material by TLC/HPLC. What are the likely causes and solutions?
A: An incomplete reaction is one of the most common issues and typically points to problems with the activation of the Vilsmeier reagent or suboptimal reaction conditions.
Causality: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and requires sufficient thermal energy to form and react efficiently.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reagent | Increase the equivalents of POCl₃ and DMF to 1.5-2.0 eq. each relative to the starting material. | Ensuring a stoichiometric excess of the formylating agent drives the reaction to completion, especially if minor decomposition occurs. |
| Low Reaction Temperature | Ensure the reaction temperature is maintained between 0°C to room temperature. A slight, controlled warming to 30-40°C can sometimes increase the conversion rate. | The formation and reaction of the Vilsmeier reagent are temperature-dependent. While low temperatures control exotherms, insufficient heat can stall the reaction. |
| Moisture Contamination | Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water rapidly quenches the Vilsmeier reagent and POCl₃, rendering them inactive for the formylation reaction. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress every 1-2 hours using TLC or HPLC until the starting material is consumed. | Electrophilic aromatic substitutions, even on activated rings, require time to proceed to completion. |
Q2: I've isolated my product, but my HPLC analysis shows a significant impurity peak at a shorter retention time (more polar). What is this byproduct?
A: The most probable polar byproduct is the de-Boc'd compound, 5-(benzyloxy)-1H-indole-3-carbaldehyde .
Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5] The Vilsmeier-Haack reaction itself or, more commonly, an overly acidic aqueous workup can cleave this group.
How to Confirm:
-
Mass Spectrometry (MS): The byproduct will have a molecular weight that is 100.12 g/mol less than the desired product due to the loss of the C₅H₉O₂ moiety.
-
¹H NMR Spectroscopy: Look for the disappearance of the large singlet around 1.6 ppm (corresponding to the 9 protons of the tert-butyl group) and the appearance of a new, broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton of the indole.[6]
-
IR Spectroscopy: The characteristic C=O stretch of the carbamate (around 1730 cm⁻¹) will be absent.
Preventative Measures:
-
Neutral or Mildly Basic Workup: During the workup, quench the reaction mixture by pouring it over ice and then neutralizing it with a saturated solution of sodium bicarbonate (NaHCO₃) or a buffer like sodium acetate (NaOAc) instead of strong bases, which could induce other side reactions.
-
Temperature Control: Perform the workup at low temperatures (0-5°C) to minimize the rate of acid-catalyzed hydrolysis of the Boc group.
Q3: My mass spec analysis indicates a minor peak with a mass 16 Da higher than my product. What is this?
A: This peak likely corresponds to the over-oxidation of the aldehyde to a carboxylic acid, forming tert-Butyl 5-(benzyloxy)-3-carboxy-1H-indole-1-carboxylate .
Causality: Aldehydes are susceptible to oxidation, which can occur if the reaction workup is performed with vigorous agitation in the presence of atmospheric oxygen, especially if the temperature increases.
How to Confirm:
-
¹H NMR Spectroscopy: The sharp singlet of the aldehyde proton (CHO) around 10 ppm will disappear, and a very broad singlet characteristic of a carboxylic acid proton (COOH) may appear far downfield (>12 ppm), which often exchanges with D₂O.
-
IR Spectroscopy: A broad O-H stretch will appear in the region of 2500-3300 cm⁻¹, overlapping with C-H stretches.
Preventative Measures:
-
Inert Atmosphere: While not always necessary, if over-oxidation is a persistent issue, performing the workup under a nitrogen blanket can help.
-
Avoid Prolonged Workup: Process the reaction mixture promptly after quenching to minimize its exposure to air.
Section 3: Analytical and Purification Protocols
Accurate characterization is paramount for quality control. The following protocols provide a validated starting point for analysis and purification.
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
This method is designed to separate the starting material, the desired product, and the primary polar (de-Boc) and non-polar impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
De-Boc'd byproduct (Most Polar)
-
Product
-
Starting Material (Least Polar)
Protocol 2: Impurity Characterization Workflow
When an unknown byproduct is detected, a systematic approach is required for its identification.[7]
Caption: A systematic workflow for byproduct identification.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical yield and purity for this synthesis?
-
A: With optimized conditions, yields for the Vilsmeier-Haack formylation of protected indoles are generally high, often ranging from 75-90%. Purity of the crude product can vary, but after a single purification step (e.g., column chromatography or recrystallization), purity should exceed 98% by HPLC.
-
-
Q: How do I confirm that formylation occurred at the C3 position and not elsewhere?
-
A: ¹H NMR spectroscopy is definitive. For C3 substitution, you will observe the disappearance of the C3-H proton signal (a singlet or triplet depending on the indole). The remaining protons on the pyrrole ring (C2-H) and the benzene ring will show characteristic coupling patterns that confirm the substitution pattern. Specifically, the C2 proton typically appears as a singlet in the product.
-
-
Q: Are there alternative formylating agents I can use?
-
A: While other methods like the Reimer-Tiemann or Duff reactions exist for formylating aromatic rings, they often require harsh conditions and offer lower regioselectivity for indoles.[8] The Vilsmeier-Haack reaction is widely preferred for its mild conditions, high yield, and excellent selectivity for the C3 position of electron-rich indoles.[9]
-
-
Q: My product appears as a yellow oil/solid, is this normal?
-
A: Yes, 3-formylindoles are often crystalline solids with a pale yellow to beige color. The color intensity can be an indicator of minor, highly conjugated impurities. If the color is dark, further purification may be necessary.
-
Section 5: Visualizing Byproduct Formation Pathways
Understanding the origin of byproducts is key to their prevention. The diagram below illustrates the main synthetic route and the primary off-target pathways leading to common impurities.
Caption: Reaction map showing desired product and key byproducts.
References
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Singh, R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(7), 29-33. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
-
ACS Omega. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. [Link]
-
YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
YouTube. (2021). Vilsmeier–Haack reaction of indole. [Link]
-
Haidar Ahmad, I. A., et al. (2018). Two-Dimensional Liquid Chromatography (2D-LC) in Pharmaceutical Analysis: Applications Beyond Increasing Peak Capacity. ResearchGate. [Link]
-
Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
SlideShare. (2015). Preparation and Properties of INDOLE. [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Alternative Reagents for the Formylation of Protected Indoles
Welcome to the Technical Support Center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group onto a protected indole core. We will move beyond the classical Vilsmeier-Haack reaction and explore a range of alternative reagents, providing troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Introduction: The Importance and Challenges of Indole Formylation
The formyl group is a versatile functional handle in organic synthesis, serving as a precursor for numerous transformations and as a directing group in C-H bond activation processes.[1][2] Consequently, the development of efficient and selective methods for the C-H formylation of indoles is a significant area of research.[1]
Traditional methods like the Vilsmeier-Haack, Reimer-Tiemann, Duff, and Rieche reactions, while well-established, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents (e.g., POCl₃, CHCl₃), and limited functional group tolerance.[1] This guide focuses on alternative, milder, and more versatile reagents for the formylation of protected indoles.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the indole often necessary during formylation?
The nitrogen atom of the indole ring is nucleophilic and can compete with the desired C3-formylation, leading to N-formylation or other side reactions.[3][4] Protecting the indole nitrogen mitigates these side reactions and can also improve the solubility and stability of the indole substrate. Common protecting groups include Boc, Cbz, acetyl, benzoyl, and tosyl groups.[5] The choice of protecting group can influence the reactivity and regioselectivity of the formylation.[6]
Q2: My Vilsmeier-Haack reaction on a protected indole is sluggish or failing. What are the common causes?
Several factors can contribute to a failed Vilsmeier-Haack reaction:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from a phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[7][8] Both reagents are moisture-sensitive. Contamination with water can quench the active electrophile. Ensure you are using freshly distilled or high-purity, anhydrous reagents. Old DMF can also decompose to dimethylamine, which can interfere with the reaction.[9]
-
Insufficient Activation: The Vilsmeier reagent is a moderately strong electrophile.[7] If your protected indole is highly electron-deficient due to the protecting group or other substituents, the electrophilic aromatic substitution may be disfavored.
-
Steric Hindrance: Bulky protecting groups or substituents near the C3 position can sterically hinder the approach of the Vilsmeier reagent.
Q3: What are some milder alternatives to the Vilsmeier-Haack reaction for formylating protected indoles?
Recent advancements have led to the development of several milder formylation protocols:
-
Boron-Catalyzed Formylation: Using trimethyl orthoformate (TMOF) as a formyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst offers a practical and efficient method for the C-H formylation of indoles under ambient conditions.[1]
-
Iron-Catalyzed Formylation: An iron-catalyzed C3-selective formylation using formaldehyde and aqueous ammonia with air as the oxidant provides a greener alternative to traditional methods.[10] This method is compatible with both free (N-H) and N-substituted indoles.[10]
-
Photoredox Catalysis: Visible-light-mediated protocols using catalysts like Eosin Y or Rose Bengal with a one-carbon source such as tetramethylethylenediamine (TMEDA) allow for formylation under very mild, transition-metal-free conditions.[3][11]
-
Duff Reaction: While traditionally used for phenols, the Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium, can also be applied to indoles, offering a convenient, albeit sometimes lower-yielding, alternative.[12][13][14][15][16]
-
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄.[17][18] It is particularly effective for electron-rich aromatics and can be performed at low temperatures.[18][19][20][21]
Troubleshooting Guide
This section addresses specific issues you might encounter during your formylation experiments and provides actionable solutions.
Issue 1: Low Yield of the C3-Formylated Product
Potential Causes & Solutions:
-
Suboptimal Reagent Stoichiometry:
-
Vilsmeier-Haack: The ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. A typical ratio is 1:1 to 1:1.2. An excess of DMF can sometimes be beneficial. Experiment with varying the stoichiometry.
-
Alternative Reagents: For catalyst-based systems, the catalyst loading is crucial. For the BF₃·OEt₂/TMOF system, the Lewis acid is used in stoichiometric amounts.[1] For iron-catalyzed reactions, a low catalyst loading (e.g., 2 mol%) is effective.[10]
-
-
Incorrect Reaction Temperature:
-
Vilsmeier-Haack: This reaction is often performed at 0 °C to room temperature, but for less reactive substrates, gentle heating (e-g., 40-60 °C) may be required. However, higher temperatures can also lead to decomposition and side products.
-
BF₃·OEt₂/TMOF System: The reaction temperature can influence product distribution. Lowering the temperature might be necessary to minimize the formation of byproducts like tris(indolyl)methanes.[1]
-
-
Formation of Side Products:
-
Tris(indolyl)methanes: A common side product, especially with orthoformates, is the formation of tris(indolyl)methanes.[1] This can sometimes be suppressed by adjusting the reaction temperature and the amount of formylating agent.[1]
-
Di-formylation: While less common for C3-formylation, di-formylation can occur if the product is also susceptible to formylation. Careful monitoring of the reaction by TLC or LC-MS is recommended.
-
Issue 2: Deprotection of the N-Protecting Group
Potential Causes & Solutions:
-
Acidic Conditions: Many formylation reactions are conducted under acidic conditions, which can lead to the cleavage of acid-labile protecting groups like Boc.
-
For the BF₃·OEt₂/TMOF system, it has been observed that an N-Boc protected indole can undergo deprotection, leading to the formylation of the unprotected indole.[1] If preserving the protecting group is crucial, consider a more acid-stable group like tosyl (Ts) or a milder formylation method.
-
-
Work-up Procedure: The aqueous work-up, especially if acidic or basic, can cleave certain protecting groups. Neutralize the reaction mixture carefully and use a buffered solution if necessary.
Issue 3: Poor Regioselectivity (Formylation at other positions)
Potential Causes & Solutions:
-
Steric Hindrance at C3: If the C3 position is blocked or sterically hindered, formylation may occur at other positions on the indole ring, such as C2, C6, or C7.[1]
-
Electronic Effects: The electronic nature of the substituents on the indole ring can influence the regioselectivity of the electrophilic substitution.
-
Choice of Reagent: Some reagents may exhibit different regioselectivity. For instance, the BF₃·OEt₂/TMOF system has been shown to be capable of formylating at C2, C6, and C7, depending on the substrate.[1]
Alternative Reagent Comparison
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ / DMF (Vilsmeier-Haack) | 0 °C to RT, anhydrous | Well-established, generally high yielding for electron-rich indoles.[8][22] | Moisture sensitive, harsh, can be difficult for electron-deficient substrates.[1] |
| BF₃·OEt₂ / TMOF | Ambient temperature, neat or in solvent | Mild conditions, rapid, uses inexpensive reagents.[1] | Can lead to tris(indolyl)methane formation, potential for deprotection of acid-labile groups.[1] |
| FeCl₃ / HCHO / aq. NH₃ / Air | 130 °C in DMF | Green, uses inexpensive and non-toxic catalyst, scalable.[10] | Requires elevated temperature. |
| Rose Bengal / TMEDA / Visible Light | Room temperature, aerobic | Transition-metal-free, very mild conditions.[11] | May require longer reaction times, quantum yield might be low. |
| Hexamethylenetetramine (HMTA) (Duff) | Acetic acid, heat | Convenient, one-pot procedure.[12][14] | Often gives moderate yields.[14] |
| Cl₂CHOMe / TiCl₄ (Rieche) | Low temperature (e.g., 0 °C) | High regioselectivity for ortho-formylation of phenols, can be applied to indoles.[20][21] | Uses a strong Lewis acid, moisture sensitive. |
Experimental Protocols
Protocol 1: Boron-Catalyzed C3-Formylation of N-Protected Indole[1]
-
To a solution of the N-protected indole (1.0 mmol) in an appropriate solvent (e.g., toluene) or under neat conditions, add trimethyl orthoformate (TMOF, 3.0 mmol).
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol).
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Iron-Catalyzed C3-Formylation of N-Protected Indole[10]
-
In a reaction vessel, combine the N-protected indole (1.0 mmol), ferric chloride (FeCl₃, 0.02 mmol), formaldehyde (2.0 mmol), and aqueous ammonia (2.0 mmol) in DMF.
-
Heat the reaction mixture to 130 °C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Mechanisms
Vilsmeier-Haack Reagent Formation and Reaction with Indole
Caption: Formation of the Vilsmeier reagent and its subsequent reaction with a protected indole.
Troubleshooting Flowchart for Low Yield in Formylation
Caption: A decision-making workflow for troubleshooting low-yielding indole formylation reactions.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. reddit.com [reddit.com]
- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. Formylation - Common Conditions [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
comparison of different protecting groups for 5-benzyloxyindole synthesis
A Comparative Guide to Protecting Groups in 5-Benzyloxyindole Synthesis
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity in complex multi-step syntheses. The synthesis of 5-benzyloxyindole, a crucial intermediate for various biologically active compounds, presents a classic case where the judicious selection of protecting groups for both the indole nitrogen and a potential phenolic hydroxyl group is paramount. This guide provides an in-depth comparison of common protecting group strategies, supported by experimental insights, to aid in the rational design of synthetic routes to 5-benzyloxyindole and its derivatives.
Introduction: The Strategic Importance of Protecting Groups
Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence.[1] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional complications such as new stereocenters.[2] In the context of 5-benzyloxyindole synthesis, protection is often required for the indole nitrogen (N-H) and, depending on the synthetic route, a precursor 5-hydroxyl group. The indole N-H is weakly acidic and can interfere with basic or organometallic reagents, while the pyrrolic ring is susceptible to oxidation and electrophilic attack, particularly under acidic conditions.[3]
Protecting the Indole Nitrogen: A Balancing Act of Stability and Lability
The choice of an N-protecting group significantly influences the reactivity and stability of the indole ring.[4] Electron-withdrawing groups can decrease the electron density of the indole nucleus, affecting its nucleophilicity, while alkyl-based groups have a lesser electronic impact but can be more challenging to remove.[5][6]
Common N-Protecting Groups for Indoles:
-
Sulfonyl Groups (e.g., Tosyl, Ts; Phenylsulfonyl, PhSO2):
-
Introduction: Typically introduced by reacting the indole with the corresponding sulfonyl chloride (e.g., TsCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Stability: Very stable to a wide range of reaction conditions, including many acidic and oxidative environments. This stability, however, comes at the cost of harsh deprotection conditions.[5]
-
Deprotection: Removal often requires strong reducing conditions (e.g., Na/NH3) or harsh basic hydrolysis (e.g., refluxing NaOH or KOH).[7]
-
Expert Insight: The strong electron-withdrawing nature of sulfonyl groups significantly alters the indole's electronic properties, which can be either advantageous or detrimental depending on the desired subsequent reactions.[6] For instance, it facilitates lithiation at the C2 position.
-
-
Carbamates (e.g., tert-Butoxycarbonyl, Boc):
-
Introduction: Easily introduced using di-tert-butyl dicarbonate (Boc2O) with a base such as 4-dimethylaminopyridine (DMAP).
-
Stability: Offers a good balance of stability. It is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions.[8]
-
Deprotection: Cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]
-
Expert Insight: The Boc group is a popular choice due to its mild removal conditions.[5] However, its lability towards acid means it is not suitable for synthetic steps requiring strong acidic catalysis.[5]
-
-
Alkyl Groups (e.g., Benzyl, Bn):
-
Introduction: Can be introduced using benzyl bromide (BnBr) with a base like NaH or KOH in a polar aprotic solvent such as DMF or DMSO.[9]
-
Stability: Generally stable to a wide range of reagents, including acids, bases, and many oxidizing/reducing agents.
-
Deprotection: Typically removed by catalytic hydrogenolysis (H2, Pd/C), which are neutral and mild conditions.[2][10]
-
Expert Insight: Benzyl protection is advantageous when subsequent steps involve acidic or basic conditions where Boc or sulfonyl groups might be problematic. However, hydrogenolysis is incompatible with functional groups that can also be reduced, such as alkenes or alkynes.
-
-
Silyl Groups (e.g., Triisopropylsilyl, TIPS):
-
Introduction: Introduced using the corresponding silyl chloride (e.g., TIPSCl) with a base like imidazole or triethylamine.
-
Stability: The steric bulk of the TIPS group provides significant stability. It is resistant to many reagents but can be cleaved under specific conditions.
-
Deprotection: Selectively removed using fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[5]
-
Expert Insight: Silyl groups have a minimal electronic effect on the indole ring.[5] Their removal under fluoride-mediated conditions provides an orthogonal deprotection strategy when other acid- or base-labile groups are present.[1]
-
Visualizing the N-Protection/Deprotection Workflow
Caption: General workflow for the protection and deprotection of the indole nitrogen.
Protecting the 5-Hydroxyl Group: Ethers as the Workhorse
When synthesizing 5-benzyloxyindole from a 5-hydroxyindole precursor, the phenolic hydroxyl group must be protected.[11] Ethers are the most common choice for protecting phenols due to their general stability.[11][12]
Common Phenolic Protecting Groups:
-
Benzyl (Bn) Ether:
-
Introduction: Formed via Williamson ether synthesis using benzyl bromide (BnBr) and a base (e.g., K2CO3, NaH).
-
Stability: Very stable to a wide range of non-reducing conditions.
-
Deprotection: Removed by catalytic hydrogenolysis (H2, Pd/C).[2][12]
-
Expert Insight: The benzyl group is the eponymous protecting group in 5-benzyloxyindole. Its removal regenerates the 5-hydroxyindole. The rate of hydrogenolysis can be influenced by electronic effects on the aromatic ring, allowing for differential deprotection strategies.[10]
-
-
Silyl Ethers (e.g., TBDMS, TIPS):
-
Introduction: Readily formed by reacting the phenol with a silyl chloride (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole.
-
Stability: Stable to most non-acidic and non-fluoride containing reagents. The steric bulk of the silyl group dictates its stability.[1]
-
Deprotection: Cleaved with fluoride reagents (e.g., TBAF) or under acidic conditions.[1]
-
Expert Insight: Silyl ethers offer an excellent orthogonal protection strategy to benzyl ethers, as their deprotection conditions are distinct.[11]
-
Comparative Analysis of Protecting Group Strategies
The optimal choice of protecting group depends on the overall synthetic plan, including the nature of subsequent reaction steps.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Yields (Typical) | Orthogonality & Remarks |
| N-Tosyl (Ts) | TsCl, Base (e.g., NaH) | High (Acid, Base, Oxidants) | Strong Base (KOH, reflux) or Reducing Agents (Na/NH3) | Good-Excellent | Harsh deprotection. Alters indole electronics. |
| N-Boc | Boc2O, DMAP | Good (Base, H2/Pd-C) | Acid (TFA, HCl) | Excellent | Mild deprotection. Not stable to acid.[5] |
| N-Benzyl (Bn) | BnBr, Base (e.g., KOH) | High (Acid, Base) | H2, Pd/C | Good-Excellent | Incompatible with reducible groups. |
| N-TIPS | TIPSCl, Imidazole | Good (Base, H2/Pd-C) | TBAF | Good-Excellent | Orthogonal to acid/base labile groups.[5] |
| O-Benzyl (Bn) | BnBr, Base (e.g., K2CO3) | High (Acid, Base) | H2, Pd/C | Excellent | Standard for 5-benzyloxyindole. |
| O-TBDMS/TIPS | Silyl Chloride, Imidazole | Good (Base, H2/Pd-C) | TBAF or Acid | Excellent | Orthogonal to hydrogenolysis. |
Experimental Protocols
Example Protocol 1: N-Boc Protection of 5-Benzyloxyindole
-
Dissolution: Dissolve 5-benzyloxyindole (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-5-benzyloxyindole.
Causality: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride towards acylation of the indole nitrogen. The reaction is typically clean and high-yielding.
Example Protocol 2: Deprotection of N-Boc-5-benzyloxyindole
-
Dissolution: Dissolve N-Boc-5-benzyloxyindole (1.0 eq) in DCM.
-
Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-benzyloxyindole.
Causality: The tert-butyl carbamate is readily cleaved by acid, releasing the free indole, carbon dioxide, and tert-butanol. The volatility of the byproducts simplifies purification.
Visualizing Orthogonal Deprotection
Caption: Orthogonal deprotection of a dually protected indole derivative.
Conclusion
The synthesis of 5-benzyloxyindole and its analogues relies heavily on the strategic implementation of protecting groups. For the indole nitrogen, Boc and sulfonyl groups represent two ends of the stability-lability spectrum, while benzyl and silyl groups offer alternative deprotection pathways. For the 5-hydroxyl position, benzyl and silyl ethers provide robust protection with orthogonal removal options. A thorough understanding of the stability and cleavage conditions for each protecting group is essential for designing efficient and successful synthetic routes in medicinal chemistry and drug development. The choice should always be guided by the overall synthetic strategy, ensuring compatibility with all planned reaction conditions.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.creative-peptides.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/]
- Patrick, G. L. Appendix 6: Protecting groups. Oxford Learning Link. [URL: https://learninglink.oup.
- Sánchez, J. D.; Avendaño, C.; Menéndez, J. C. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. [URL: http://www.lugo.usc.es/~qoseijas/ECSOC-8/]
- Wikipedia. Protecting group. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [URL: https://www.researchgate.net/post/Whats_the_best_way_to_protect_the_NH_group_in_Heterocyclic_Compounds]
- Taber, D. F.; Gleave, D. M. Indole synthesis: a review and proposed classification. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2824223/]
- Gaunt, M. J.; Yu, J.-Q.; Spencer, J. B. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Journal of Organic Chemistry, 1998. [URL: https://pubs.acs.org/doi/10.1021/jo9808739]
- Moody, C. J.; Medeiros, M. R. A new protecting-group strategy for indoles. ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/repository/a-new-protecting-group-strategy-for-indoles_1999_Tetrahedron-Letters_40_7231.pdf]
- Sundberg, R. J. Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [URL: https://ecommons.luc.edu/chem_facpubs/10/]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. mdpi.org [mdpi.org]
- 4. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
A Comparative Guide to the Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate: Strategic Insights for Pharmaceutical Intermediate Production
Introduction
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting serotonergic pathways. Its unique trifunctional nature, possessing a protected hydroxyl group, a reactive aldehyde, and a protected indole nitrogen, renders it a versatile scaffold for complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this key building block, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in the laboratory and at the production scale.
Route 1: Formylation Followed by N-Boc Protection
This classical and reliable approach prioritizes the early introduction of the formyl group onto the indole nucleus, followed by the protection of the indole nitrogen. This strategy leverages the high reactivity of the electron-rich indole at the C-3 position towards electrophilic formylation.
Mechanistic Rationale
The Vilsmeier-Haack reaction is a cornerstone of this route, employing a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species readily attacks the C-3 position of the 5-(benzyloxy)-1H-indole, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[1][2][3] The subsequent N-protection with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the indole nitrogen on the Boc anhydride, typically catalyzed by a base.
Experimental Protocol: Route 1
Step 1a: Vilsmeier-Haack Formylation of 5-(Benzyloxy)-1H-indole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 5-(benzyloxy)-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
The product, 5-(benzyloxy)-1H-indole-3-carbaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[4]
Step 1b: N-Boc Protection of 5-(Benzyloxy)-1H-indole-3-carbaldehyde
-
Dissolve the dried 5-(benzyloxy)-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 1 M aqueous solution of HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1.
Route 2: N-Boc Protection Followed by Formylation
This alternative strategy involves protecting the indole nitrogen in the first step, followed by the introduction of the formyl group. This approach can be advantageous in certain contexts, particularly when dealing with substrates sensitive to the conditions of the Vilsmeier-Haack reaction or when aiming for a more convergent synthesis.
Mechanistic Rationale
The initial N-Boc protection of 5-(benzyloxy)-1H-indole proceeds similarly to the final step of Route 1. However, the subsequent formylation of the N-protected indole presents a challenge. The electron-withdrawing nature of the Boc group deactivates the indole ring, making it less susceptible to electrophilic attack under standard Vilsmeier-Haack conditions. Furthermore, the acidic nature of the Vilsmeier reagent can lead to the cleavage of the acid-labile Boc group. Therefore, alternative, milder formylation methods are often employed. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, offers a viable alternative for the formylation of electron-rich aromatic compounds, including indoles.[5][6][7] The reaction proceeds through the formation of an iminium ion electrophile from HMTA, which then attacks the indole ring.[5][6][7]
Experimental Protocol: Route 2
Step 2a: N-Boc Protection of 5-(Benzyloxy)-1H-indole
-
Follow the procedure outlined in Step 1b, using 5-(benzyloxy)-1H-indole as the starting material. This will yield tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate.
Step 2b: Duff Formylation of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate
-
In a round-bottom flask, dissolve tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1 equivalent) and hexamethylenetetramine (HMTA) (2 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux (around 120 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Visualizing the Workflow: Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes and may vary based on specific experimental conditions and scale.
| Parameter | Route 1: Formylation then N-Boc Protection | Route 2: N-Boc Protection then Formylation |
| Overall Yield | High | Moderate |
| Number of Steps | 2 | 2 |
| Starting Material | 5-(Benzyloxy)-1H-indole | 5-(Benzyloxy)-1H-indole |
| Key Reagents | POCl₃, DMF, Boc₂O, DMAP | Boc₂O, DMAP, HMTA, Acetic Acid |
| Reaction Conditions | Vilsmeier-Haack: 0-50 °C; N-Boc: Room Temp. | N-Boc: Room Temp.; Duff: Reflux (120 °C) |
| Scalability | Well-established and scalable | Scalable, but may require optimization |
| Safety & Handling | POCl₃ is corrosive and moisture-sensitive. | Acetic acid is corrosive. HMTA is a potential sensitizer. |
| Purification | Two chromatographic purifications may be needed. | Two chromatographic purifications may be needed. |
Discussion and Recommendations
Route 1 stands out as the more conventional and generally higher-yielding pathway. The Vilsmeier-Haack reaction is a robust and well-understood method for the C-3 formylation of indoles, typically providing excellent yields. The subsequent N-Boc protection is also a high-yielding transformation. This makes Route 1 a preferred choice for large-scale production where overall yield is a critical factor. However, the use of phosphorus oxychloride requires careful handling due to its corrosive and water-reactive nature.
Route 2 offers a viable alternative, particularly when the starting indole might be sensitive to the conditions of the Vilsmeier-Haack reaction. Protecting the indole nitrogen first can prevent potential side reactions. The Duff reaction, while generally providing moderate yields, utilizes less hazardous reagents compared to the Vilsmeier-Haack reaction.[5][6][7] The higher reaction temperature required for the Duff formylation might be a consideration for thermally sensitive substrates. This route could be advantageous in a research setting where exploration of different synthetic strategies is desired or when avoiding phosphorus-based reagents is a priority.
Both synthetic routes presented offer effective means to produce the valuable intermediate, tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. The choice between them will largely depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and the desired overall efficiency. For large-scale manufacturing, the higher overall yield of Route 1 makes it the more economically favorable option. For laboratory-scale synthesis and process development, Route 2 provides a valuable alternative with a different set of reaction conditions and reagent profiles that may be advantageous in certain scenarios. Ultimately, a thorough evaluation of both routes, potentially including small-scale trials, will enable researchers and drug development professionals to select the optimal synthetic strategy for their needs.
References
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link]
-
Wikipedia. (2023, November 29). Duff reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Saha, S., & Ranu, B. C. (2020). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 5(20), 11655–11664. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Wikipedia. (2023, December 11). Reimer–Tiemann reaction. In Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]
-
A. F. M. M. Rahman, M. A. Ali, M. A. K. Yousuf, M. M. H. Bhuiyan and M. M. Islam, RSC Adv., 2017, 7 , 53163-53193. [Link]
-
J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
Pozza Silveira, G., Oliver, A. G., & Noll, B. C. (2013). 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o979. [Link]
-
Brainly.in. (2022, June 10). Give the mechanism of the Reimer Tieman reaction on indole. Retrieved from [Link]
-
Dangi, Y. S., Kumar, A., & Singh, R. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]
-
Semantic Scholar. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2022, March 25). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Carbone, A., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2465. [Link]
-
Hiremath, S. P., et al. (1993). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 32B(6), 740-742. [Link]
-
Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Retrieved from [Link]
-
Murakami, Y., et al. (1984). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 22(6), 1211. [Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
UKnowledge. (n.d.). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4937353A - Preparation process for indoles.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 5-(Benzyloxy)-1H-indole-3-carbaldehyde [oakwoodchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of the 3-Formyl Group in Different Indole Systems
Introduction: The 3-Formyl Indole as a Cornerstone in Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Among its many derivatives, indole-3-carboxaldehyde (I3A) stands out as a pivotal intermediate.[2][3] Its importance stems from the versatile reactivity of the 3-formyl group, which acts as a synthetic handle for a vast array of chemical transformations, including C-C and C-N bond formations, condensations, and reductions.[4][5] This versatility allows chemists to construct complex molecular architectures, making I3A an indispensable building block in drug discovery programs targeting cancer, inflammation, and neurological disorders.[1][6]
This guide provides an in-depth comparison of the 3-formyl group's reactivity across various indole systems. We will move beyond simple protocols to explore the electronic and steric causality that governs these reactions. By understanding these principles, researchers can better predict outcomes, optimize conditions, and strategically design synthetic routes involving this crucial functional group.
Pillar 1: The Electronic Landscape of Indole-3-Carboxaldehyde
The reactivity of the 3-formyl group is intrinsically linked to the electronic nature of the indole ring. The C3 position of indole is the most electron-rich, making it the preferred site for electrophilic substitution reactions like the Vilsmeier-Haack formylation.[7] Once installed, the aldehyde group exerts a significant electronic influence:
-
Electron-Withdrawing Nature: As a -I (inductive) and -M (mesomeric) group, the formyl substituent deactivates the indole ring towards further electrophilic attack.
-
Carbonyl Electrophilicity: Conversely, this electron-withdrawing effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a prime target for a wide range of nucleophiles.
Substituents on the indole core can fine-tune this electronic balance. Electron-donating groups (EDGs) like methoxy (-OCH₃) on the benzene ring increase the overall electron density, potentially accelerating reactions where the indole ring itself acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease the ring's nucleophilicity but can further enhance the carbonyl's electrophilicity.[8] Steric hindrance, particularly from substituents at the C2 or C4 positions, can also play a decisive role by impeding the approach of reagents to the C3-formyl group.[8]
Pillar 2: Comparative Analysis of Key Transformations
We will now examine the reactivity of the 3-formyl group in the context of several fundamental and widely used synthetic transformations.
A. The Vilsmeier-Haack Reaction: Synthesizing the Precursor
The most common and efficient method for introducing a formyl group at the C3 position of electron-rich indoles is the Vilsmeier-Haack reaction.[9][10] The process involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reagent is the active electrophile that attacks the indole C3 position.[11]
Mechanism: Vilsmeier-Haack Formylation
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism
The efficiency of this reaction is highly dependent on the electronic properties of the indole substrate.
| Indole Derivative | Substituent Effect | Typical Yield (%) | Reference |
| Indole (unsubstituted) | Neutral | ~96% | [9] |
| 2-Methylindole | Weak EDG / Steric Hindrance | 71% (1-formyl) + 22.5% (2-formyl) | [9] |
| 5-Methoxyindole | Strong EDG | High (often >90%) | - |
| 5-Nitroindole | Strong EWG | Low to moderate | - |
| 4-Methylindole | Weak EDG | ~90% | [9] |
| 6-Methylindole | Weak EDG | ~89% | [9] |
| Table 1: Comparative Yields for Vilsmeier-Haack Formylation of Substituted Indoles. |
As shown in Table 1, electron-donating groups generally favor the reaction, while electron-withdrawing groups disfavor it. Steric hindrance at the C2 position, as seen with 2-methylindole, can complicate the reaction and lead to mixtures of products.[9]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 25 mL) to 0-5°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5.5 mL) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Addition of Indole: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Add a solution of indole (5 g) in DMF (10 mL) dropwise.
-
Reaction: Heat the reaction mixture to 35°C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice (200 g). Add 10% sodium hydroxide solution until the mixture is alkaline (pH 8-9), which typically results in the precipitation of the product.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from aqueous ethanol to yield pure indole-3-carboxaldehyde.
Logical Workflow for Synthesis and Analysis
Caption: Figure 2: General Experimental Workflow
B. Knoevenagel Condensation: Reactivity with Active Methylene Compounds
The Knoevenagel condensation is a cornerstone reaction of the 3-formyl group, involving its reaction with an active methylene compound in the presence of a weak base (e.g., piperidine) to form a new C=C bond.[12] This reaction is fundamental for synthesizing various 3-substituted indole derivatives with potential biological activities.[13]
Mechanism: Knoevenagel Condensation
Caption: Figure 3: Knoevenagel Condensation Mechanism
The rate and yield of the condensation are influenced by the pKa of the active methylene compound. More acidic compounds generate the nucleophilic carbanion more readily, leading to faster reactions.
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | High (often >90%) | [12] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Good | [12] |
| Nitromethane | Piperidine/Acetic Acid | Ethanol | Good | |
| Diethyl Malonate | Piperidine | Ethanol | Moderate | |
| Table 2: Comparative Reactivity in Knoevenagel Condensation of Indole-3-carboxaldehyde. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Filter the solid product and wash with ice-cold water or cold ethanol to obtain the pure condensed product.
C. Synthesis of Bis(indolyl)methanes (BIMs): The Aldehyde as an Electrophile
The reaction between indole-3-carboxaldehyde and another indole molecule (substituted or unsubstituted) under acidic conditions yields bis(indolyl)methanes (BIMs), a class of compounds with significant biological activities.[12][14] In this reaction, the acid catalyst protonates the carbonyl oxygen of I3A, activating it for nucleophilic attack by the C3 position of the second indole molecule.
Mechanism: Acid-Catalyzed Synthesis of Bis(indolyl)methanes
Caption: Figure 4: Acid-Catalyzed Synthesis of Bis(indolyl)methanes
A wide variety of catalysts can be employed for this transformation, with Lewis acids often providing higher yields and milder conditions compared to protic acids.
| Catalyst | Conditions | Typical Yield (%) | Reference |
| H₂SO₄ (Protic Acid) | Varies | Good-Excellent | [12] |
| FeCl₃ (Lewis Acid) | Room Temp, DCM | High (often >90%) | [12] |
| InCl₃ (Lewis Acid) | Room Temp, DCM | High (often >90%) | [12] |
| Amberlyst-15 (Heterogeneous) | Varies | Good-Excellent | [12] |
| α-Chymotrypsin (Biocatalyst) | 50°C, Ethanol/Water | 68-95% | [15] |
| Table 3: Comparison of Catalysts for Bis(indolyl)methane Synthesis. |
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a BIM
-
Setup: To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add indole (1.1 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., InCl₃, 0.1 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[12]
D. The Wittig Reaction: Olefination of the 3-Formyl Group
The Wittig reaction provides a powerful method for converting the 3-formyl group into an alkene (a 3-vinylindole).[16] This involves the reaction of indole-3-carboxaldehyde with a phosphonium ylide (Wittig reagent). The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.[16][17]
-
Non-stabilized Ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.
-
Stabilized Ylides (e.g., containing ester or ketone groups) predominantly give (E)-alkenes.
This selectivity allows for precise control over the geometry of the resulting double bond, which is critical in the synthesis of complex molecules.
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL) under a nitrogen atmosphere. Cool the suspension to 0°C and add n-butyllithium (1.1 mmol, solution in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.
-
Aldehyde Addition: Add a solution of indole-3-carboxaldehyde (1 mmol) in dry THF (5 mL) dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the 3-vinylindole product.
Pillar 3: Data-Driven Conclusions and Outlook
The reactivity of the 3-formyl group is a predictable function of the electronic and steric environment of the indole system.
-
For Synthesis of I3A (Vilsmeier-Haack): Electron-donating groups on the indole ring are beneficial, while bulky groups at C2 can reduce regioselectivity and yield.
-
For Nucleophilic Additions (Knoevenagel, Wittig): The electrophilicity of the carbonyl is paramount. Electron-withdrawing groups on the indole ring can enhance reactivity, though this is often a secondary effect compared to the nature of the incoming nucleophile itself.
-
For BIM Synthesis: The reaction requires a delicate balance. The aldehyde must be sufficiently electrophilic to react, and the second indole must be sufficiently nucleophilic to attack. Strongly deactivating groups on either component will hinder the reaction.
Understanding these comparative principles is crucial for the modern synthetic chemist. By judiciously choosing substituents on the indole starting material, researchers can modulate the reactivity of the 3-formyl group to favor desired outcomes, minimize side products, and streamline the path to complex target molecules in pharmaceutical and materials science research.
References
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 119-124. Available at: [Link]
-
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 849-862. Available at: [Link]
-
Mitra, B., et al. (2021). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 19(12), 19662-19673. Available at: [Link]
-
Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. (2006). ResearchGate. Retrieved from [Link]
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Retrieved from [Link]
-
Mechanism for synthesis of bis(indolyl)methanes and 3-styryl indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemiz. (2020). Vilsmeier-Haack reaction of indole [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. (2016). ResearchGate. Retrieved from [Link]
-
Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijptonline.com. Retrieved from [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2023). Organic Syntheses. Retrieved from [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. Retrieved from [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2018). Molecules, 23(10), 2465. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig Reaction [organic-chemistry.org]
A Definitive Guide to the Structural Validation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate: An Integrated Spectroscopic Approach
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For drug development professionals, an intricate understanding of a compound's stereochemistry, conformation, and intermolecular interactions is paramount for elucidating its mechanism of action, optimizing its efficacy, and ensuring its safety. This guide provides an in-depth analysis of the structural validation of a key synthetic intermediate, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices and presents a self-validating system of analysis. We will explore the synergistic interplay between X-ray crystallography and other powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to construct a comprehensive and irrefutable structural assignment.
The Compound in Focus: A Versatile Pharmaceutical Building Block
Tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a vital intermediate in the synthesis of a variety of indole-based pharmaceuticals.[1] Its molecular structure, featuring a protected indole core with strategically placed functional groups, allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutics. Given its significance, the absolute confirmation of its structure is a critical quality control step to ensure the integrity of subsequent synthetic transformations and the biological activity of the final drug candidates.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail. The fundamental principle of this technique lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be deduced.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure involves a meticulous series of steps. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
A plausible synthetic route to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate involves the Vilsmeier-Haack formylation of N-Boc-5-(benzyloxy)indole. The crude product would then be purified by column chromatography on silica gel to obtain a crystalline solid.
The cornerstone of a successful X-ray diffraction experiment is the cultivation of a single, high-quality crystal. For a molecule like tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a slow evaporation technique is often a good starting point.
Protocol for Crystal Growth:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a small, clean vial.
-
Place the vial in a larger, sealed container containing a more volatile anti-solvent, such as hexane.
-
Allow the anti-solvent to slowly diffuse into the vial containing the compound solution over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined, single crystals.
The choice of solvents is critical and often requires empirical screening of various solvent/anti-solvent combinations. The goal is to achieve a state of supersaturation from which the molecules can slowly and orderly deposit onto a growing crystal lattice.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.[3] These images are then processed to extract the intensities and positions of the diffraction spots.[3]
The processed data is used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data to optimize the fit and obtain the final, highly accurate crystal structure.[3]
Diagram: X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystallographic Data
The output of a successful X-ray crystallography experiment is a wealth of quantitative data that unequivocally defines the molecular structure.
| Parameter | Hypothetical Value for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° | Dimensions of the repeating unit of the crystal. |
| Bond Lengths | C-C (aromatic): ~1.39 Å, C=O: ~1.22 Å | Confirms covalent bonding and bond order. |
| Bond Angles | C-N-C (indole ring): ~108° | Defines the geometry around each atom. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule. | Provides insight into the 3D shape. |
Corroborative Evidence: NMR and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and crucial information, especially when suitable crystals cannot be obtained.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[6] It is an indispensable tool for elucidating the connectivity of atoms in a molecule.
¹H NMR Spectroscopy Protocol:
-
Dissolve ~5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy Protocol:
-
Dissolve ~20-30 mg of the sample in ~0.6 mL of a deuterated solvent.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling.
-
Process the data similarly to the ¹H spectrum.
Hypothetical NMR Data for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | Interpretation |
| ¹H NMR | 1.6 (s, 9H, t-butyl), 5.2 (s, 2H, benzylic CH₂), 7.0-8.0 (m, aromatic protons), 10.0 (s, 1H, aldehyde CHO) | Confirms the presence of key functional groups and their relative positions. |
| ¹³C NMR | ~28 (t-butyl CH₃), ~70 (benzylic CH₂), ~85 (t-butyl C), 110-150 (aromatic and indole carbons), ~185 (aldehyde C=O) | Provides a count of unique carbon environments, consistent with the proposed structure. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.[7]
HRMS Protocol (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
Expected HRMS Data:
For C₂₁H₂₁NO₄, the calculated exact mass is 351.1471 g/mol . HRMS would be expected to yield a measured m/z value extremely close to this, for instance, [M+H]⁺ at 352.1544, confirming the molecular formula.
Comparative Analysis: A Multi-faceted Approach to Validation
The true power of structural elucidation lies in the integration of data from multiple analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Unambiguous, highly precise, provides absolute configuration | Requires a high-quality single crystal, solid-state conformation may differ from solution |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution | Provides data on the solution-state structure, non-destructive | Does not directly provide 3D coordinates, can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition | Highly sensitive, requires very small sample amounts | Does not provide information on connectivity or stereochemistry |
Diagram: Logic of Integrated Structural Validation
Caption: A diagram illustrating the convergent validation of a chemical structure.
Conclusion: A Foundation of Certainty in Drug Discovery
The structural validation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate serves as a quintessential example of the rigorous analytical standards required in modern pharmaceutical development. While NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography delivers the definitive and irrefutable answer. By employing these techniques in a complementary fashion, researchers can proceed with confidence, knowing that the molecular architecture of their compounds is built on a solid foundation of empirical evidence. This integrated approach not only ensures the quality and reproducibility of synthetic routes but also provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
References
-
MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. Available from: [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available from: [Link]
-
Glavan, T. L., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Molecules, 26(1), 133. Available from: [Link]
-
MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]
-
Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Available from: [Link]
-
PubChem. tert-butyl 5-formyl-1h-indole-1-carboxylate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]
-
Aladdin. tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available from: [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Available from: [Link]
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available from: [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-978. Available from: [Link]
-
ResearchGate. X‐ray crystal structure of tert‐butyl.... Available from: [Link]
-
Aladdin. tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]
-
ResearchGate. The crystal structure of tert-butyl 3-(1-benzoyl-5-methyl-3-oxo-4-phenethyl-1,2,3,4-tetrahydropyrazin-2-yl)-1H-indole-1-carboxylate, C33H33N3O4. Available from: [Link]
-
Cistrone, P. A., et al. (2019). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 12(3), 124. Available from: [Link]
-
Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure, 19(10), 1395-1412. Available from: [Link]
-
Karle, I. L. (2006). The role of crystallography in drug design. The AAPS Journal, 8(2), E261-E266. Available from: [Link]
Sources
- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. jchps.com [jchps.com]
analytical methods for assessing the purity of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
A Comprehensive Guide to Purity Assessment of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various indole-based pharmaceuticals.[1] This guide will compare the performance of various analytical techniques, supported by experimental data and protocols, to provide a framework for selecting the most appropriate method for purity determination.
The Importance of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities can arise from various sources, including the starting materials, reagents, catalysts, and side reactions during the synthesis. For a key intermediate like tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, ensuring high purity is essential as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and potentially toxic byproducts in the final API. Therefore, robust analytical methods are required to detect and quantify any impurities present.
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed to assess the purity of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. The choice of method depends on factors such as the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. The most commonly used techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | High resolution, sensitivity, and reproducibility for quantitative analysis of non-volatile and thermally sensitive compounds.[2] | Requires reference standards for impurity identification and quantification. Co-elution of impurities can be a challenge.[3] | Purity determination and quantification of known and unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides unambiguous structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[4][5] | Lower sensitivity compared to HPLC and MS. Complex spectra can be difficult to interpret. | Structural confirmation and quantification of major components and impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and selectivity. Provides molecular weight information, which is crucial for impurity identification. | Can be challenging to quantify compounds without a stable isotope-labeled internal standard. The tert-Butyloxycarbonyl (BOC) protecting group can be unstable under some MS conditions.[6][7] | Identification of unknown impurities and confirmation of molecular weight. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of indole derivatives due to its high resolving power. A reversed-phase HPLC method is typically employed for these compounds.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[2]
-
-
Reagents and Sample Preparation:
-
Solvents: Use HPLC-grade acetonitrile and water.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the main compound from its impurities. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile. A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phases to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature, for example, at 40°C, can improve reproducibility.[8]
-
Detection Wavelength: The detection wavelength should be set at the UV maximum of the analyte to ensure high sensitivity. For indole derivatives, this is typically in the range of 220-300 nm.
-
Injection Volume: A 5-10 µL injection volume is common.[8]
-
Data Analysis and Interpretation:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The use of a DAD allows for peak purity analysis, which can help to detect co-eluting impurities by comparing the UV spectra across a single peak.[3]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and purity determination. Quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a reference standard of the analyte, by comparing the integral of an analyte signal with that of a certified internal standard.[4][5]
Experimental Protocol: ¹H NMR for Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Reagents and Sample Preparation:
-
NMR Solvent: Choose a deuterated solvent that completely dissolves both the sample and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indole derivatives as the NH proton signal is typically well-resolved.[4]
-
Internal Standard: Select an internal standard with a simple spectrum and signals that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are common choices. The internal standard should be of high purity and accurately weighed.
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Analysis and Interpretation:
The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard. The characteristic signals for the indole core and the protecting groups can be used for this purpose.[9] For tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, the singlet from the formyl proton or the protons of the tert-butyl group are often suitable for integration.
Logical Relationship in qNMR Purity Calculation
Caption: Key parameters for calculating purity using quantitative NMR (qNMR).
Mass Spectrometry (MS)
Mass spectrometry is an invaluable tool for identifying impurities by providing accurate molecular weight information. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for both separation and identification of impurities.
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Chromatographic Conditions: The HPLC method described previously can be adapted for LC-MS. It is important to use mobile phase additives that are volatile, such as formic acid or ammonium formate, instead of non-volatile buffers like phosphate.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for indole derivatives.
-
Polarity: Both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the analyte and potential impurities.
-
Fragmentation: For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.
-
Data Analysis and Interpretation:
The mass spectrum of each chromatographic peak is analyzed to determine its molecular weight. This information, along with the fragmentation pattern, can be used to propose the structure of an impurity. The presence of the tert-Butyloxycarbonyl (BOC) protecting group can sometimes be inferred from characteristic fragment ions, although it can be labile.[6][7]
Conclusion
A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. HPLC provides excellent quantitative information on the purity and the levels of known and unknown impurities. NMR spectroscopy offers unambiguous structural confirmation and an alternative method for quantitative purity determination. Mass spectrometry is indispensable for the identification of unknown impurities. By combining these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025). YouTube. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2026). ACS Publications. [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC - NIH. (2021). PMC - NIH. [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla | ACS Omega - ACS Publications. (2021). ACS Publications. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. (1970). Semantic Scholar. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. (2023). MDPI. [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987). Semantic Scholar. [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2008). ACD/Labs. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed. (2005). PubMed. [Link]
-
Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters - ACS Publications. (2026). ACS Publications. [Link]
-
Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. (2019). Pharmaceutical Technology. [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed. (1976). PubMed. [Link]
-
Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3) - PubChemLite. (n.d.). PubChemLite. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 | Pharmacia. (2021). Pharmacia. [Link]
-
tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate - Lead Sciences. (n.d.). Lead Sciences. [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. (n.d.). PubChem. [Link]
-
tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. [Link]
Sources
- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. m.youtube.com [m.youtube.com]
comparing the efficacy of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate with similar building blocks
Introduction: The Indole-3-Carbaldehyde Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique structure allows it to mimic peptides and engage in specific, reversible interactions with enzyme active sites, making it a fertile ground for discovering novel therapeutics.[3] Within this class, indole-3-carbaldehyde derivatives are particularly valuable as versatile intermediates.[4] The C3-aldehyde group serves as a reactive handle for constructing more complex molecules through reactions like condensation, reductive amination, and Wittig olefination, leading to potent antiviral, anticancer, and anti-inflammatory agents.[1][3]
This guide provides an in-depth comparison of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate against other structurally similar indole-3-carbaldehyde building blocks. We will dissect the role of its constituent protecting groups and substituents, offering field-proven insights and experimental data to guide researchers in selecting the optimal building block for their synthetic campaigns.
Featured Building Block: tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
This molecule is a trifunctionalized building block, strategically designed for multi-step synthesis. Its utility stems from the orthogonal protecting groups at the N1 and C5 positions, which control reactivity and allow for selective deprotection and functionalization.[5]
-
Structure:
Structure of the featured building block. -
N1-Boc Group (tert-Butoxycarbonyl): This bulky protecting group serves multiple critical functions. It deactivates the indole nitrogen, preventing N-alkylation and other side reactions. Crucially, it enhances solubility in common organic solvents and can act as a directing group in certain reactions, such as ortho-lithiation. Its key advantage is its lability under acidic conditions (e.g., TFA), allowing for clean removal without affecting other acid-sensitive groups like esters.
-
C5-Benzyloxy Group: The benzyl ether at the C5 position protects a hydroxyl group. This is particularly useful for synthesizing analogues of serotonin or other bioactive molecules with a 5-hydroxyindole core. The benzyl group is stable to a wide range of conditions but can be readily cleaved by catalytic hydrogenation (e.g., Pd/C, H₂), a process orthogonal to the removal of the N-Boc group.[6] Furthermore, as an electron-donating group, it influences the electronic character of the indole ring.
Comparative Efficacy I: The Critical Role of N-Protection
The choice of protecting group on the indole nitrogen fundamentally alters the reactivity of the entire scaffold. A direct comparison between N-Boc, N-H (unprotected), and other N-substituted indoles reveals these differences starkly.
Case Study: Palladium-Catalyzed C-H Functionalization
Recent studies in C-H functionalization highlight the divergent reactivity based on N-protection. For instance, in the direct C4-arylation of indole-3-carbaldehydes, the presence of a free N-H is often essential for the reaction to proceed efficiently under certain catalytic systems.[7]
Expertise & Causality: The free N-H group can act as a transient directing group, coordinating with the palladium catalyst to facilitate C-H activation at the C4 position.[7] When the nitrogen is protected with a bulky Boc group, this coordination is sterically hindered, and the electronic properties are altered, often preventing the desired transformation. This demonstrates that for specific advanced applications like late-stage C-H functionalization, an unprotected or easily removable N-protecting group might be superior. However, for more classical reactions like condensations or reductions, the N-Boc group provides superior control and prevents unwanted N-H acidity-related side reactions.
Comparative Efficacy II: The Influence of the C5-Substituent
The electronic nature of the substituent at the C5 position directly modulates the reactivity of the C3-aldehyde. This is a classic principle of physical organic chemistry with significant practical implications in synthesis.
Case Study: Knoevenagel Condensation for Kinase Inhibitor Synthesis
The Knoevenagel condensation of indole-3-carbaldehydes with active methylene compounds, such as 2-oxindoles, is a common strategy for synthesizing potent kinase inhibitors like GSK-3β inhibitors.[8][9] The rate and yield of this reaction are highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
We can compare our featured building block with two other commercially available N-Boc protected analogues: one with no C5-substituent and one with an electron-withdrawing bromo group.
| Building Block | C5-Substituent | Electronic Effect | Expected Aldehyde Reactivity |
| tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | -OBn | Electron-Donating | Moderately Reactive |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate[10][11] | -H | Neutral | Baseline Reactivity |
| tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate[12] | -Br | Electron-Withdrawing | Highly Reactive |
Trustworthiness & Self-Validation: The underlying principle is that an electron-withdrawing group (like -Br) pulls electron density away from the indole ring system, making the C3-aldehyde carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group (like -OBn) pushes electron density into the ring, slightly reducing the aldehyde's electrophilicity. This predictable electronic effect allows a chemist to tune the reactivity of the building block to match the nucleophilicity of their reaction partner. A sluggish reaction might be accelerated by switching to the 5-bromo analogue, while a reaction prone to side products with a highly reactive nucleophile might benefit from the more controlled reactivity of the 5-benzyloxy derivative.
Experimental Protocols
To provide a practical framework, here is a representative, self-validating protocol for the Knoevenagel condensation discussed above.
Protocol: Synthesis of a 3-Indolylidene-2-oxindole
Objective: To condense an indole-3-carbaldehyde building block with 2-oxindole to assess relative reactivity.
Materials:
-
Indole-3-carbaldehyde derivative (1.0 eq)
-
2-Oxindole (1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol (approx. 0.2 M concentration)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the selected indole-3-carbaldehyde (e.g., tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate), 2-oxindole, and ethanol.
-
Initiation: Begin stirring the suspension and add piperidine as a catalyst. The piperidine acts as a base to deprotonate the active methylene group of the 2-oxindole, generating the nucleophile.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, typically colored, product spot.
-
Workup & Validation: Once the reaction is complete (typically 2-6 hours, depending on the C5-substituent), cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol to remove residual reactants and catalyst, and dry under vacuum.
-
Analysis: The success of the protocol is validated by obtaining the product's analytical data (¹H NMR, ¹³C NMR, HRMS) and comparing the yield and reaction time with those from the other building blocks. The 5-bromo derivative is expected to reach completion fastest, followed by the 5-H, and then the 5-benzyloxy derivative.
Conclusion and Recommendations
The efficacy of an indole-3-carbaldehyde building block is not an absolute measure but is instead defined by its fitness for a specific synthetic purpose.
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is the premier choice for multi-step syntheses requiring orthogonal protection of both the indole nitrogen and a C5-hydroxyl group. It offers excellent solubility and controlled reactivity, ideal for building complex molecular architectures where preventing side reactions is paramount.
-
For reactions where a free N-H is mechanistically required, such as specific C-H functionalizations, an N-unprotected indole is necessary. However, this comes at the cost of reduced solubility and potential complications from the acidic N-H proton.
-
When the goal is to maximize the rate of a nucleophilic addition to the aldehyde (e.g., in a Knoevenagel or Wittig reaction), a building block with an electron-withdrawing group, such as tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate , will provide the highest efficacy.
By understanding the causal relationships between a building block's structure and its chemical behavior, researchers can make informed decisions, streamline their synthetic routes, and accelerate the drug discovery process.
References
-
A review on recent developments of indole-containing antiviral agents. National Center for Biotechnology Information. [3]
-
5-(Benzyloxy)indole 95. Sigma-Aldrich. [6]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Center for Biotechnology Information. [7]
-
Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. PubMed. [13]
-
Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. Springer. [14]
-
3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. National Center for Biotechnology Information. [15]
-
Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. ResearchGate. [8]
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. MySkinRecipes. [5]
-
Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [16]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. RSC Publishing. [17]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. National Center for Biotechnology Information. [18]
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. MDPI. [19]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [1]
-
Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. PubMed. [9]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [4]
-
Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [2]
-
1H-Indole-3-carboxaldehyde, N-BOC protected. Santa Cruz Biotechnology. [10]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. [11]
-
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. [12]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 6. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]
- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 16414193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Application of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate in Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the success of a project. This guide provides an in-depth technical comparison of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate , a key building block in the synthesis of various pharmaceutical agents, particularly serotonin receptor modulators. We will explore its synthetic utility, compare its performance with viable alternatives, and provide detailed experimental protocols to ensure reproducible and optimal results in your laboratory.
Introduction to a Versatile Indole Scaffold
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (Compound 1 ) is a trifunctionalized indole derivative that offers synthetic chemists a high degree of control over molecular elaboration. Its value lies in the orthogonal protecting groups at the N1 and C5 positions—the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyl (Bn) ether, respectively—and the versatile formyl group at the C3 position. This strategic arrangement allows for selective deprotection and functionalization, making it an invaluable intermediate in the multi-step synthesis of complex drug candidates.
The primary application of this reagent is in the construction of tryptamine and tryptophan analogues, which are core structures in many neurologically active compounds. The Boc group serves to protect the indole nitrogen from undesired side reactions and to modulate the electron density of the indole ring, while the benzyl ether protects the C5 hydroxyl group, a common feature in serotonin (5-hydroxytryptamine) derivatives.
The Vilsmeier-Haack Reaction: The Gateway to C3 Functionalization
The introduction of the formyl group at the C3 position of the indole nucleus is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1] The resulting electrophilic chloroiminium ion is then attacked by the electron-rich indole ring, leading to the formation of an iminium intermediate that is hydrolyzed upon aqueous workup to yield the desired aldehyde.[1]
Causality Behind Experimental Choices
The choice of the Vilsmeier-Haack reaction for the formylation of N-Boc protected 5-(benzyloxy)indole is dictated by several factors:
-
High Regioselectivity for C3: The Vilsmeier-Haack reaction exhibits a strong preference for the C3 position of the indole ring, which is the most nucleophilic site. This ensures the formation of the desired constitutional isomer with high purity.
-
Mild Reaction Conditions: Compared to other formylation methods that may require harsh acidic or basic conditions, the Vilsmeier-Haack reaction can be performed under relatively mild conditions, typically at or below room temperature, which helps to preserve the integrity of the acid- and base-sensitive protecting groups.[1]
-
High Yields: The Vilsmeier-Haack reaction is known for its high efficiency, often providing excellent yields of the desired aldehyde.[4]
The presence of the electron-withdrawing Boc group at the N1 position can slightly deactivate the indole ring towards electrophilic attack. However, the electron-donating effect of the benzyloxy group at the C5 position compensates for this, ensuring a facile reaction.
Comparative Analysis: Strategic Alternatives to Compound 1
While tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a highly effective intermediate, alternative synthetic strategies exist. The primary alternative involves a different sequence of steps: formylation of the unprotected 5-(benzyloxy)indole, followed by N-protection.
Alternative Route:
-
Vilsmeier-Haack Formylation of 5-(Benzyloxy)indole: This reaction directly yields 5-(benzyloxy)indole-3-carboxaldehyde.
-
N-Boc Protection: The resulting aldehyde can then be protected with a Boc group if required for subsequent synthetic steps.
This alternative approach presents its own set of advantages and disadvantages, which are compared with the direct synthesis of Compound 1 in the table below.
| Feature | Direct Synthesis of Compound 1 (N-Boc protected substrate) | Alternative Route (Unprotected substrate) |
| Starting Material | tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate | 5-(Benzyloxy)indole |
| Key Reaction | Vilsmeier-Haack Formylation | Vilsmeier-Haack Formylation followed by N-Boc Protection |
| Typical Yields | Good to Excellent | Good to Excellent for formylation; high for protection |
| Advantages | - Single-step transformation to the key intermediate.- Avoids potential side reactions on the unprotected indole nitrogen. | - May offer higher yields in the formylation step due to the more electron-rich nature of the unprotected indole. |
| Disadvantages | - The N-Boc group can be sensitive to the reaction conditions if not carefully controlled. | - Requires an additional synthetic step (N-protection).- The unprotected indole nitrogen can be susceptible to side reactions. |
Experimental Data Summary:
Experimental Protocols
The following protocols are provided as a guide for the synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate and a key alternative intermediate.
Protocol 1: Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (Compound 1) via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the Vilsmeier-Haack formylation of N-Boc protected indoles.
Materials:
-
tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate as a solid.
Protocol 2: Synthesis of 5-(Benzyloxy)indole-3-carboxaldehyde (Alternative Intermediate)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of unprotected indoles.
Materials:
-
5-(Benzyloxy)indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous sodium hydroxide solution (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 5-(benzyloxy)indole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and 1 M aqueous sodium hydroxide solution.
-
Stir the mixture for 1 hour.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(benzyloxy)indole-3-carboxaldehyde.
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the reaction mechanisms and workflows.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Comparison of synthetic workflows.
Conclusion and Future Perspectives
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its design facilitates the controlled and efficient construction of complex molecular architectures, particularly in the realm of serotonin receptor modulators. While alternative synthetic routes exist, the direct formylation of the N-Boc protected precursor offers a streamlined approach to this valuable intermediate. The choice between the direct synthesis and the alternative route will ultimately depend on the specific requirements of the overall synthetic plan, including scale, cost, and the potential for side reactions. As the demand for novel therapeutics targeting the central nervous system continues to grow, the utility of well-designed building blocks like tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate will undoubtedly continue to expand.
References
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Indole-3-Aldehydes. BenchChem.
- BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
- TCI. (2025). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. TCI Chemicals.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent). BenchChem.
- Yang, J.-D., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- BenchChem. (2025).
- Patil, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Shaikh, A. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Organic Syntheses Procedure. (n.d.). 4-benzyloxyindole. Organic Syntheses.
- Kumar, A., et al. (n.d.).
- Murakami, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61.
- ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage.
- Note Reactions of Vilsmeier Haack reagent with arom
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace.
- Ge, H., et al. (n.d.).
- ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.
- 5-Benzyloxyindole-3-carboxaldehyde, 98%. (n.d.).
- 5-Benzyloxyindole-3-carboxaldehyde. (n.d.). GoldBio.
- BenchChem. (2025).
- Aghazadeh, M. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.).
Sources
A Senior Application Scientist's Guide to the Scalable Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful therapeutic innovation. One such pivotal building block is tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a crucial precursor in the synthesis of various therapeutic agents, notably serotonin receptor modulators like Vilazodone. This guide provides an in-depth, comparative analysis of the prevailing synthetic methodologies for this compound, with a critical focus on scalability, supported by experimental data and procedural insights to inform your process development.
Introduction: The Significance of a Versatile Indole Intermediate
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, with its strategically placed benzyloxy, formyl, and tert-butoxycarbonyl (Boc) groups, offers multiple points for chemical elaboration. The 5-benzyloxy group is a precursor to the 5-hydroxyindole moiety found in serotonin and its analogues. The 3-formyl group serves as a versatile handle for introducing various side chains, while the Boc protecting group enhances solubility and allows for controlled reactivity of the indole nitrogen. Given its importance, the development of a robust and scalable synthesis is of paramount importance for ensuring a reliable supply chain for downstream drug substance manufacturing.
Comparative Analysis of Synthetic Strategies
The synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate can be logically dissected into two primary stages:
-
Protection of the Indole Nitrogen: Introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen of 5-(benzyloxy)indole.
-
Formylation at the C3 Position: Introduction of the formyl group onto the 3-position of the Boc-protected indole.
This guide will evaluate the scalability of different methods for each of these critical transformations.
Stage 1: Scalable Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate
The initial step involves the protection of the commercially available 5-(benzyloxy)indole. The choice of protecting group strategy is critical for large-scale synthesis, prioritizing efficiency, atom economy, and ease of purification.
Method 1: Conventional Boc Protection with Di-tert-butyl dicarbonate (Boc)₂O
This is the most common and generally scalable method for the N-Boc protection of indoles.
Reaction Scheme:
Causality of Experimental Choices:
-
Base: A base is typically employed to deprotonate the indole nitrogen, increasing its nucleophilicity. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For large-scale operations, less hazardous and more easily handled bases like K₂CO₃ are often preferred over pyrophoric reagents like NaH.
-
Solvent: The choice of solvent is crucial for reaction kinetics and work-up. Tetrahydrofuran (THF) and dichloromethane (DCM) are common laboratory-scale solvents. For industrial applications, solvents with higher flash points and lower toxicity, such as 2-methyltetrahydrofuran (2-MeTHF) or acetonitrile, are more desirable.
-
Catalyst: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive indoles. However, its use should be carefully evaluated on scale due to cost and potential toxicity.
Scalability Assessment:
| Parameter | Assessment | Rationale |
| Reagent Cost & Availability | Excellent | (Boc)₂O and common bases/solvents are readily available in bulk. |
| Reaction Conditions | Good | Typically performed at or near room temperature, minimizing energy costs. |
| Work-up & Purification | Good | The product is generally non-polar and can be isolated by crystallization or simple filtration after aqueous work-up, avoiding chromatography. |
| Safety | Good | With appropriate engineering controls, the reagents are manageable on a large scale. |
| Yield | Excellent | High yields (often >95%) are typically achieved. |
Detailed Experimental Protocol (Scalable):
To a stirred solution of 5-(benzyloxy)indole (1.0 eq) in acetonitrile (5-10 volumes) is added potassium carbonate (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The mixture is stirred at ambient temperature for 12-24 hours, monitoring by TLC or HPLC for completion. Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to afford tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate as a crystalline solid.
Stage 2: Formylation of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate
The introduction of the formyl group at the C3 position is a critical step. The Vilsmeier-Haack reaction is the classical and most industrially relevant method, but alternative, milder methods are emerging.
Method 2A: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3][4]
Reaction Scheme:
Causality of Experimental Choices:
-
Vilsmeier Reagent: This electrophilic species is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[5] The choice of the acid chloride can influence reactivity and by-product profiles. POCl₃ is the most common and cost-effective choice for large-scale production.
-
Solvent: DMF often serves as both the reagent and the solvent. In some cases, a co-solvent like dichloromethane may be used.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control, typically performed at low temperatures (0-5 °C). The subsequent reaction with the indole is then often carried out at a slightly elevated temperature.
-
Work-up: The reaction is quenched by the addition of water or an aqueous base to hydrolyze the intermediate iminium salt to the final aldehyde.
Scalability Assessment:
| Parameter | Assessment | Rationale |
| Reagent Cost & Availability | Excellent | DMF and POCl₃ are inexpensive and readily available industrial chemicals. |
| Reaction Conditions | Moderate | Requires careful temperature control due to the exothermic nature of Vilsmeier reagent formation. The use of corrosive POCl₃ necessitates specialized equipment. |
| Work-up & Purification | Good | The product can often be isolated by precipitation and filtration after the aqueous quench. |
| Safety | Moderate | POCl₃ is corrosive and reacts violently with water. Proper handling procedures and equipment are essential. |
| Yield | Excellent | High yields are consistently reported for this reaction.[6] |
Detailed Experimental Protocol (Scalable):
To a stirred solution of N,N-dimethylformamide (3.0 eq) in dichloromethane (5 volumes) at 0-5 °C is added phosphorus oxychloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C. The resulting mixture is stirred for 30-60 minutes to form the Vilsmeier reagent. A solution of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) in dichloromethane (2 volumes) is then added dropwise at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by crystallization.
Method 2B: Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the workhorse for industrial indole formylation, several alternative methods have been developed that offer milder reaction conditions and may be advantageous in certain contexts.
-
Iron-Catalyzed Formylation: This method utilizes an inexpensive and non-toxic iron catalyst (FeCl₃) with formaldehyde and aqueous ammonia.[7] It has been demonstrated to be scalable and offers a greener alternative to the Vilsmeier-Haack reaction.[7] However, it may require elevated temperatures.
-
Boron-Catalyzed Formylation: Using boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate as the formyl source, this method can proceed under neat conditions at ambient temperature.[8] Its scalability for the specific substrate would need to be evaluated.
-
Other Modern Methods: Other emerging techniques include electrochemical formylation and visible-light-promoted methods. While promising at the lab scale, their industrial scalability for this specific transformation is not yet well-established.
Comparative Summary of Formylation Methods:
| Method | Key Advantages | Key Disadvantages | Scalability |
| Vilsmeier-Haack | High yield, reliable, cost-effective | Use of corrosive and hazardous reagents, exothermic | Proven |
| Iron-Catalyzed | Environmentally benign, inexpensive catalyst | May require higher temperatures | Demonstrated |
| Boron-Catalyzed | Mild conditions, can be solvent-free | Stoichiometric catalyst, potential for side reactions | To be determined |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Conclusion and Recommendations
For the large-scale synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, the combination of a conventional Boc protection using (Boc)₂O and a subsequent Vilsmeier-Haack formylation with POCl₃ and DMF remains the most robust, well-established, and economically viable route. The high yields and proven scalability of both steps make this the preferred industrial method.
However, for organizations with a strong green chemistry mandate or those seeking to avoid the handling of highly corrosive reagents, the investigation of alternative formylation methods, particularly the iron-catalyzed approach, is warranted. While these newer methods may require more process development and optimization for this specific substrate, they offer the potential for a safer and more environmentally friendly manufacturing process.
Ultimately, the choice of synthetic route will depend on a careful evaluation of factors including scale, cost, available equipment, safety protocols, and environmental considerations. This guide provides the foundational knowledge and comparative data necessary for making an informed decision in the development of a scalable and efficient synthesis of this critical pharmaceutical intermediate.
References
-
Wang, Q.-D., et al. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett 2017, 28, 2670-2674. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Hu, F., & Su, W. An investigation of the synthesis of vilazodone. Journal of Chemical Research 2020, 44(3-4), 243-247. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ACS Omega. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Jiang, C., et al. The ammonium-promoted formylation of indoles by DMSO and H2O. Organic & Biomolecular Chemistry 2013, 11(41), 7092-7095. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Google Patents. Method for producing indole-3-carbinol.
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
cost-benefit analysis of different synthetic strategies for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a critical step in the development of various indole-based pharmaceuticals, including serotonin receptor modulators and other central nervous system agents. The strategic introduction of the formyl group at the C3 position of the protected indole core is paramount, and the choice of synthetic methodology can significantly impact the overall efficiency, cost, and environmental footprint of the drug development process. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this key intermediate, offering experimental data and field-proven insights to inform your selection of the most appropriate route.
Executive Summary
This guide evaluates three principal synthetic strategies for the formylation of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate:
-
The Vilsmeier-Haack Reaction: A classic and widely used method for formylating electron-rich heterocycles. We will explore two common variants for generating the Vilsmeier reagent:
-
Using Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)
-
Using Oxalyl Chloride and N,N-Dimethylformamide (DMF)
-
-
Alternative Formylation Methods: A brief overview of other potential, albeit less common, formylation techniques for this substrate, including the Rieche and Duff reactions.
-
Formylation via Ortho-Lithiation: A powerful method involving deprotonation followed by quenching with a formylating agent.
The analysis will focus on a multi-faceted evaluation of each method, considering chemical yield, cost of goods, operational simplicity, safety, and environmental impact.
Comparative Analysis of Synthetic Strategies
The choice of a synthetic strategy is a complex decision that requires a careful balance of multiple factors. The following sections provide a detailed breakdown of the costs and benefits associated with the most viable routes to tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
Strategy 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent method for the C3-formylation of indoles.[1][2] The reaction proceeds through the formation of an electrophilic chloroiminium salt, the Vilsmeier reagent, which is then attacked by the electron-rich indole ring.[3][4]
This is the most traditional approach to the Vilsmeier-Haack reaction.[5] Phosphorus oxychloride is a relatively inexpensive and readily available reagent.
Plausible Reaction Scheme:
dot
Caption: Vilsmeier-Haack formylation using POCl₃/DMF.
Experimental Data & Cost Analysis:
| Parameter | Value | Source/Notes |
| Reported Yield | ~85-95% | Based on analogous reactions on similar indole substrates.[6] |
| Starting Material Cost | ~$15-30 / g | tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate[7] |
| Reagent Cost | POCl₃: ~ | Bulk pricing may be lower. |
| Operational Complexity | Moderate | Requires careful handling of POCl₃, an inert atmosphere, and aqueous work-up. |
| Safety Concerns | POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin. | Strict adherence to safety protocols is essential. |
| Environmental Impact | Generates phosphate waste and requires organic solvents for extraction. |
Expert Insights:
The POCl₃/DMF system is a robust and high-yielding method for the formylation of this substrate. The primary drawback lies in the hazardous nature of phosphorus oxychloride and the generation of phosphate byproducts, which can complicate purification and waste disposal.
An alternative method for generating the Vilsmeier reagent involves the use of oxalyl chloride instead of POCl₃.[8] This can offer advantages in terms of byproduct profiles.
Plausible Reaction Scheme:
dot
Caption: Vilsmeier-Haack formylation using Oxalyl Chloride/DMF.
Experimental Data & Cost Analysis:
| Parameter | Value | Source/Notes |
| Reported Yield | ~80-90% | Generally comparable to the POCl₃ method. |
| Starting Material Cost | ~$15-30 / g | tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate[7] |
| Reagent Cost | Oxalyl Chloride: ~ | Oxalyl chloride is more expensive than POCl₃. |
| Operational Complexity | Moderate | Similar to the POCl₃ method, requires careful handling of a corrosive reagent. |
| Safety Concerns | Oxalyl chloride is corrosive and decomposes to CO, CO₂, and HCl. | Work must be performed in a well-ventilated fume hood. |
| Environmental Impact | Byproducts are gaseous (CO, CO₂, HCl), which can be easier to handle than phosphate waste. |
Expert Insights:
The use of oxalyl chloride offers a key advantage in that its byproducts are volatile, simplifying the reaction work-up and purification. However, the higher cost of oxalyl chloride and its own set of handling hazards must be taken into consideration.
Strategy 2: Alternative Classical Formylation Methods
While the Vilsmeier-Haack reaction is the most common, other classical formylation reactions are worth considering, although their applicability to this specific substrate may be limited.
-
Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[9][10] It is effective for electron-rich aromatics, but the use of highly toxic and carcinogenic dichloromethyl methyl ether is a significant drawback.[11]
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[12][13] It is typically used for the ortho-formylation of phenols and is generally inefficient for indoles, often resulting in low yields.[14]
Due to their significant limitations in terms of safety, efficiency, and substrate scope for this particular transformation, the Rieche and Duff reactions are not recommended as primary synthetic routes.
Strategy 3: Formylation via Ortho-Lithiation
A more modern and highly regioselective approach involves the directed ortho-lithiation of the indole ring followed by quenching with a formylating agent like DMF.[9]
Plausible Reaction Scheme:
-
tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate + n-BuLi → Lithiated Intermediate
-
Lithiated Intermediate + DMF → tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
dot
Caption: Experimental workflow for Vilsmeier-Haack formylation (POCl₃/DMF).
Materials:
-
tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF solution over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1 eq.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Conclusion and Recommendations
For the synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, the Vilsmeier-Haack reaction using phosphorus oxychloride and DMF presents the most balanced approach for most research and development settings. It offers a high yield at a reasonable cost, with well-established procedures. The primary challenge is the safe handling of POCl₃ and the management of phosphate waste.
The Vilsmeier-Haack reaction with oxalyl chloride is a viable alternative, particularly if simplified work-up and avoidance of phosphate waste are priorities. However, the higher cost of oxalyl chloride may be a limiting factor for large-scale synthesis.
Formylation via ortho-lithiation is a powerful tool for achieving high regioselectivity and yield, but its demanding reaction conditions and the use of pyrophoric reagents reserve it for situations where other methods fail or for small-scale syntheses where the necessary safety infrastructure is in place.
Ultimately, the optimal choice will depend on the specific priorities of the project, including scale, budget, available equipment, and the importance of green chemistry metrics.
References
- Benchchem. (2025).
- Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34, 855-857.
- Dicks, A. (2015, September 30).
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC - NIH.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025, May 14). ACS Omega.
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
- Mu, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
- Wikipedia. (n.d.). Duff reaction.
- Green Chemistry Metrics, A Review. (2022, June 28). MDPI.
- Common Conditions. (n.d.).
- Green Chemistry Toolkit. (n.d.). METRICS.
- SynArchive. (n.d.).
- MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)
- Wikipedia. (n.d.).
- The ScholarShip. (n.d.).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses Procedure. (n.d.). 3.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC - NIH.
- Scientific Update. (2019, September 4). Useful Green Chemistry Metrics.
- Chatterjee, A., & Biswas, K. M. (1973, November 1). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Semantic Scholar.
- Duff Reaction. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2025, August 6).
- Organic Syntheses Procedure. (n.d.). 10.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). (n.d.).
- A theoretical study of the Duff reaction: insights into its selectivity. (n.d.). RSC Publishing.
- PubChem. (n.d.).
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Organic Syntheses Procedure. (n.d.). 4.
- Google Patents. (n.d.). US3869489A - Process of manufacturing tert.-butyl p-tert.
- ChemSynthesis. (2025, May 20). tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis.
- PubChemLite. (n.d.).
- Chemiz. (2025, June 10). Vilsmeier–Haack reaction of indole. YouTube.
- Benchchem. (n.d.).
- MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)
- PubChem. (n.d.).
- Organic Syntheses Procedure. (n.d.). 7-indolinecarboxaldehyde.
- Organic Syntheses. (2018, July 11).
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Googleapis.com. (2012, October 4). WO2012131710A2.pdf.
- Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube.
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate [myskinrecipes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
A Spectroscopic Journey: Characterizing the Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, indole-3-carboxaldehydes are pivotal intermediates, serving as foundational scaffolds for a multitude of pharmacologically active agents. The precise installation of functional groups onto the indole ring is a critical aspect of synthesis, demanding rigorous analytical confirmation at each step. This guide provides a comprehensive spectroscopic comparison of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (3) with its direct precursors, offering a detailed narrative of the structural transformations as viewed through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
By delving into the causality behind spectral changes, this document serves as a practical reference for scientists to confidently verify the progression of their synthetic route, ensuring the integrity of their intermediates and final products.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of the target compound (3) is a logical two-step process starting from 5-(benzyloxy)-1H-indole (1) . The first step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to yield precursor (2) . This step is crucial as it deactivates the nitrogen, preventing side reactions, and directs the subsequent electrophilic substitution to the C3 position. The second step is the Vilsmeier-Haack formylation, which installs the aldehyde group at the C3 position, the most electron-rich site on the N-protected indole ring.[1][2]
Caption: Synthetic route to the target compound (3).
Part 1: Spectroscopic Analysis of N-Boc Protection
The transformation from 5-(benzyloxy)-1H-indole (1) to tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (2) introduces the bulky, electron-withdrawing Boc group onto the indole nitrogen. This modification induces significant and easily identifiable changes in the compound's spectra.
¹H NMR: The Telltale Signature of the Boc Group
The most definitive evidence of successful Boc protection in the ¹H NMR spectrum is the disappearance of the N-H proton signal and the appearance of a new, large singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
Disappearance of N-H Proton: In precursor (1) , the N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 8.0-11.0 ppm).[3] Its absence in the spectrum of (2) is a primary indicator of successful substitution at the nitrogen atom.
-
Appearance of tert-Butyl Protons: A strong singlet integrating to 9 protons emerges significantly upfield, typically around δ 1.6 ppm . This signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
-
Shifts in Aromatic Protons: The electron-withdrawing nature of the carbamate group in (2) causes a general downfield shift of the adjacent indole ring protons (H2, H3, H4, H6, H7) compared to the parent indole (1) .
¹³C NMR: Emergence of Carbamate and Alkyl Carbons
The ¹³C NMR spectrum provides complementary evidence, showcasing the new carbon atoms introduced by the Boc group.
-
Carbamate Carbonyl (C=O): A new quaternary carbon signal appears in the downfield region, typically around δ 149-150 ppm . This is the characteristic chemical shift for the carbonyl carbon of a carbamate.
-
Quaternary tert-Butyl Carbon: The carbon atom to which the three methyl groups are attached appears around δ 83-84 ppm .
-
Methyl Carbons: A strong signal representing the three equivalent methyl carbons of the tert-butyl group is observed upfield, around δ 28 ppm .
IR Spectroscopy: Monitoring Carbonyl and N-H Vibrations
Infrared spectroscopy offers a quick and effective method to monitor the reaction's progress by tracking key functional group vibrations.
-
N-H Stretch: The spectrum of precursor (1) exhibits a characteristic N-H stretching band in the region of 3200-3500 cm⁻¹ . This absorption is completely absent in the spectrum of the N-Boc protected product (2) .
-
C=O Stretch: A new, very strong absorption band appears around 1730-1750 cm⁻¹ in the spectrum of (2) .[4] This band is indicative of the C=O stretching vibration of the newly formed carbamate functional group.
Mass Spectrometry: Confirming the Mass Adduct
Mass spectrometry confirms the covalent addition of the Boc group. The molecular weight of 5-(benzyloxy)-1H-indole (1) is 223.27 g/mol .[5] The addition of a Boc group (C₅H₉O₂) increases the mass by 100.12 g/mol . Therefore, the molecular ion peak for product (2) , tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate, should correspond to a molecular weight of approximately 323.39 g/mol .[6]
Part 2: Spectroscopic Analysis of Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group at the C3 position of the N-Boc protected indole (2) , yielding the final product (3) . This transformation from an aromatic C-H to a C-CHO bond results in dramatic and unambiguous spectroscopic changes.
¹H NMR: The Unmistakable Aldehyde Proton
The ¹H NMR spectrum provides the clearest confirmation of formylation.
-
Appearance of Aldehyde Proton: A new, sharp singlet appears far downfield, typically in the region of δ 9.9-10.1 ppm . This highly deshielded signal is characteristic of an aldehyde proton (CHO).
-
Disappearance of H3 Proton: The signal for the proton at the C3 position of the indole ring in precursor (2) (typically around δ 6.5 ppm) is absent in the spectrum of product (3) .
-
Significant Downfield Shift of H2 Proton: The proton at the C2 position, now adjacent to the strongly electron-withdrawing aldehyde group, experiences a significant downfield shift, often appearing as a sharp singlet around δ 8.2-8.3 ppm .
¹³C NMR: The Carbonyl Carbon Signature
The ¹³C NMR spectrum confirms the presence of the aldehyde group with a new downfield signal.
-
Aldehyde Carbonyl (C=O): A new carbon signal appears in the highly deshielded region of δ 184-185 ppm , which is characteristic of an aldehyde carbonyl carbon.[7]
-
Shift of C3 Carbon: The C3 carbon, which was previously a CH carbon, is now a quaternary carbon attached to the aldehyde group, causing a significant shift in its resonance.
IR Spectroscopy: A Tale of Two Carbonyls
The IR spectrum of the final product (3) is distinguished by the presence of two distinct carbonyl absorption bands.
-
Aldehyde C=O Stretch: A new, strong C=O stretching band appears at a lower wavenumber than the carbamate carbonyl, typically in the range of 1660-1685 cm⁻¹ .[7][8] This is due to conjugation with the indole ring system, which lowers the bond order of the carbonyl.
-
Carbamate C=O Stretch: The original C=O stretch from the Boc group remains present, typically around 1730-1750 cm⁻¹ . The presence of both peaks is a strong confirmation of the product's structure.
Mass Spectrometry: Confirming Formylation
Mass spectrometry validates the addition of the formyl group (CHO), which adds 28.01 g/mol to the mass of precursor (2) . The molecular ion peak for the final product (3) should therefore correspond to a molecular weight of approximately 351.40 g/mol .
Summary of Key Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | MW ( g/mol ) |
| (1) 5-(benzyloxy)-1H-indole | ~8.0-11.0 (br s, 1H, N-H) | - | ~3400 (N-H stretch) | 223.27[5] |
| (2) tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate | ~1.6 (s, 9H, t-Bu) | ~149.5 (C=O), ~83.5 (C(CH₃)₃), ~28.0 ((CH₃)₃) | ~1735 (C=O stretch) | 323.39[6] |
| (3) tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | ~10.0 (s, 1H, CHO), ~8.2 (s, 1H, H2), ~1.6 (s, 9H, t-Bu) | ~184.5 (CHO), ~149.5 (Boc C=O) | ~1735 (Boc C=O), ~1670 (Aldehyde C=O) | 351.40 |
Experimental Protocols
General Spectroscopic Analysis Workflow
A standardized workflow ensures data quality and reproducibility for structural verification.
Caption: General workflow for spectroscopic sample analysis.
1. NMR Spectroscopy Protocol (General) [3]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a standard ¹H spectrum (e.g., using a 'zg30' pulse program) with a spectral width of ~16 ppm and a relaxation delay of 1-5 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent peak as a reference.
2. Vilsmeier-Haack Formylation Protocol (General) [9][10]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, ~3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the N-Boc protected indole (2) (1 equivalent) in a minimal amount of DMF or a suitable solvent and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat as necessary (e.g., to 40-60 °C), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by pouring it into a stirred mixture of ice and aqueous sodium hydroxide or sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The spectroscopic comparison of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate with its precursors provides a clear and definitive roadmap for confirming each synthetic transformation. The introduction of the Boc group is unequivocally marked by the appearance of its characteristic ¹H and ¹³C NMR signals and the corresponding carbamate C=O stretch in the IR spectrum. Subsequent formylation is confirmed by the emergence of the highly deshielded aldehyde proton in ¹H NMR, the aldehyde carbonyl carbon in ¹³C NMR, and a second, lower-frequency C=O band in the IR spectrum. By carefully analyzing these key spectral changes, researchers can proceed with confidence in the structural integrity of their synthetic intermediates, a cornerstone of efficient and successful drug discovery and development.
References
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]
-
YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]
-
PubChem - NIH. (n.d.). 5-Benzyloxyindole. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]
-
SpectraBase. (n.d.). 5-Benzyloxyindole - Optional[FTIR] - Spectrum. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. [Link]
-
International Journal of Research in Engineering, Science and Management. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of laboratory reagents are paramount, not only for regulatory compliance but for the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, moving beyond mere instruction to explain the critical reasoning behind each procedure.
This compound, a key intermediate in pharmaceutical synthesis, requires careful management from acquisition to disposal. Adherence to these procedures ensures that its disposal pathway is safe, compliant, and scientifically sound.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule (CAS 914348-98-4) is not widely available, we can reliably infer its hazard profile from closely related structural analogs and established chemical principles. This indole derivative is an organic compound that should be treated as a hazardous chemical waste.
Based on data from similar compounds, the primary hazards are summarized below.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
Given these classifications, this compound cannot be disposed of in standard trash or via sink drains.[3][4] It falls under the regulatory purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which governs all hazardous waste management from generation to final disposal.[3][5][6]
Prerequisites: Personal Protective Equipment (PPE) and Materials
Proper preparation is the foundation of safe chemical handling. Before beginning the disposal process, ensure the following are readily available:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles. The Eye and Face Protection Standard (29 CFR 1910.133) mandates this to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling the waste.[7]
-
Protective Clothing: A standard laboratory coat is mandatory to prevent skin contact.[8]
-
-
Disposal Materials:
-
Waste Container: A clearly designated, chemically compatible hazardous waste container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are appropriate.[3][9]
-
Hazardous Waste Label: An official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][10]
-
Spill Kit: An accessible spill kit containing absorbent materials (e.g., vermiculite or sand), waste bags, and dustpan.[7]
-
Step-by-Step Disposal Protocol
This protocol applies to the pure (solid) compound, solutions containing the compound, and contaminated labware.
The first and most critical step is to correctly identify and segregate the waste. This compound is a non-halogenated organic solid.
-
Action: Designate a specific waste container for "Non-Halogenated Solid Organic Waste."
-
Causality: Segregating waste streams is a core tenet of safe laboratory practice and regulatory compliance.[11] Mixing incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases.[11] For instance, mixing this compound with strong oxidizing agents could create a fire hazard. Furthermore, proper segregation simplifies the final disposal process for your EHS office, often reducing disposal costs.
Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.
-
Action:
-
Select a clean, dry, and structurally sound HDPE or glass container with a screw-on cap.[9][12]
-
Affix a hazardous waste label to the container before adding any waste.[10]
-
On the label, write "Hazardous Waste" and list all constituents by their full chemical name.[3] For this specific waste, write: "tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate." Avoid using abbreviations or chemical formulas.[3]
-
Check the appropriate hazard pictograms on the label (e.g., irritant, health hazard).[3]
-
-
Causality: The OSHA Laboratory Standard (29 CFR 1910.1450) and EPA regulations mandate that all hazardous waste containers be clearly and accurately labeled to inform personnel of the contents and associated dangers.[13][14][15] This ensures safe handling during accumulation, transport, and final disposal.
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11]
-
Action:
-
Carefully transfer the solid waste or contaminated materials (e.g., weighing paper, gloves) into the pre-labeled container. If transferring a solution, use a funnel to prevent spills.
-
Securely close the container cap immediately after adding waste. The container must remain closed at all times except when waste is being added.[9][12]
-
Place the container in your designated SAA, ensuring it is away from heat sources or direct sunlight.
-
The SAA must be under the direct control of laboratory personnel and clearly marked with appropriate signage.[5]
-
-
Causality: The SAA concept is an EPA regulation designed to allow for the safe collection of small amounts of hazardous waste in a laboratory without needing a full-scale storage permit.[15] Keeping containers closed prevents the release of vapors, which could lead to inhalation exposure and non-compliant emissions.
The original reagent bottle is not considered "empty" by regulatory standards until it has been properly decontaminated.
-
Action:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinsate portions and dispose of them as liquid hazardous waste in a compatible, labeled container (e.g., "Non-Halogenated Organic Solvent Waste").[10][12]
-
After triple-rinsing, deface or remove the original manufacturer's label. The container can now be disposed of in the regular trash or recycled, depending on institutional policy.[10]
-
-
Causality: Trace amounts of the chemical remaining in an "empty" container are still considered hazardous waste. The triple-rinse procedure is a standardized EPA method to ensure the container is decontaminated to a non-hazardous level.[10] The rinsate itself becomes hazardous waste and must be managed accordingly.
Laboratory personnel are responsible for the waste until it is collected by trained EHS staff.
-
Action:
-
Monitor the volume of waste in your SAA. Do not exceed the 55-gallon limit for total hazardous waste.[9]
-
Once the container is full or you no longer need it, fill in the "full" date on the hazardous waste tag.
-
Submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[3][9]
-
-
Causality: Hazardous waste must be tracked from "cradle to grave."[15] The EHS department is responsible for ensuring the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the regulatory chain of custody.[16]
Spill Management
In the event of a spill, a quick and safe response is critical.
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Hazard: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Cleanup (for minor spills):
-
Don the appropriate PPE (goggles, lab coat, double gloves).
-
Cover the solid spill with an inert absorbent material from your spill kit.[7]
-
Carefully sweep the material into a dustpan and place it in your labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials into the hazardous waste container.
-
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's Chemical Hygiene Plan.[13][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate and associated waste.
Caption: Decision workflow for hazardous chemical waste disposal.
By adhering to this comprehensive disposal plan, researchers can ensure they are not only compliant with federal and institutional regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA-SCIENTIFIC. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519. PubChem. [Link]
-
Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3). PubChemLite. [Link]
-
tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. MySkinRecipes. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. lighthouselabservices.com [lighthouselabservices.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. osha.gov [osha.gov]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
This guide provides essential safety and logistical information for the handling of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 914348-98-4). As a complex heterocyclic building block often used in the synthesis of indole-based pharmaceuticals, its safe handling is paramount to protecting researchers and ensuring the integrity of experimental work.[1] This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, use, and disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
-
Inferred Hazards: Based on data for analogous compounds like tert-butyl 3-formyl-1H-indole-1-carboxylate, we must anticipate that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Indole derivatives as a class can be harmful if swallowed or absorbed through the skin.[3]
-
Physical Form: The compound is a solid, likely a fine powder.[1] The primary physical hazard is the generation of airborne dust during handling, which increases the risk of inhalation and widespread contamination.[4][5] Even small quantities of fine powder can be easily spread throughout a laboratory.[6]
Therefore, all handling procedures must be designed to minimize dust generation and prevent contact with skin, eyes, and the respiratory system.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is critical to understand that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: The most crucial control is proper ventilation. All weighing and handling of this compound should be performed within a certified chemical fume hood or a powder weighing station with HEPA filtration.[4][5][6] This captures airborne particles at the source.
-
Administrative Controls: Establish designated areas for working with this compound and ensure all personnel are trained on its specific hazards and handling procedures.[4] Good housekeeping is essential to prevent the accumulation of dust on surfaces.[6]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks of exposure, PPE is mandatory.
Core PPE Protocol for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate
The following PPE is required for all tasks involving the handling of this compound.
Eye and Face Protection
Due to the risk of serious eye irritation from airborne dust or splashes, robust eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required.[3][7] Standard safety glasses with side shields do not offer sufficient protection from fine dust.[8]
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn in addition to safety goggles to protect the entire face.[3]
Skin and Body Protection
Preventing dermal contact is crucial, as indole derivatives can be absorbed through the skin.[3]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[3] Always check the manufacturer's specifications for compatibility with any solvents being used. It is good practice to double-glove, especially during weighing and transfer operations. Gloves should be changed immediately if they become contaminated, and routinely every 30-60 minutes during extended procedures.[9]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and minimize skin exposure.[3][7] For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
Inhalation of fine chemical powders can cause respiratory tract irritation.[2][7]
-
Primary Reliance on Engineering Controls: A chemical fume hood or powder enclosure is the primary method for preventing inhalation.[5]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 dust mask is the minimum requirement for protection against airborne particulates.[7][10] For large spills or situations with high concentrations of airborne dust, a respirator with a chemical cartridge may be necessary.[9] All personnel required to wear respirators must be properly fit-tested and trained.[9]
Summary of PPE for Key Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in fume hood/enclosure) | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required if engineering controls are effective |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Transferring Solids | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator (if outside of a fume hood) |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Apron | N95 Respirator or higher, as needed |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respiratory Protection (if required): Don and perform a seal check.
-
Eye and Face Protection: Put on goggles and face shield.
-
Gloves: Don the first pair, then the second pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
This should be performed in an order that moves from most to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated chemical waste container.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE that has come into contact with tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate must be considered chemical waste.
-
Gloves, wipes, and disposable masks: Place in a sealed, labeled hazardous waste bag or container.
-
Contaminated Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. Reusable lab coats must be professionally laundered by a service familiar with laboratory contaminants.
Never wear contaminated PPE outside of the designated laboratory area.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
- Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- AirClean Systems. (n.d.). Powder Handling.
- ChemicalBook. (2025). TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet.
- SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
- U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Benzyloxy-1-Boc-indole-2-boronic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Benzyloxyindole-3-carboxaldehyde.
- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
Sources
- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. uwlax.edu [uwlax.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
